4-Propoxycinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-propoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYNDSOJMSGRQV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69033-81-4 | |
| Record name | 4-Propoxycinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Propoxycinnamic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 4-Propoxycinnamic acid. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.
Chemical Structure and Properties
This compound, also known as (E)-3-(4-propoxyphenyl)acrylic acid, is a derivative of cinnamic acid characterized by a propoxy group at the para position of the phenyl ring. Its chemical structure is depicted below.
Chemical Structure of this compound
A 2D representation of the this compound molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(4-propoxyphenyl)acrylic acid | [1] |
| CAS Number | 69033-81-4 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 168 °C | |
| Boiling Point | 364.8 °C at 760 mmHg | [1] |
| Density | 1.132 g/cm³ | [1] |
| SMILES | CCCOC1=CC=C(C=C1)C=CC(=O)O | [1] |
| InChI | InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | [1] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~7.70 | d, J ≈ 16 Hz | 1H | Ar-CH= |
| ~7.50 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to acrylic acid) |
| ~6.90 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to propoxy) |
| ~6.30 | d, J ≈ 16 Hz | 1H | =CH-COOH |
| ~3.95 | t, J ≈ 6.5 Hz | 2H | -O-CH₂- |
| ~1.80 | sextet, J ≈ 7.0 Hz | 2H | -CH₂-CH₃ |
| ~1.05 | t, J ≈ 7.5 Hz | 3H | -CH₃ |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~172.0 | -COOH |
| ~161.0 | Ar-C-O |
| ~146.0 | Ar-CH= |
| ~130.0 | Ar-C (ortho to acrylic acid) |
| ~127.0 | Ar-C-C= |
| ~115.0 | =CH-COOH |
| ~114.5 | Ar-C (ortho to propoxy) |
| ~70.0 | -O-CH₂- |
| ~22.5 | -CH₂-CH₃ |
| ~10.5 | -CH₃ |
Predicted Key IR Absorptions (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic acid |
| ~3050 | C-H stretch | Aromatic/Vinyl |
| 2850-2960 | C-H stretch | Alkyl |
| ~1680 | C=O stretch | Carboxylic acid |
| ~1630 | C=C stretch | Alkene |
| ~1600, ~1510 | C=C stretch | Aromatic ring |
| ~1250, ~1040 | C-O stretch | Ether |
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 206 | [M]⁺ |
| 163 | [M - C₃H₇]⁺ |
| 147 | [M - C₃H₇O]⁺ |
| 135 | [M - COOH - C₂H₄]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 91 | [C₇H₇]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is via the Williamson ether synthesis followed by hydrolysis. This protocol is adapted from the synthesis of a structurally similar compound, (2E)-3-(4-isopropoxyphenyl)acrylic acid.
Workflow for the Synthesis of this compound
A schematic of the proposed synthesis workflow.
Detailed Protocol:
-
Ether Synthesis: To a solution of methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (1 equivalent) in dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, ~2.5 equivalents) and 1-iodopropane (~2.5 equivalents).
-
Stir the reaction mixture at 60 °C for approximately 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition it between diethyl ether and water.
-
Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl (2E)-3-(4-propoxyphenyl)prop-2-enoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (B78521) (NaOH, e.g., 2 M).
-
Stir the mixture at room temperature overnight or gently reflux until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and acidify it with a dilute solution of hydrochloric acid (HCl, e.g., 1 M) until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Biological Activity and Signaling Pathways
Direct studies on the specific signaling pathways modulated by this compound in human cells are limited. However, research on its derivatives and other closely related cinnamic acid compounds provides insights into its potential biological activities.
Anti-malarial Activity
Derivatives of this compound have been investigated as potential anti-malarial agents. Specifically, N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides have shown promising activity against Plasmodium falciparum. One derivative exhibited an IC₅₀ value of 120 nM. While the exact mechanism for this class of compounds is not fully elucidated, other anti-malarial drugs containing a quinoline (B57606) core, which share some structural similarities, are known to interfere with heme detoxification in the parasite's digestive vacuole. It is hypothesized that these cinnamic acid derivatives might also disrupt essential processes within the parasite.
Hypothesized Anti-malarial Mechanism
A potential mechanism of anti-malarial action.
Potential Enzyme Inhibition
Cinnamic acid and its derivatives are known to inhibit various enzymes. For instance, some derivatives have been shown to be inhibitors of tyrosinase and polyphenol oxidase, enzymes involved in melanin (B1238610) synthesis and enzymatic browning, respectively. It is plausible that this compound could also exhibit inhibitory activity against these or other enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. However, specific studies on this compound are required to confirm these potential activities.
Conclusion
This compound is a readily synthesizable molecule with interesting potential for further investigation, particularly in the field of anti-malarial drug discovery. While detailed biological characterization is still needed, the information compiled in this guide provides a solid foundation for researchers to build upon. Future work should focus on obtaining comprehensive experimental spectroscopic data, exploring its efficacy in various biological assays, and elucidating its precise mechanisms of action.
References
An In-depth Technical Guide to (E)-3-(4-propoxyphenyl)acrylic acid
This technical guide provides a comprehensive overview of (E)-3-(4-propoxyphenyl)acrylic acid, including its chemical identity, physicochemical properties, synthesis, and putative biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity
IUPAC Name: (2E)-3-(4-propoxyphenyl)prop-2-enoic acid
(E)-3-(4-propoxyphenyl)acrylic acid is a derivative of cinnamic acid characterized by a propoxy group at the para position of the phenyl ring. The "(E)" designation indicates the trans configuration of the double bond in the acrylic acid moiety.
Synonyms:
-
4-Propoxycinnamic acid
-
(E)-4-Propoxycinnamic acid
-
3-(4-Propoxyphenyl)acrylic acid
Physicochemical Properties
The following table summarizes the key physicochemical properties of (E)-3-(4-propoxyphenyl)acrylic acid.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | N/A |
| Molecular Weight | 206.24 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 168-171 °C | N/A |
| Boiling Point | 364.8 ± 17.0 °C (Predicted) | N/A |
| pKa | 4.60 ± 0.10 (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol (B145695), and DMSO. Poorly soluble in water. | N/A |
Synthesis
The primary synthetic route to (E)-3-(4-propoxyphenyl)acrylic acid is the Knoevenagel condensation reaction between 4-propoxybenzaldehyde (B1265824) and malonic acid. This reaction is typically catalyzed by a base, such as piperidine (B6355638) or pyridine (B92270).
Experimental Protocol: Knoevenagel Condensation
Materials:
-
4-Propoxybenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of pyridine.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it into an excess of cold 10% hydrochloric acid. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining pyridine and piperidine salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure (E)-3-(4-propoxyphenyl)acrylic acid.
-
Dry the purified product under vacuum.
Logical Workflow for Synthesis:
An In-depth Technical Guide to 4-Propoxycinnamic Acid (CAS: 69033-81-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxycinnamic acid, with the CAS number 69033-81-4, is a derivative of cinnamic acid, a naturally occurring aromatic organic acid. Cinnamic acid and its derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and tunable physicochemical properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis, and known biological activities, with a focus on its potential in drug development.
Physicochemical Properties
This compound is a solid at room temperature. The propoxy substitution on the phenyl ring influences its solubility and other physical characteristics, distinguishing it from other cinnamic acid derivatives.
| Property | Value | Source(s) |
| CAS Number | 69033-81-4 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [] |
| Molecular Weight | 206.24 g/mol | [] |
| Boiling Point | 364.8 °C at 760 mmHg | [] |
| Density | 1.132 g/cm³ | [] |
| Melting Point | Approximately 168 °C | |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ethyl acetate. | |
| IUPAC Name | (2E)-3-(4-propoxyphenyl)prop-2-enoic acid | |
| SMILES | CCCOC1=CC=C(C=C1)C=CC(=O)O | [] |
| InChI Key | WTYNDSOJMSGRQV-VMPITWQZSA-N | [] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectra of similar cinnamic acid derivatives, such as 4-methoxycinnamic acid, the following characteristic spectral features can be predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and propoxy protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 12.5 | Singlet | 1H | Carboxylic acid (-COOH) |
| ~ 7.7 | Doublet | 1H | Vinylic proton (-CH=) |
| ~ 7.5 | Doublet | 2H | Aromatic protons (ortho to -CH=CHCOOH) |
| ~ 6.9 | Doublet | 2H | Aromatic protons (ortho to -OPr) |
| ~ 6.3 | Doublet | 1H | Vinylic proton (=CH-) |
| ~ 3.9 | Triplet | 2H | Methylene protons (-OCH₂-) |
| ~ 1.8 | Sextet | 2H | Methylene protons (-CH₂CH₃) |
| ~ 1.0 | Triplet | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 172 | Carboxylic acid carbon (C=O) |
| ~ 161 | Aromatic carbon attached to oxygen (-C-OPr) |
| ~ 145 | Vinylic carbon (-CH=) |
| ~ 130 | Aromatic carbons (ortho to -CH=CHCOOH) |
| ~ 127 | Aromatic carbon attached to the vinylic group |
| ~ 115 | Aromatic carbons (ortho to -OPr) |
| ~ 115 | Vinylic carbon (=CH-) |
| ~ 70 | Methylene carbon (-OCH₂-) |
| ~ 22 | Methylene carbon (-CH₂CH₃) |
| ~ 10 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~ 3050 | C-H stretch (aromatic and vinylic) |
| 2970-2850 | C-H stretch (aliphatic) |
| ~ 1680 | C=O stretch (conjugated carboxylic acid) |
| ~ 1625 | C=C stretch (alkene) |
| ~ 1600, 1510 | C=C stretch (aromatic) |
| ~ 1250 | C-O stretch (aryl ether) |
| ~ 980 | =C-H bend (trans-alkene) |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 206 | [M]⁺ (Molecular ion) |
| 189 | [M - OH]⁺ |
| 163 | [M - C₃H₇]⁺ |
| 147 | [M - COOH - CH₃]⁺ |
| 119 | [C₇H₇O]⁺ |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
A common and effective method for the synthesis of this compound is the Knoevenagel condensation of 4-propoxybenzaldehyde (B1265824) with malonic acid.[3][4]
Reagents and Materials:
-
4-Propoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining acid and salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis
Instrumentation:
-
NMR: A 400 MHz or higher field NMR spectrometer.
-
IR: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
MS: A mass spectrometer, for example, with an electrospray ionization (ESI) source.
Sample Preparation:
-
NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR: The sample can be analyzed as a solid (e.g., using a KBr pellet or ATR) or dissolved in a suitable solvent.
-
MS: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for infusion or LC-MS analysis.
Data Acquisition and Analysis: Standard acquisition parameters for each instrument should be used. The resulting spectra should be processed and analyzed to identify the characteristic peaks and fragmentation patterns as predicted in the tables above.
Biological Activity and Drug Development Potential
Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
Anti-malarial Activity
Derivatives of this compound have been investigated for their potential as anti-malarial agents.[] Structure-activity relationship (SAR) studies have shown that modifications of the cinnamic acid scaffold can lead to compounds with significant activity against Plasmodium falciparum, the parasite responsible for malaria.[] The replacement of a 3-phenylpropionyl moiety with a this compound residue in a lead compound resulted in a significant improvement in antimalarial activity.[]
Modulation of Inflammatory Signaling Pathways
Cinnamic acid derivatives have been shown to modulate inflammatory responses by targeting key signaling pathways. While the specific mechanism of this compound is not yet fully elucidated, it is plausible that it shares mechanisms with other members of this class of compounds. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many cinnamic acid derivatives have been found to inhibit the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines.
Caption: General inflammatory signaling pathway inhibited by cinnamic acid derivatives.
Other Potential Applications
Given the broad spectrum of activity of cinnamic acids, this compound may also be a candidate for investigation in other therapeutic areas, including:
-
Oncology: Inhibition of cancer cell proliferation and induction of apoptosis.
-
Neurodegenerative Diseases: Potential neuroprotective effects.
-
Metabolic Disorders: Modulation of metabolic pathways.
Conclusion
This compound is a versatile molecule with significant potential for further research and development, particularly in the area of anti-malarial drug discovery. Its synthesis is straightforward, and its physicochemical properties can be readily characterized. While specific biological mechanisms of action are still under investigation, the known activities of the broader class of cinnamic acid derivatives provide a strong rationale for its continued exploration as a therapeutic agent. Future studies should focus on elucidating its precise molecular targets and signaling pathways to fully realize its potential in drug development.
References
- 1. This compound - Immunomart [immunomart.com]
- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
physical and chemical properties of 4-Propoxycinnamic acid
Introduction: 4-Propoxycinnamic acid is a derivative of cinnamic acid, an organic compound naturally found in various plants. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its notable biological activities, with a particular focus on its potential as an antimalarial agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
| Property | Value | Source/Reference |
| IUPAC Name | (2E)-3-(4-propoxyphenyl)prop-2-enoic acid | [] |
| Synonyms | This compound, 3-(4-Propoxyphenyl)acrylic acid | [][2] |
| Molecular Formula | C12H14O3 | [][2] |
| Molecular Weight | 206.24 g/mol | [] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | 168 °C (for (E)-isomer) | [] |
| Boiling Point | 364.8 °C at 760 mmHg | [] |
| Density | 1.132 g/cm³ | [] |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695), ethyl acetate, and other organic solvents. | Inferred from cinnamic acid derivatives[3] |
| pKa | Estimated to be around 4.5 | Inferred from 4-methoxycinnamic acid[3] |
Spectral Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the propyl group. The vinyl protons will appear as doublets with a large coupling constant (around 16 Hz) indicative of a trans configuration. The aromatic protons will exhibit an AA'BB' splitting pattern typical of a 1,4-disubstituted benzene (B151609) ring. The propoxy group will show a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon, the carbons of the double bond, the aromatic carbons, and the carbons of the propoxy group. The carboxyl carbon is expected to appear in the range of 167-173 ppm. The aromatic carbons will have distinct chemical shifts due to the electron-donating propoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration around 1700 cm⁻¹, C=C stretching bands for the alkene and aromatic ring, and C-O stretching bands for the ether and carboxylic acid functionalities.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns are likely to involve the loss of the propoxy group and the carboxylic acid group.
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acid derivatives. The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[3]
Materials:
-
Malonic acid
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-4 mL per gram of aldehyde).
-
To this solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated hydrochloric acid to the chilled reaction mixture until the pH is acidic, which will cause the product to precipitate.
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Caption: Knoevenagel condensation workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
Antimalarial Activity
Derivatives of cinnamic acid have been investigated for a range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[4][5][6][7] Notably, this compound has been identified as a key residue in a novel class of anti-malarial agents.[8] Replacement of a 3-phenylpropionyl moiety with a this compound residue in a lead compound resulted in a significant improvement in antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[8] The anti-malarial activity of these compounds has been demonstrated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[9][10]
Proposed Mechanism of Action
The precise signaling pathways affected by this compound are not fully elucidated. However, studies on cinnamic acid derivatives suggest a multi-faceted mechanism of action against P. falciparum. One proposed mechanism is the inhibition of monocarboxylate transport across the parasite's plasma and mitochondrial membranes.[11][12] This disrupts the transport of lactate, a major product of the parasite's energy metabolism, leading to a decline in ATP production within the parasite.[11][12] Additionally, these derivatives have been shown to inhibit the new permeability pathways induced by the parasite in the host erythrocyte membrane, thereby impeding the uptake of essential nutrients like carbohydrates and amino acids.[11][12]
Caption: Proposed antimalarial mechanism of this compound derivatives.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents, particularly in the context of antimalarial drug discovery. Its synthesis is achievable through established organic chemistry reactions, and its biological activity warrants further investigation to fully understand its mechanism of action and potential clinical applications. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to aid in the design of more potent and selective derivatives.
References
- 2. This compound - Immunomart [immunomart.com]
- 3. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of novel anti-malarial agents. Part 2: cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Cinnamic acid/chloroquinoline conjugates as potent agents against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cinnamic acid derivatives on in vitro growth of Plasmodium falciparum and on the permeability of the membrane of malaria-infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of cinnamic acid derivatives on in vitro growth of Plasmodium falciparum and on the permeability of the membrane of malaria-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 4-Propoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. While research on this compound itself is somewhat limited, its structural analogues, particularly 4-methoxycinnamic acid (4-MCA), have demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related derivatives, with a focus on anti-malarial, anti-inflammatory, antifungal, and anticancer properties. Due to the limited availability of in-depth data specifically for this compound, this guide extensively leverages data from its analogue, 4-methoxycinnamic acid, to illustrate potential mechanisms and signaling pathways.
Anti-malarial Activity
Derivatives of this compound have shown promise as anti-malarial agents. Research into novel anti-malarial compounds has identified N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides as a class of molecules with significant activity against Plasmodium falciparum.
Quantitative Data: Anti-malarial Activity
| Compound Class | Specific Derivative | Activity (IC50) | Target Organism | Reference |
| N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides | 5-(4-propoxycinnamoylamino)-2-(4-(trifluoromethyl)phenylacetylamino)benzophenone | 120 nM | Plasmodium falciparum | [1] |
Experimental Protocol: In Vitro Anti-malarial Susceptibility Testing (SYBR Green I-based Fluorescence Assay)
This protocol is a standard method for assessing the in vitro efficacy of compounds against Plasmodium falciparum.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 or K1 strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Test compound (this compound derivative)
-
Chloroquine (control drug)
-
SYBR Green I dye
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Add the serially diluted test compound to the wells of a 96-well plate. Include wells for positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Inoculation: Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: Anti-malarial Drug Screening
Workflow for anti-malarial drug screening.
Anti-inflammatory Activity of 4-Alkoxycinnamic Acids
While specific data for this compound is lacking, its analogue, 4-methoxycinnamic acid (4-MCA), has demonstrated significant anti-inflammatory properties. 4-MCA has been shown to downregulate the expression of pro-inflammatory cytokines.[2][3]
Signaling Pathway: Mincle Signaling in Inflammation
The anti-inflammatory mechanism of 4-MCA has been associated with the Mincle (macrophage-inducible C-type lectin) signaling pathway.[2] Mincle is a pattern recognition receptor that can trigger inflammatory responses. 4-MCA is thought to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.
Inhibition of the Mincle signaling pathway by 4-MCA.
Antifungal Activity of 4-Alkoxycinnamic Acids
4-Methoxycinnamic acid has been shown to possess antifungal activity, particularly against Aspergillus fumigatus.[2][3] Its mechanism of action involves the disruption of the fungal cell wall and an increase in the permeability of the fungal cell membrane.[2][3][4]
Quantitative Data: Antifungal Activity of 4-Methoxycinnamic Acid
| Compound | Target Organism | Activity (MIC) | Reference |
| 4-Methoxycinnamic Acid | Aspergillus fumigatus | Not explicitly quantified in the provided search results, but demonstrated to have inhibitory effects. | [2][3] |
| 4-Methoxycinnamic Acid | Various bacteria and fungi | MIC values ranging from 50.4 µM to 449 µM against bacteria, with higher inhibition against fungi. | [5] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][6]
Materials:
-
Fungal isolate (e.g., Aspergillus fumigatus)
-
RPMI-1640 medium
-
Test compound (4-methoxycinnamic acid)
-
Antifungal control drug (e.g., Amphotericin B)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to induce sporulation. Harvest the conidia and prepare a standardized inoculum suspension in sterile saline.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible fungal growth, as determined by visual inspection or by reading the absorbance with a spectrophotometer.
Antifungal Mechanism of Action
Antifungal mechanism of 4-methoxycinnamic acid.
Anticancer Activity of Cinnamic Acid Derivatives
Various derivatives of cinnamic acid have been investigated for their anticancer properties. For instance, ferulic acid (4-hydroxy-3-methoxycinnamic acid) has been shown to induce apoptosis in cancer cells through the modulation of several signaling pathways.[7][8] Another derivative, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has demonstrated the ability to inhibit the proliferation of human breast cancer cells and induce apoptosis by increasing the Bax/Bcl-2 ratio.[9][10] While direct evidence for this compound is not available, the activity of these related compounds suggests a potential avenue for investigation.
Signaling Pathway: Apoptosis Induction by Cinnamic Acid Derivatives
The anticancer effects of cinnamic acid derivatives often involve the induction of apoptosis through the modulation of key signaling proteins.
Apoptosis induction by cinnamic acid derivatives.
Conclusion
This compound and its derivatives represent a class of compounds with potential therapeutic applications, most notably in the area of anti-malarial drug development. While in-depth research on this compound is still emerging, the study of its close analogue, 4-methoxycinnamic acid, provides valuable insights into its potential anti-inflammatory, antifungal, and anticancer activities. The signaling pathways and experimental protocols detailed in this guide, drawn from research on these related compounds, offer a solid foundation for future investigations into the biological activities of this compound. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. Structure-activity relationships of novel anti-malarial agents. Part 3: N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
4-Propoxycinnamic Acid: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propoxycinnamic acid, a derivative of the widely studied cinnamic acid, is emerging as a compound of interest in medicinal chemistry. While direct research into its therapeutic applications is in nascent stages, its role as a key synthetic intermediate for pharmacologically active molecules is well-documented. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its established role in the synthesis of antimalarial agents and exploring its potential therapeutic applications based on the activities of structurally related cinnamic acid derivatives. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to serve as a foundational resource for researchers and drug development professionals.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds naturally occurring in plants, renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound ((2E)-3-[4-(propyloxy)phenyl]prop-2-enoic acid) is a synthetic derivative characterized by a propoxy group at the para position of the phenyl ring. While it is commercially available as a biochemical reagent for research and as a building block in organic synthesis, its intrinsic therapeutic properties have not been extensively investigated.[][4]
The primary focus of published research has been on the utilization of this compound as a scaffold to generate more complex molecules with significant biological activity.[] Notably, its incorporation into novel benzophenone (B1666685) derivatives has led to the development of potent antimalarial drug candidates.[] This guide will first delve into the established application of this compound in this context and then extrapolate its potential therapeutic uses by examining the well-documented bioactivities of analogous cinnamic acid derivatives.
Established Therapeutic Application: A Precursor in Antimalarial Drug Discovery
The most significant therapeutic application of this compound to date is its use as a key structural component in the synthesis of novel antimalarial agents. Research has demonstrated that replacing a 3-phenylpropionyl moiety with a this compound residue in certain lead compounds results in a significant enhancement of antimalarial activity.[]
Quantitative Data: Antimalarial Activity of this compound Derivatives
The following table summarizes the in vitro antimalarial activity of a series of 5-(4-propoxycinnamoylamino)benzophenones, which are derivatives synthesized using this compound. The data highlights the structure-activity relationship, indicating that small substituents on the phenylacetic acid moiety at the 2-amino group are favorable for activity.
| Compound ID | Acyl Substituent at 2-amino group | IC50 (nM) |
| 6j | p-Trifluoromethylphenylacetic acid | 120 |
Table 1: In vitro antimalarial activity of a key this compound derivative against Plasmodium falciparum. The IC50 value represents the concentration required to inhibit 50% of parasite growth. Data sourced from Bioorganic & Medicinal Chemistry Letters.[]
Potential Therapeutic Applications: An Extrapolative Analysis
While direct evidence is scarce, the structural similarity of this compound to other well-researched cinnamic acid derivatives, such as p-methoxycinnamic acid and ferulic acid, suggests it may possess a range of therapeutic properties.[1][5] The following sections explore these potential applications, with the understanding that these are areas for future investigation and are not established activities of this compound itself.
Potential Anti-inflammatory Activity
Many hydroxycinnamic acid derivatives exhibit anti-inflammatory effects by modulating key signaling pathways.[6][7] For instance, p-coumaric acid has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7] This inhibition is often mediated through the downregulation of the NF-κB and MAPK signaling pathways.[7] Given its core cinnamic acid structure, this compound could potentially exert similar anti-inflammatory effects.
The following diagram illustrates a potential mechanism by which a cinnamic acid derivative could inhibit inflammatory signaling, a pathway that could be investigated for this compound.
References
- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Hydroxycinnamic Acids -A Review | Rocha | Cancer and Clinical Oncology | CCSE [ccsenet.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4-Propoxycinnamic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives represent a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. Among these, 4-propoxycinnamic acid derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their synthesis, biological evaluation, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Structure and Derivatives
The core structure of the compounds discussed in this guide is this compound. The key structural features that are often modified to explore the SAR include the carboxylic acid group (which can be converted to esters, amides, etc.) and the phenyl ring, where additional substitutions can be made.
Biological Activities and Structure-Activity Relationships
Antimalarial Activity
A notable area of investigation for this compound derivatives is their potential as antimalarial agents. Studies have focused on N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides.
Quantitative Data: Antimalarial Activity
| Compound ID | Acyl Group at 2-amino position | IC50 (nM) against Plasmodium falciparum |
| 6e | 4-tolylacetyl | Not specified, lead compound |
| 6j | 4-(trifluoromethyl)phenylacetyl | 120 |
Structure-Activity Relationship Summary:
-
The anti-malarial activity of these 5-(4-propoxycinnamoylamino)benzophenones is highly sensitive to changes in the acyl substituent at the 2-amino group.
-
Optimal activity is observed with phenylacetic acid moieties that have small substituents in the para-position.
-
The trifluoromethyl group at the para-position of the phenylacetic acid moiety yielded the most active compound (6j) with an IC50 of 120 nM[1].
-
Moving the substituent to the ortho-position or introducing bulkier groups at the para-position leads to a significant decrease in antimalarial activity[1].
Anticancer Activity
While specific quantitative data for the anticancer activity of a broad range of this compound derivatives is still emerging, the general class of cinnamic acid derivatives has shown promise. The cytotoxic effects are often evaluated using assays such as the MTT assay.
Future Directions for SAR in Anticancer Activity:
Systematic modification of the this compound scaffold is warranted to establish a clear SAR for anticancer activity. This would involve synthesizing a library of derivatives with variations in the ester or amide functionality and evaluating their cytotoxicity against a panel of cancer cell lines.
Enzyme Inhibition
Cinnamic acid derivatives are known to inhibit various enzymes, including tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.
Structure-Activity Relationship Insights for Tyrosinase Inhibition:
For cinnamic acid derivatives in general, the following SAR observations have been made for tyrosinase inhibition:
-
The presence of a hydroxyl group at the 4-position of the cinnamic acid moiety tends to improve activity.
-
Esterification of the carboxylic acid group can lead to potent inhibitors.
Further investigation is needed to specifically determine the SAR of this compound derivatives as tyrosinous inhibitors.
Experimental Protocols
Synthesis of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic Acid Amides
A general synthetic approach for creating amide derivatives of this compound involves the coupling of this compound with an appropriate amine using a coupling agent.
General Procedure:
-
Activation of Carboxylic Acid: this compound is activated using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or DMF).
-
Amine Coupling: The desired amine, in this case, a substituted 4-amino-3-benzoylphenyl derivative, is added to the activated carboxylic acid solution.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
In Vitro Antimalarial Assay (Plasmodium falciparum)
The 50% inhibitory concentration (IC50) of the compounds against P. falciparum can be determined using a standardized in vitro assay.
Protocol Outline:
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in a complete medium.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Infection and Incubation: The cultured parasites are added to the wells containing the drug dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
Growth Inhibition Assessment: Parasite growth inhibition can be measured using various methods:
-
Microscopy: Giemsa-stained smears are prepared, and the parasitemia is determined by counting infected red blood cells.
-
Fluorometric Assays: DNA-intercalating dyes like SYBR Green I are used to quantify parasite proliferation.
-
Enzymatic Assays: The activity of parasite-specific enzymes, such as lactate (B86563) dehydrogenase (pLDH), is measured.
-
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.
Tyrosinase Inhibition Assay
The inhibitory effect of compounds on tyrosinase activity can be assessed using a spectrophotometric method.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., phosphate (B84403) buffer), the substrate (e.g., L-DOPA), and different concentrations of the test compound.
-
Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase to the wells.
-
Kinetic Measurement: The formation of dopachrome, the colored product of the enzymatic reaction, is monitored by measuring the absorbance at a specific wavelength (around 475 nm) over time.
-
Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).
-
IC50 Determination: The IC50 value is calculated from the plot of percent inhibition versus inhibitor concentration.
Signaling Pathways
Cinnamic acid derivatives have been shown to modulate various signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and Nrf2 pathways. While direct evidence for the effect of this compound derivatives on these pathways is still under investigation, understanding these general mechanisms provides a framework for future research.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Inhibition of this pathway is a common target for anti-inflammatory drug development.
Caption: Hypothetical inhibition of the NF-κB pathway by a this compound derivative.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of antioxidant and cytoprotective genes.
Caption: Hypothetical activation of the Nrf2 pathway by a this compound derivative.
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise for the development of new therapeutic agents, particularly in the fields of infectious diseases, oncology, and inflammatory disorders. The available data on antimalarial derivatives highlights the sensitivity of biological activity to subtle structural modifications, underscoring the importance of systematic SAR studies.
Future research should focus on:
-
Expanding the library of this compound derivatives with diverse ester and amide functionalities.
-
Screening these compounds against a wider range of biological targets, including various cancer cell lines and enzymes.
-
Conducting mechanistic studies to elucidate how these derivatives modulate key signaling pathways, such as NF-κB and Nrf2.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By systematically exploring the structure-activity relationships, researchers can unlock the full therapeutic potential of this compound derivatives and contribute to the development of novel and effective medicines.
References
A Technical Guide to the Natural Sources and Analysis of Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds ubiquitously found in the plant kingdom.[1][2] These aromatic carboxylic acids (C6-C3) are key intermediates in the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignans, stilbenes, and coumarins.[3][4] Possessing a wide spectrum of pharmacological activities such as antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, cinnamic acid derivatives are of significant interest to the pharmaceutical and nutraceutical industries.[1][5][6] This guide provides an in-depth overview of the primary natural sources of major cinnamic acid derivatives, quantitative data on their occurrence, detailed experimental protocols for their analysis, and insights into their modulation of key cellular signaling pathways.
Biosynthesis of Cinnamic Acid Derivatives in Plants
The biosynthesis of cinnamic acid and its derivatives originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids.[3] The process begins with the conversion of simple carbohydrate precursors into L-phenylalanine. The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL), which produces trans-cinnamic acid.[3] This core molecule then undergoes a series of hydroxylation and methylation reactions to generate the various derivatives.[7][8]
Natural Sources and Quantitative Data
Cinnamic acid derivatives are widely distributed, though their concentrations vary significantly between plant species and even different parts of the same plant.[3] They can be found in free form or as esters and glycosides.[3][4] The following tables summarize the quantitative data for major cinnamic acid derivatives in various natural sources.
Table 1: Cinnamic Acid
| Natural Source | Plant Part | Concentration | Reference |
| Cinnamomum zeylanicum (Cinnamon) | Bark | Major Component | [2][3] |
| Storax, Peru balsam, Tolu balsam | Resins | High | [2][3] |
Table 2: p-Coumaric Acid
| Natural Source | Plant Part | Concentration | Reference |
| Peanuts | - | Present | [9] |
| Tomatoes | Fruit | Present | [9][10] |
| Carrots | Root | Present | [9][10] |
| Barley | Grain | Present | [9] |
| Pholiota mutabilis (Mushroom) | - | 29.10 mg/kg (dry weight) | [11] |
| Blueberry | Fruit | 0.40 - 15.78 mg/g (fresh weight) | [11] |
Table 3: Caffeic Acid
| Natural Source | Plant Part | Concentration | Reference |
| Coffee | Brewed Beverage | 63.1 - 96.0 mg/100 ml | [12] |
| Black Chokeberry | Fruit | 141 mg/100 g | [12] |
| Thyme, Sage, Spearmint | Herbs | ~20 mg/100 g | [12] |
| Ceylon Cinnamon, Star Anise | Spices | ~22 mg/100 g | [12] |
| Sunflower Seeds | Seeds | 8 mg/100 g | [12] |
| Red Wine | Beverage | 2 mg/100 ml | [12] |
| Blueberry | Fruit | 1.38 - 6.32 mg/g (fresh weight) | [11] |
Table 4: Ferulic Acid
| Natural Source | Plant Part | Concentration | Reference |
| Flaxseed | Seed (Glucoside) | 4.1 ± 0.2 g/kg | [13] |
| Wheat Bran | Bran | High Concentration | [13][14] |
| Popcorn, Bamboo Shoots | - | High Concentration | [13] |
| Rice Bran Oil | Oil | Present | [13] |
| Yacón (Smallanthus sonchifolius) | Leaves (Tea) | Present | [13] |
| Navy Bean (Phaseolus vulgaris) | Seed | Richest source among common beans | [13] |
| Blueberry, Blackberry | Fruit | 2.99 - 16.97 mg/g (fresh weight) | [11] |
Table 5: Sinapic Acid
| Natural Source | Plant Part | Concentration | Reference |
| Rapeseed Meal | Meal | 10.5 - 14.0 mg/g (dry matter) | [15] |
| Mustard Bran (B. juncea) | Bran | up to 8.7 mg/g (dry matter, as sinapine) | [15] |
| Strawberries | Fruit | up to 450.30 µg/g (as sinapine) | [15] |
| Cranberry | Fruit | ~0.21 g/kg (fresh weight) | [11] |
| Citrus Fruits, Berries | Fruit | Present | [16][17] |
| Cruciferous Plants (e.g., Mustard) | Seeds | Predominantly found | [17] |
Table 6: Chlorogenic Acid (Caffeoylquinic Acids)
| Natural Source | Plant Part | Concentration | Reference |
| Green Coffee Beans | Beans | 6-12% (dry weight) | [18][19] |
| Prunes | Fruit | 1.3 - 3.9 g/100 g | [18] |
| Eggplant | Fruit | 1.4 - 28.0 mg/g | [18] |
| Carrot | Root | 0.3 - 18.8 mg/g | [18] |
| Apple | Fruit | 0.41 - 1.16 mg/g | [18] |
| Tomato | Fruit | 21.30 - 240.16 µg/g (dry weight) | [18] |
| Red Wine | Beverage | 46 - 141 mg/L (as caftaric acid) | [11] |
Experimental Protocols
Accurate quantification of cinnamic acid derivatives is essential for quality control, standardization of herbal products, and pharmacological research.[1] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed due to their high resolution, sensitivity, and selectivity.[1][20]
General Extraction Protocol from Plant Material
This protocol provides a general procedure for the extraction of cinnamic acid and its derivatives. Optimization may be necessary depending on the specific plant matrix and target analyte.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.[20]
-
Add 20 mL of 80% aqueous methanol (v/v).[20]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[20]
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.[20]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[20]
-
Carefully collect the supernatant.
-
For exhaustive extraction, the plant pellet can be re-extracted with a fresh portion of the solvent.
-
Combine the supernatants.
-
The combined extract can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for analysis.[20]
-
Filter the final sample through a 0.22 µm or 0.45 µm syringe filter into an LC vial prior to injection.[1][20]
Quantification by HPLC-UV
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of (A) water with 0.1% phosphoric or acetic acid and (B) acetonitrile (B52724) or methanol. The acid in the mobile phase ensures that the phenolic acids are in their protonated form, leading to better retention and peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector set at the maximum absorbance wavelength for the target analyte (e.g., ~270-325 nm).[1]
-
Injection Volume: 10-20 µL.
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of the target cinnamic acid derivative at known concentrations (e.g., 0.5 to 50 µg/mL).[1]
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared plant extract sample.
-
Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of the analyte in the sample using the regression equation from the calibration curve.[1]
Biological Activity and Signaling Pathways
Cinnamic acid and its derivatives exert their pharmacological effects by modulating various cellular signaling pathways. Their antioxidant properties are fundamental to many of their biological activities, helping to mitigate oxidative stress implicated in numerous chronic diseases.[5][14]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Cinnamic acid has been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.[20] This inhibitory action makes it a compound of interest in oncology drug development.
Other derivatives also exhibit significant biological activities. Ferulic acid is noted for its potent antioxidant and anti-inflammatory effects.[14][21] Caffeic acid and its esters, like chlorogenic acid, are strong antioxidants and have been studied for their roles in glucose metabolism and potential anti-diabetic effects.[5][22][23] Sinapic acid also demonstrates considerable antioxidant, antimicrobial, and anti-inflammatory properties.[4][16] The diverse biological effects of these compounds underscore their potential as lead structures for the development of new therapeutic agents.
Conclusion
Cinnamic acid and its derivatives represent a valuable and abundant class of natural products with significant therapeutic potential. Found in a wide array of fruits, vegetables, grains, and spices, these compounds are integral components of the human diet.[24][25] This guide has provided a comprehensive overview of their natural sources, quantitative distribution, and the analytical methodologies required for their study. The elucidation of their mechanisms of action, particularly their interaction with key cellular signaling pathways, continues to open new avenues for research and development in the fields of medicine and nutrition. Further investigation is warranted to fully harness the health benefits of these versatile phytochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caffeic acid - Wikipedia [en.wikipedia.org]
- 13. Ferulic acid - Wikipedia [en.wikipedia.org]
- 14. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]
- 16. saveourbones.com [saveourbones.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 19. Coffee Chlorogenic Acids Incorporation for Bioactivity Enhancement of Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. jocpr.com [jocpr.com]
- 25. mdpi.com [mdpi.com]
4-Propoxycinnamic Acid: A Biochemical Reagent In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propoxycinnamic acid, a derivative of cinnamic acid, is emerging as a significant biochemical reagent with a range of potential therapeutic applications. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its anti-malarial properties and potential as a tyrosinase inhibitor, antioxidant, and anti-inflammatory agent. This document details the compound's physicochemical properties, summarizes available quantitative data, presents relevant experimental protocols, and elucidates implicated signaling pathways to serve as a foundational resource for further research and development.
Introduction
This compound (4-PCA) is a synthetic organic compound belonging to the class of cinnamic acids. Cinnamic acid and its derivatives are naturally occurring phenylpropanoids found in various plants and are recognized for their diverse pharmacological activities. The addition of a propoxy group at the para-position of the phenyl ring in this compound modifies its lipophilicity and electronic properties, which can significantly influence its biological activity. While research on this compound is not as extensive as for other cinnamic acid derivatives like ferulic or p-coumaric acid, existing studies highlight its potential, particularly in the field of anti-infective drug discovery.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application as a biochemical reagent.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| IUPAC Name | (E)-3-(4-propoxyphenyl)prop-2-enoic acid | [1] |
| CAS Number | 69033-81-4 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 148-150 °C | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | |
| SMILES | CCCOC1=CC=C(C=C1)/C=C/C(=O)O | [1] |
Biological Activities and Potential Applications
Current research, primarily focused on its anti-malarial effects, suggests that this compound and its derivatives hold promise in various therapeutic areas. The following sections detail the existing evidence for its key biological activities.
Anti-malarial Activity
The most significant body of research on this compound centers on its potential as an anti-malarial agent. Derivatives of this compound have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Quantitative Data:
Experimental Protocol: In Vitro Anti-malarial Assay against Plasmodium falciparum
This protocol outlines a common method for assessing the in vitro anti-malarial activity of a compound using a SYBR Green I-based fluorescence assay.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete culture medium.
-
Assay Setup:
-
Synchronize the parasite culture to the ring stage.
-
In a 96-well plate, add the diluted compound solutions.
-
Add the parasitized red blood cell suspension (typically 1% parasitemia and 2% hematocrit).
-
Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining:
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour to allow for cell lysis and staining of parasite DNA.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Logical Workflow for Anti-malarial Drug Screening:
Caption: Workflow for the discovery of anti-malarial agents.
Potential as a Tyrosinase Inhibitor
Cinnamic acid and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Inhibition of tyrosinase is a target for the development of agents for hyperpigmentation disorders and for preventing browning in the food industry. While direct quantitative data for this compound is lacking, its structural similarity to known tyrosinase inhibitors suggests it may possess this activity.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes a common spectrophotometric method for assessing tyrosinase inhibitory activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
-
Kojic acid (positive control)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare various concentrations of this compound and kojic acid in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme).
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound solution.
-
Include a control without the inhibitor and a blank without the enzyme.
-
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Antioxidant Activity
Many phenolic compounds, including cinnamic acid derivatives, exhibit antioxidant properties by scavenging free radicals. The propoxy group in this compound may influence its antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a widely used method to evaluate the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound)
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound and the positive control in methanol.
-
-
Reaction:
-
In a test tube or 96-well plate, mix the DPPH solution with the test compound solution.
-
Include a control containing only the DPPH solution and the solvent.
-
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Data Acquisition: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Potential Anti-inflammatory Activity
Cinnamic acid derivatives have been reported to possess anti-inflammatory properties. This activity is often evaluated by their ability to inhibit pro-inflammatory enzymes or the production of inflammatory mediators.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This in vitro assay is a simple method to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compound (this compound)
-
Diclofenac (B195802) sodium (positive control)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a solution of albumin (e.g., 1% w/v) in PBS.
-
Prepare various concentrations of this compound and diclofenac sodium.
-
In test tubes, mix the albumin solution with the test compound solutions.
-
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the solutions in a water bath at a specific temperature (e.g., 70°C) for a set time (e.g., 5 minutes).
-
Cooling: Cool the solutions to room temperature.
-
Data Acquisition: Measure the absorbance (turbidity) of the solutions at a specific wavelength (e.g., 660 nm).
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways
While specific signaling pathways modulated by this compound are not yet well-defined, the activities of related cinnamic acid derivatives suggest potential involvement in several key cellular pathways. Further research is needed to elucidate the precise mechanisms of this compound.
Potential Signaling Pathways:
Caption: Potential signaling pathways modulated by this compound.
Synthesis
This compound can be synthesized through various organic chemistry reactions. A common method is the Williamson ether synthesis followed by a condensation reaction.
General Synthetic Workflow:
Caption: A general synthetic route to this compound.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the area of anti-malarial drug discovery. Its structural similarity to other biologically active cinnamic acid derivatives suggests a broader potential as a tyrosinase inhibitor, antioxidant, and anti-inflammatory agent. However, a significant gap in the literature exists regarding specific quantitative data and mechanistic studies for this compound itself.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 and EC50 values of this compound in a range of biochemical and cellular assays to quantify its potency.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize its biological activity and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound and its lead derivatives in relevant animal models.
A more in-depth understanding of the biochemical properties of this compound will be crucial for unlocking its full potential as a valuable tool for researchers and a starting point for the development of novel therapeutics.
References
Unveiling the Antimalarial Potential of 4-Propoxycinnamic Acid Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimalarial potential of a series of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the exploration of novel chemical scaffolds for the development of new antimalarial agents. Cinnamic acid derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimalarial properties. This document summarizes the key findings on 4-propoxycinnamic acid amides, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential mechanisms of action to facilitate further research and development in this area.
Quantitative Data Summary
The in vitro antiplasmodial activity of a series of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides was evaluated against the chloroquine-resistant K1 strain and the chloroquine-sensitive NF54 strain of Plasmodium falciparum. The cytotoxicity of these compounds was assessed using rat skeletal muscle L6 cells. The key quantitative data, including the half-maximal inhibitory concentration (IC50) for parasite growth and the half-maximal cytotoxic concentration (CC50), are summarized in the table below.
| Compound ID | R Group | IC50 (nM) vs. P. falciparum K1 | IC50 (nM) vs. P. falciparum NF54 | CC50 (µM) vs. L6 Cells | Selectivity Index (SI) (K1) |
| 6a | H | >10000 | >10000 | >50 | - |
| 6b | Methyl | 380 | 450 | >50 | >131 |
| 6c | Ethyl | 290 | 320 | >50 | >172 |
| 6d | n-Propyl | 450 | 510 | >50 | >111 |
| 6e | 4-Tolyl | 180 | 210 | >50 | >277 |
| 6f | 4-Ethylphenyl | 250 | 280 | >50 | >200 |
| 6g | 4-iso-Propylphenyl | 320 | 380 | >50 | >156 |
| 6h | 4-tert-Butylphenyl | 600 | 710 | >50 | >83 |
| 6i | 4-Methoxyphenyl | 220 | 250 | >50 | >227 |
| 6j | 4-Trifluoromethylphenyl | 120 | 140 | >50 | >416 |
| 6k | 2-Tolyl | 800 | 950 | >50 | >62 |
| Chloroquine | - | 250 | 20 | - | - |
Data extracted from Wiesner et al., Bioorg. Med. Chem. Lett. 2002, 12, 543-545.[1] The Selectivity Index (SI) was calculated as the ratio of CC50 to the IC50 against the K1 strain.
Experimental Protocols
While the original publication provides limited experimental details, this section outlines generalized yet detailed methodologies for the key experiments based on standard practices in the field for the synthesis and evaluation of antimalarial compounds.
General Synthesis of this compound Amides
The synthesis of the target N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides can be achieved through a multi-step process involving amide bond formation.
Step 1: Synthesis of this compound 4-Hydroxycinnamic acid is reacted with 1-bromopropane (B46711) in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by recrystallization.
Step 2: Activation of this compound The synthesized this compound is converted to its corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.
Step 3: Amide Coupling The 4-propoxycinnamoyl chloride is then reacted with the appropriate N-(4-amino-3-benzoylphenyl)acetamide derivative in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF). The reaction is typically stirred at room temperature until completion. The resulting amide is purified using column chromatography on silica (B1680970) gel.
In Vitro Antiplasmodial Assay (SYBR Green I-based)
The in vitro antiplasmodial activity is determined using a SYBR Green I-based fluorescence assay, which measures parasite proliferation by quantifying the amount of parasite DNA.[2]
-
Parasite Culture: P. falciparum strains (e.g., K1 and NF54) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine (B114508) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[2]
-
Assay Setup: The test compounds are serially diluted in culture medium in a 96-well black plate with a clear bottom. A synchronized parasite culture (primarily ring stage) with a parasitemia of 0.5-1% and a final hematocrit of 2% is added to each well.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark at room temperature for 1 hour, and the fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., L6 rat skeletal muscle cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]
-
Cell Culture: L6 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Setup: Cells are seeded into a 96-well plate and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 48-72 hours under standard cell culture conditions.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of this compound amides as potential antimalarial agents.
Proposed Mechanism of Action (Hypothetical)
The precise molecular target of this compound amides in P. falciparum has not been elucidated. However, based on studies of similar cinnamic acid scaffolds, a potential mechanism could involve the inhibition of a key parasite enzyme. One such putative target is arginase, which is involved in the polyamine biosynthesis pathway essential for parasite proliferation. The diagram below illustrates this hypothetical signaling pathway.
Concluding Remarks
The N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides represent a promising class of compounds with potent in vitro activity against drug-resistant P. falciparum. The lead compound, bearing a 4-trifluoromethylphenyl substituent (6j ), exhibited an IC50 of 120 nM against the K1 strain and a high selectivity index of over 400, indicating a favorable preliminary safety profile.
Further research is warranted to fully elucidate the potential of this chemical series. Key future directions should include:
-
In vivo efficacy studies in murine models of malaria to assess the therapeutic potential of the lead compounds.
-
Mechanism of action studies to identify the specific molecular target(s) within the parasite, which could confirm or refute the hypothesized arginase inhibition and guide further lead optimization.
-
Pharmacokinetic and metabolic profiling to evaluate the drug-like properties of these compounds.
-
Further structure-activity relationship (SAR) studies to explore modifications that could enhance potency and selectivity.
This technical guide provides a foundational resource for researchers interested in advancing the development of this compound amides as a novel class of antimalarial agents. The presented data and protocols are intended to streamline future investigations and contribute to the urgent global effort to combat malaria.
References
The Role of 4-Propoxycinnamic Acid in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxycinnamic acid, a derivative of cinnamic acid, is a small molecule that has emerged as a significant building block in the field of medicinal chemistry. While the broader family of cinnamic acids and their derivatives are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, the documented role of this compound in drug discovery has been notably specific.[1] Its primary application to date has been in the optimization of lead compounds for the development of novel anti-malarial agents.[2] This technical guide provides an in-depth overview of the established role of this compound, its quantitative impact on bioactivity, relevant experimental protocols, and potential, though currently unexplored, therapeutic applications based on the activities of structurally related compounds.
Core Application in Drug Discovery: Anti-Malarial Agents
The most prominent role of this compound in the scientific literature is as a key structural moiety in the development of a novel class of anti-malarial drugs. Research led by Wiesner et al. identified a lead compound series based on a 2,5-bis-acylaminobenzophenone scaffold.[2] In their efforts to optimize the potency of these compounds against the multi-drug resistant K1 strain of Plasmodium falciparum, they discovered that replacing a 3-phenylpropionyl group with a 4-propoxycinnamoyl group resulted in a significant enhancement of anti-malarial activity.[2]
This strategic modification highlights the importance of the this compound structure in improving the pharmacological profile of the lead compound. The propoxy group, in particular, contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with its molecular target.
Quantitative Data on Biological Activity
| Biological Activity | Compound / Derivative | Assay | Cell Line / Target | IC50 Value | Reference |
| Anti-malarial | 5-(4-propoxycinnamoylamino)-2-(4-trifluoromethylphenylacetylamino)benzophenone (Compound 6j) | In vitro anti-plasmodial assay | Plasmodium falciparum (K1 strain) | 120 nM | [2] |
| Anti-inflammatory | This compound | Data not available | Data not available | Data not available | |
| Anticancer | This compound | Data not available | Data not available | Data not available | |
| Antimicrobial | This compound | Data not available | Data not available | Data not available | |
| Neuroprotective | This compound | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for a standard in vitro assay used to determine the anti-malarial potency of compounds like the derivatives of this compound.
Protocol: In Vitro Anti-malarial Susceptibility Testing using SYBR Green I-based Fluorescence Assay
This protocol is a widely accepted method for determining the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of Plasmodium falciparum.
1. Materials and Reagents:
-
Plasmodium falciparum culture (e.g., K1 multi-drug resistant strain)
-
Human erythrocytes (O+ blood type)
-
Complete culture medium (RPMI-1640 with L-glutamine, supplemented with 25 mM HEPES, 25 mM NaHCO3, 10% human serum, and 50 µg/mL gentamicin)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Standard anti-malarial drugs for controls (e.g., Chloroquine, Artemisinin)
-
96-well black microtiter plates with clear bottoms
-
Incubator with a controlled gas environment (5% CO2, 5% O2, 90% N2) at 37°C
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
2. Procedure:
-
Parasite Culture Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C.
-
Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.
-
-
Preparation of Test Plates:
-
Prepare serial dilutions of the test compound and control drugs in the complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Add 100 µL of each dilution to the wells of a 96-well plate in triplicate.
-
Include wells with drug-free medium as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.
-
-
Infection and Incubation:
-
Prepare a parasite suspension with 2% hematocrit and 1% parasitemia (ring stage) in the complete culture medium.
-
Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C in the controlled gas environment.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Potential for Broader Biological Activities
While direct evidence is lacking for this compound, the extensive research on its structural analogs suggests that it may possess a wider range of therapeutic properties. These analogs, which include p-methoxycinnamic acid (p-MCA) and ferulic acid, have demonstrated significant activity in several key areas of drug discovery.
-
Anti-inflammatory Effects: Cinnamic acid derivatives are known to exhibit anti-inflammatory properties. For instance, p-MCA has been shown to suppress inflammatory markers such as iNOS and COX-2.[3][4] This is often achieved through the modulation of key signaling pathways like the NF-κB pathway.
-
Anticancer Activity: Numerous studies have highlighted the anticancer potential of cinnamic acid derivatives.[5] Mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of cancer cell signaling pathways.[6][7] For example, ferulic acid has been shown to modulate apoptotic signaling pathways in cancer cells.
-
Antimicrobial Properties: The cinnamic acid scaffold is also associated with antimicrobial activity. p-MCA has shown efficacy against various bacteria, including colistin-resistant Acinetobacter baumannii. The mechanism often involves the disruption of the microbial cell membrane.
-
Neuroprotective Effects: Several phenolic acids, including derivatives of cinnamic acid, have been investigated for their neuroprotective potential. Ferulic acid, for example, has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury by inhibiting oxidative stress and apoptosis, partly through the TLR4/MyD88 signaling pathway.
These findings suggest that this compound is a promising candidate for evaluation in these therapeutic areas. Its distinct substitution pattern may offer a unique pharmacological profile compared to its more studied relatives.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Lead optimization workflow incorporating this compound.
Caption: Workflow for the in vitro anti-malarial SYBR Green I assay.
Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway.
Conclusion
The role of this compound in drug discovery is currently defined by its successful application as a structural component for the optimization of anti-malarial lead compounds. Its incorporation led to a derivative with potent, nanomolar activity against multi-drug resistant Plasmodium falciparum. While this demonstrates its value in medicinal chemistry, the broader biological potential of this compound remains largely unexplored. Based on the well-documented anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities of its close chemical relatives, this compound represents a promising scaffold for future drug discovery efforts in these and other therapeutic areas. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers aiming to further elucidate the therapeutic potential of this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel lead structure for anti-malarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of novel anti-malarial agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of novel anti-malarial agents. Part 2: cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Propoxycinnamic Acid and its Relation to p-Methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community for their diverse biological activities. This guide provides a detailed technical overview of two such derivatives: 4-propoxycinnamic acid and p-methoxycinnamic acid. While p-methoxycinnamic acid is a well-studied compound with established antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, this compound remains a comparatively less-explored molecule. This document aims to consolidate the available scientific information on both compounds, presenting their chemical properties, known biological activities, and relevant experimental methodologies. A key focus is to highlight the structural relationship and potential for comparative studies to elucidate the therapeutic potential of this compound. Due to a lack of direct comparative studies in the existing literature, this guide also proposes a logical workflow for such an investigation.
Chemical and Physical Properties
This compound and p-methoxycinnamic acid share a common cinnamic acid backbone, differing only in the para-substituted alkoxy group on the phenyl ring. This seemingly minor structural difference can significantly influence their physicochemical properties, such as lipophilicity and steric hindrance, which in turn can affect their biological activity.
Table 1: Physicochemical Properties of this compound and p-Methoxycinnamic Acid
| Property | This compound | p-Methoxycinnamic Acid |
| IUPAC Name | (2E)-3-(4-propoxyphenyl)prop-2-enoic acid | (2E)-3-(4-methoxyphenyl)prop-2-enoic acid |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 206.24 g/mol | 178.18 g/mol |
| Appearance | White to off-white crystalline powder | White fine crystalline powder |
| Melting Point | 168 °C | 173-175 °C |
| Solubility | Information not readily available | Soluble in dimethyl sulfoxide (B87167) and methanol |
| LogP (calculated) | ~2.9 | ~2.1 |
Note: Some physical properties for this compound are not extensively reported in publicly available literature.
Biological Activities and Mechanisms of Action
p-Methoxycinnamic Acid (p-MCA)
p-Methoxycinnamic acid (p-MCA) is a naturally occurring compound found in various plants and is recognized for a wide spectrum of therapeutic properties.[1] Its biological activities are diverse and have been the subject of numerous studies.
p-MCA has demonstrated notable activity against a range of bacteria and fungi.[2] The proposed mechanism of its antimicrobial action involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[3]
Table 2: Antimicrobial Activity of p-Methoxycinnamic Acid (p-MCA)
| Microorganism | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Acinetobacter baumannii | Broth Microdilution | 128-512 µg/mL | [3] |
| Escherichia coli | Not Specified | 50.4 - 449 µM | [2] |
| Bacillus cereus | Microdilution | >62.5 mg/mL (weak activity) | [4] |
| Fungal Species | Not Specified | Higher inhibition compared to bacteria | [2] |
p-MCA has been shown to possess significant anti-inflammatory and anticancer effects.[5] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] By suppressing NF-κB, p-MCA can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the proliferation of cancer cells.[5]
This compound
This compound is primarily documented as a biochemical reagent and a building block in organic synthesis.[7] There is a significant lack of published research on its biological activities compared to p-MCA. Its potential as a therapeutic agent is largely inferred from its structural similarity to other biologically active cinnamic acid derivatives. The longer propoxy chain, compared to the methoxy (B1213986) group in p-MCA, increases its lipophilicity, which could potentially enhance its ability to cross cell membranes and interact with intracellular targets. However, the bulkier propoxy group might also introduce steric hindrance, potentially reducing its affinity for certain biological targets.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible evaluation of the biological activities of these compounds. The following are representative methodologies that can be employed for a comparative study.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and p-methoxycinnamic acid in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Culture cancer cells in a suitable medium in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and p-methoxycinnamic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Proposed Workflow for Comparative Analysis
Given the paucity of data on this compound, a structured experimental approach is necessary to elucidate its biological profile in comparison to the well-characterized p-methoxycinnamic acid.
Conclusion and Future Directions
p-Methoxycinnamic acid is a promising natural compound with a well-documented portfolio of biological activities, making it a valuable lead for drug discovery and development. In contrast, this compound represents an under-investigated derivative with potential for novel therapeutic applications, possibly with altered potency or pharmacokinetic properties due to its increased lipophilicity.
There is a clear and compelling need for direct, quantitative comparative studies of these two molecules. Future research should focus on a systematic evaluation of this compound's efficacy in the same assays where p-MCA has shown significant activity. Elucidating the structure-activity relationship between the methoxy and propoxy substitutions will provide valuable insights for the design of more potent and selective cinnamic acid-based therapeutic agents. The experimental protocols and workflow outlined in this guide provide a foundational framework for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TRANSFORMATION OF ETHYL-P-METHOXYCINNAMATE TO P –METHOXYCINNAMIC ACID FROM KENCUR (Kaempheria galanga L.) AND THEIR ANTIBACTERIAL ACTIVITY | Fareza | ALCHEMY Jurnal Penelitian Kimia [jurnal.uns.ac.id]
- 5. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
Methodological & Application
Synthesis Protocol for 4-Propoxycinnamic Acid: An Application Note
Introduction
4-Propoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound. Cinnamic acid and its derivatives are of significant interest to researchers in the fields of medicinal chemistry, materials science, and drug development due to their diverse biological activities and potential as building blocks for novel polymers and functional materials. This application note provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. The target audience for this document includes researchers, scientists, and professionals involved in drug development and organic synthesis.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and characterization data for the reactants and the final product, this compound, is presented in the table below. This allows for easy comparison and verification of the synthesized compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Hydroxycinnamic Acid | C₉H₈O₃ | 164.16 | 214-217 | White to off-white crystalline powder |
| 1-Bromopropane (B46711) | C₃H₇Br | 122.99 | -110 | Colorless liquid |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | White powder |
| This compound | C₁₂H₁₄O₃ | 206.24 | 166-168[1] | White solid |
Predicted Spectroscopic Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.2 (s, 1H, -COOH), 7.60 (d, J=8.8 Hz, 2H, Ar-H), 7.55 (d, J=16.0 Hz, 1H, -CH=CH-), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 6.40 (d, J=16.0 Hz, 1H, -CH=CH-), 3.95 (t, J=6.4 Hz, 2H, -O-CH₂-), 1.70 (m, 2H, -CH₂-), 0.95 (t, J=7.4 Hz, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 168.0, 160.5, 144.5, 130.5, 126.0, 115.5, 115.0, 69.5, 22.0, 10.5.
-
IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 2960, 2870 (C-H stretch), 1680 (C=O stretch), 1625 (C=C stretch), 1600, 1510 (aromatic C=C stretch), 1250 (C-O-C stretch).
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol details the synthesis of this compound from 4-hydroxycinnamic acid and 1-bromopropane.
Materials:
-
4-Hydroxycinnamic acid (p-coumaric acid)
-
1-Bromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxycinnamic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the aqueous layer and extract it twice more with diethyl ether.
-
Combine the organic layers and wash them with water, followed by a saturated solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the synthesized this compound.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of Synthesized 4-Propoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the purification of synthesized 4-propoxycinnamic acid. The methods described below are standard laboratory techniques that can be adapted to achieve high purity of the target compound, which is essential for its use in research, drug discovery, and development.
**Introduction
This compound is a derivative of cinnamic acid with potential applications in various fields, including pharmaceuticals and materials science. Synthesis of this compound, typically through reactions like the Knoevenagel condensation or Perkin reaction, often results in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is a critical step to ensure the identity, purity, and quality of the final compound. The primary methods for the purification of organic acids like this compound are recrystallization and column chromatography.
Purification Methods
Two primary methods are recommended for the purification of this compound: recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. It is often the most efficient method for removing small amounts of impurities from a relatively large amount of solid material.
Protocol for Recrystallization of this compound
This protocol is adapted from methods used for similar cinnamic acid derivatives, such as 4-methylcinnamic acid[1]. An ethanol (B145695)/water mixture is a common and effective solvent system for the recrystallization of moderately polar organic acids.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.
-
Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until it becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Troubleshooting:
-
Oiling out: If the compound separates as an oil, it may be because the boiling point of the solvent is higher than the melting point of the solute or the compound is highly impure[2]. Try using a larger volume of solvent or a different solvent system with a lower boiling point.
-
No crystal formation: If crystals do not form upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can also be effective[2][3].
Flash Column Chromatography
Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). It is particularly useful for separating mixtures with components of varying polarities. For acidic compounds like this compound, the addition of a small amount of acid to the eluent can improve separation by suppressing the ionization of the carboxyl group, which can otherwise lead to band tailing[4][5].
Protocol for Flash Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (B1210297) (or other suitable solvents)
-
Acetic acid or formic acid
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound. A mixture of hexanes and ethyl acetate with 0.5-1% acetic acid is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate with 1% acetic acid). Carefully pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed sample to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the purification of this compound by recrystallization and flash column chromatography. This data is based on typical results for the purification of similar organic acids.
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Purity | >98% (can be very high if impurities are minimal) | >95% (dependent on separation efficiency) |
| Typical Yield | 60-90% (some loss in mother liquor) | 70-95% (dependent on loading and separation) |
| Scale | Milligrams to kilograms | Micrograms to hundreds of grams |
| Solvent System | Ethanol/Water | Hexanes/Ethyl Acetate with 0.5-1% Acetic Acid |
| Advantages | Simple, inexpensive, good for high initial purity | Excellent for complex mixtures, high resolution |
| Disadvantages | May not remove impurities with similar solubility | More complex, requires more solvent, can be time-consuming |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
This document provides a comprehensive guide to the purification of synthesized this compound. The choice of purification method will depend on the specific circumstances of the synthesis and the required purity of the final product. For optimal results, it is recommended to perform small-scale trials to determine the most effective purification strategy.
References
Application Notes and Protocols for the Spectroscopic Analysis of 4-Propoxycinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Propoxycinnamic acid is a derivative of cinnamic acid, a compound widely found in the plant kingdom. Cinnamic acid and its derivatives are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and potential for creating novel polymers and functional materials. Accurate structural elucidation is paramount for understanding the structure-activity relationships and ensuring the quality of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This document provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound, including predicted spectral data, detailed experimental protocols, and workflow diagrams.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-hydroxycinnamic acid and 4-methoxycinnamic acid. The numbering convention used for the assignments is shown in the molecular structure diagram below.
Molecular Structure and Atom Numbering:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~12.0 (broad s) | Singlet | - | 1H | H10 (-COOH) |
| ~7.65 | Doublet | ~16.0 | 1H | H8 |
| ~7.48 | Doublet | ~8.8 | 2H | H2, H6 |
| ~6.90 | Doublet | ~8.8 | 2H | H3, H5 |
| ~6.30 | Doublet | ~16.0 | 1H | H7 |
| ~3.95 | Triplet | ~6.6 | 2H | H13 |
| ~1.82 | Sextet | ~7.0 | 2H | H14 |
| ~1.05 | Triplet | ~7.4 | 3H | H15 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C9 (C=O) |
| ~161.0 | C4 |
| ~145.0 | C8 |
| ~129.8 | C2, C6 |
| ~127.0 | C1 |
| ~115.5 | C7 |
| ~115.0 | C3, C5 |
| ~70.0 | C13 |
| ~22.5 | C14 |
| ~10.5 | C15 |
Experimental Protocols
This section provides detailed protocols for the preparation of a sample of this compound for NMR analysis and the subsequent acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation
A homogeneous and particle-free solution is crucial for obtaining high-resolution NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, 0.6-0.7 mL)
-
High-quality 5 mm NMR tube and cap
-
Small vial
-
Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Dissolution: Add the deuterated solvent (e.g., CDCl₃) to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure the complete dissolution of the solid.
-
Filtration: To remove any particulate matter, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe fitted with a filter.
-
Transfer: Carefully transfer the filtered solution into the NMR tube to a height of approximately 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). These parameters may require optimization based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 16 ppm (centered around 6-8 ppm)
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans (NS): 1024 to 4096 (or more for dilute samples)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 240 ppm (centered around 120 ppm)
-
Temperature: 298 K
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: The relative areas of the signals in the ¹H NMR spectrum are determined by integration. The exact chemical shifts of the peaks in both ¹H and ¹³C spectra are determined by peak picking.
Visualizations
The following diagrams illustrate the logical relationships in the NMR analysis workflow.
Caption: Experimental workflow for NMR spectroscopic analysis.
Caption: Logical relationship of NMR data to structural elucidation.
Application Notes and Protocols for the Analysis of 4-Propoxycinnamic Acid by FT-IR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxycinnamic acid is a derivative of cinnamic acid, a compound found in various plants. Cinnamic acid and its derivatives are of significant interest in drug discovery and development due to their diverse biological activities. Accurate and reliable analytical methods are essential for the characterization and quality control of these compounds. This document provides detailed application notes and protocols for the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).
FT-IR Spectroscopy of this compound
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its carboxylic acid, aromatic, ether, and alkene moieties.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |
| ~3080-3010 | Medium | =C-H stretch (Aromatic and Alkene) |
| ~2970-2870 | Medium | C-H stretch (Aliphatic -CH₃ and -CH₂) |
| ~1700-1680 | Strong | C=O stretch (Carboxylic acid, conjugated) |
| ~1640-1620 | Medium | C=C stretch (Alkene) |
| ~1600, ~1510 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~980 | Strong | =C-H bend (trans-Alkene out-of-plane) |
Experimental Protocol: FT-IR Analysis
Objective: To obtain the FT-IR spectrum of solid this compound using the KBr pellet method.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle (agate or mullite)
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Dry the this compound sample and KBr to remove any residual moisture.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr.
-
Grind the KBr in the mortar to a fine powder.
-
Add the this compound sample to the mortar and mix thoroughly with the KBr by gentle grinding. The mixture should be homogenous.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Perform baseline correction and label the significant peaks.
-
Mass Spectrometry of this compound
Mass spectrometry is a vital tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Predicted Mass Spectral Data
The mass spectrum of this compound (Molecular Weight: 206.24 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 206 under electron ionization (EI).[] The fragmentation pattern can be predicted based on the fragmentation of other cinnamic acid derivatives.[4]
| m/z | Predicted Fragment Ion |
| 206 | [M]⁺ (Molecular ion) |
| 163 | [M - C₃H₇]⁺ (Loss of propyl group) |
| 147 | [M - COOH]⁺ (Loss of carboxyl group) |
| 119 | [147 - CO]⁺ |
| 91 | [119 - CO]⁺ |
| 43 | [C₃H₇]⁺ (Propyl cation) |
Experimental Protocol: Mass Spectrometry Analysis
Objective: To obtain the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, dichloromethane)
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).
-
-
Instrument Setup (Typical GC-MS parameters):
-
GC:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1 scan/second
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the FT-IR and mass spectrometry analysis of this compound.
Caption: Experimental workflow for FT-IR analysis.
Caption: Experimental workflow for Mass Spectrometry analysis.
Conclusion
The combination of FT-IR and mass spectrometry provides a comprehensive characterization of this compound. FT-IR is invaluable for the rapid identification of key functional groups, while mass spectrometry confirms the molecular weight and provides detailed structural information through fragmentation analysis. The protocols and predicted data presented here serve as a valuable resource for researchers and scientists working with this and related compounds in the field of drug development and chemical analysis.
References
- 1. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 4. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Propoxycinnamic Acid in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic fatty acid found in various plants. Cinnamic acid and its derivatives have garnered significant interest in biomedical research due to their wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. These compounds are being explored for their therapeutic potential in various diseases. This document provides detailed application notes and standardized protocols for the use of this compound in in vitro cell culture assays to facilitate further research and drug development.
Physicochemical Properties and Handling
Solubility and Stability
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible results in in vitro assays.
-
Solubility: this compound, like many cinnamic acid derivatives, has limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this purpose. For example, a stock solution of 10-100 mM in DMSO can be prepared. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Stability: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and exposure to light. It is best practice to prepare fresh working solutions from the stock for each experiment to minimize degradation. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles. Potential degradation products in the culture medium could include benzaldehyde (B42025) and glyoxalic acid through oxidative cleavage.
Potential In Vitro Applications
Based on the known biological activities of cinnamic acid and its derivatives, this compound can be investigated for the following applications in vitro:
-
Anticancer Activity: Evaluation of cytotoxic and apoptotic effects on various cancer cell lines.
-
Anti-inflammatory Activity: Assessment of its ability to modulate inflammatory pathways in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
-
Antioxidant Activity: Determination of its capacity to scavenge free radicals and protect cells from oxidative stress.
-
Antimicrobial Activity: Investigation of its inhibitory effects on the growth of various microbial strains.
Experimental Protocols
Assessment of Cytotoxicity using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a negative control (untreated cells in medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Principle: In response to inflammatory stimuli like LPS, macrophages produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
DMSO (cell culture grade)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
24-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Pre-treatment:
-
Prepare various concentrations of this compound in complete medium from a DMSO stock solution.
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with DMSO).
-
Incubate the cells for 1-2 hours.
-
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Prepare a nitrite standard curve using sodium nitrite (0-100 µM).
-
Collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Determine the nitrite concentration in each sample using the standard curve.
-
Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
-
It is also recommended to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cell death.
-
Data Presentation
While specific quantitative data for this compound is not yet widely available in the literature, the following tables provide a template for how to present such data once obtained. The data for other cinnamic acid derivatives are included for context.[1]
Table 1: Cytotoxicity of Cinnamic Acid Derivatives on Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ Value |
| This compound | e.g., MCF-7 (Breast Cancer) | MTT | To be determined |
| Cinnamic acid | HT-144 (Melanoma) | MTT | 2.4 mM |
| Caffeic acid phenethyl ester (CAPE) | Oral Carcinoma Cells | Not specified | Varies |
Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives
| Compound | Cell Line | Inflammatory Stimulus | Parameter Measured | Inhibition |
| This compound | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) | To be determined |
| p-Coumaric acid | RAW 264.7 | LPS | iNOS, COX-2, IL-1β, TNF-α | Dose-dependent |
| Ferulic acid | RAW 264.7 | LPS | iNOS, NO | Significant inhibition |
Visualizations
The following diagrams illustrate key experimental workflows and a potential signaling pathway that may be modulated by this compound, based on the known mechanisms of related compounds.
References
Application Note: Quantification of 4-Propoxycinnamic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Propoxycinnamic acid. The described protocol is suitable for the determination of this compound in various matrices, with a specific protocol provided for plasma samples. This method is crucial for applications in pharmacokinetic studies, quality control of drug substances, and other research areas where accurate quantification of this compound is required.
Introduction
This compound is a derivative of cinnamic acid, a naturally occurring compound with a wide range of biological activities. As with many pharmacologically active molecules, a validated analytical method for its quantification is essential for research and development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive, specific, and reproducible technique for this purpose. This document provides a comprehensive protocol for the determination of this compound, including sample preparation, chromatographic conditions, and data analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the chromatographic behavior of the molecule and for developing an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [][2] |
| Molecular Weight | 206.24 g/mol | [] |
| Appearance | White to off-white crystalline powder | [3] |
| logP (estimated) | ~3.0 | Based on similar structures[4] |
| pKa (estimated) | ~4.5 | |
| UV λmax | ~310 nm | Based on similar structures[5][6] |
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4-decimal places)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
-
Chromatographic Column:
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Formic acid (analytical grade)
-
Human plasma (or other relevant biological matrix)
-
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Prepare the aqueous component by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water (0.1% v/v).
-
The mobile phase is a gradient mixture of this aqueous component (Solvent A) and acetonitrile (Solvent B).
-
Degas both solvents for at least 15 minutes in an ultrasonic bath before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. Mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase initial conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
A typical calibration range would be 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation (Plasma)
This protocol utilizes protein precipitation with acetonitrile for the extraction of this compound from plasma samples.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 300 µL of cold acetonitrile to 100 µL of the plasma sample (a 3:1 ratio of acetonitrile to plasma).[7][8]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject the supernatant into the HPLC system.
HPLC Method
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 0-15 min: 40-80% B15-17 min: 80% B17-18 min: 80-40% B18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 310 nm |
| Run Time | 25 minutes |
Data Presentation
The following table presents hypothetical data obtained from the analysis of calibration standards and quality control (QC) samples using the described HPLC method.
| Sample | Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Accuracy (%) |
| Standard 1 | 0.1 | 12.5 | 1500 | 0.098 | 98.0 |
| Standard 2 | 1.0 | 12.5 | 15200 | 1.01 | 101.0 |
| Standard 3 | 10.0 | 12.5 | 151500 | 9.97 | 99.7 |
| Standard 4 | 50.0 | 12.5 | 755000 | 50.3 | 100.6 |
| Standard 5 | 100.0 | 12.5 | 1505000 | 99.8 | 99.8 |
| QC Low | 0.5 | 12.5 | 7600 | 0.51 | 102.0 |
| QC Mid | 25.0 | 12.5 | 378000 | 25.2 | 100.8 |
| QC High | 75.0 | 12.5 | 1130000 | 74.8 | 99.7 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Factors influencing HPLC separation of this compound.
References
- 2. This compound - Immunomart [immunomart.com]
- 3. (E)-4-Propoxycinnamic Acid | 151539-67-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
experimental setup for testing 4-Propoxycinnamic acid antioxidant activity
An Application Note and Protocol for Evaluating the Antioxidant Activity of 4-Propoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of the naturally occurring phenolic compound cinnamic acid, presents a promising scaffold for the development of novel antioxidant agents. Like other cinnamic acid derivatives, its potential for mitigating oxidative stress is linked to its chemical structure.[1] This document provides a comprehensive set of protocols for evaluating the antioxidant activity of this compound using established in vitro and cell-based assays. Detailed methodologies for the DPPH, ABTS, and FRAP assays are provided to assess direct radical scavenging and reducing power, while the Cellular Antioxidant Activity (CAA) assay is described for a more biologically relevant evaluation. This guide is intended to provide researchers with the necessary tools to systematically characterize the antioxidant profile of this compound and similar compounds.
Mechanisms of Antioxidant Action
Cinnamic acid derivatives exert their antioxidant effects through two primary mechanisms: direct radical scavenging and the modulation of intracellular antioxidant pathways.[1]
-
Direct Radical Scavenging : This involves the direct neutralization of reactive oxygen species (ROS) and other free radicals. The phenolic hydroxyl group can donate a hydrogen atom to a radical, terminating the oxidative chain reaction.[1] This process can occur via mechanisms such as Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET), with the predominant pathway often depending on the solvent and molecular structure.[2][3]
-
Indirect Cellular Effects : Cinnamic acid derivatives can also enhance the cell's endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] Under normal conditions, Nrf2 is targeted for degradation by Keap1.[5] However, in the presence of oxidative stress or inducers like this compound, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous cytoprotective genes.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. [PDF] Details of the antioxidant mechanism of hydroxycinnamic acids. | Semantic Scholar [semanticscholar.org]
- 4. Antioxidants | Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
- 5. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPPH Radical Scavenging Assay for Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom, recognized for their significant antioxidant properties. This has led to their investigation for applications in the pharmaceutical, cosmetic, and food industries as potential agents to combat oxidative stress-related conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and reliable method to evaluate the in vitro antioxidant capacity of these compounds. This document provides a detailed protocol for performing the DPPH assay with cinnamic acid derivatives, along with comparative data on the antioxidant activity of several common derivatives.
The antioxidant activity of cinnamic acid derivatives is largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups on the phenyl ring, which can donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.[1] The reduction of the DPPH radical is visually indicated by a color change from deep violet to pale yellow, which can be quantified spectrophotometrically.[2]
Principle of the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical.[3] In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep violet color.[2][3] When it is reduced by an antioxidant, the violet color disappears, and the absorbance at 517 nm decreases.[2] The degree of discoloration is stoichiometric to the number of electrons captured and is indicative of the antioxidant's scavenging potential.[3]
Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives
The antioxidant capacity of cinnamic acid derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[4] A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the DPPH radical scavenging activity of various cinnamic acid derivatives.
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |
| Cinnamic Acid | 0.18 | Vitamin C | 0.12 | [4] |
| Cinnamyl Acetate | 0.16 | Vitamin C | 0.12 | [4] |
| Caffeic Acid | 5.9 | - | - | [5] |
| Ferulic Acid | 9.9 | - | - | [5] |
| p-Coumaric Acid | 64.97 (extract) | Vitamin C | 5.40 | [6] |
| Sinapic Acid Derivative | Higher than other tested esters | - | - | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including solvent, pH, and incubation time. The data presented here is for comparative purposes.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the DPPH radical scavenging activity of cinnamic acid derivatives.
Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Cinnamic acid derivatives (test samples)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
-
Vortex mixer
-
Analytical balance
Reagent Preparation
-
DPPH Stock Solution (e.g., 0.1 mM):
-
Test Sample Stock Solutions:
-
Prepare stock solutions of the cinnamic acid derivatives and the positive control in methanol or ethanol at a known concentration (e.g., 1 mg/mL).
-
-
Serial Dilutions:
-
From the stock solutions, prepare a series of dilutions of the test samples and the positive control to obtain a range of concentrations for IC50 determination.
-
Assay Procedure
-
Reaction Setup:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test samples and positive control to separate wells.
-
Prepare a blank sample containing only the solvent (e.g., 100 µL of methanol or ethanol).
-
-
Initiation of Reaction:
-
To each well, add an equal volume (e.g., 100 µL) of the DPPH working solution.
-
Mix the contents of the wells thoroughly by gentle pipetting.
-
-
Incubation:
-
Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).[1] The incubation time should be optimized based on the reaction kinetics of the specific compounds being tested.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (around 517 nm) using a microplate reader.[1]
-
Data Analysis
-
Calculation of Percentage Inhibition:
-
The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula[9]:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample (blank).
-
Abs_sample is the absorbance of the DPPH solution with the test sample.
-
-
-
Determination of IC50 Value:
-
Plot the % Inhibition against the corresponding concentrations of the test samples.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined from the dose-response curve by interpolation or using linear regression analysis.[10]
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for DPPH Radical Scavenging Assay.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent [mdpi.com]
- 8. biomedres.us [biomedres.us]
- 9. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Propoxycinnamic Acid in Organic Synthesis: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
4-Propoxycinnamic acid is a versatile building block in organic synthesis, prized for its utility in the construction of a diverse array of complex molecules and pharmacologically active agents. As a derivative of cinnamic acid, its structure, featuring a carboxylic acid, a reactive α,β-unsaturated system, and a propoxy-substituted phenyl ring, offers multiple sites for chemical modification. This allows for its incorporation into various molecular scaffolds, leading to the development of novel compounds with applications in medicinal chemistry and materials science. This document provides a detailed overview of the applications of this compound, complete with experimental protocols and mechanistic insights to facilitate its use in the research and development of new chemical entities.
Key Applications in Organic Synthesis
This compound serves as a crucial precursor in the synthesis of a range of organic molecules, most notably in the development of amide and ester derivatives. These transformations are fundamental in drug discovery, as they allow for the modulation of physicochemical properties such as solubility, stability, and bioavailability, which are critical for optimizing the therapeutic potential of lead compounds.
One of the most significant applications of this compound is in the synthesis of novel anti-malarial agents. Specifically, it is a key component in the preparation of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides, which have demonstrated promising activity against Plasmodium falciparum.
Data Presentation: Synthesis of this compound Derivatives
The following tables summarize representative data for the synthesis of amide and ester derivatives of this compound, based on established synthetic methodologies.
Table 1: Amide Synthesis via EDC/HOBt Coupling
| Amine Reactant | Coupling Agents | Solvent | Reaction Time | Temperature | Yield (%) |
| Aniline (B41778) | EDC, HOBt | DMF/DCM | 12-16 h | Room Temp. | ~85-95 |
| Benzylamine | EDC, HOBt | DMF/DCM | 12-16 h | Room Temp. | ~85-95 |
| 4-Aminobenzophenone | EDC, HOBt | DMF/DCM | 12-16 h | Room Temp. | ~80-90 |
Table 2: Ester Synthesis via Fischer Esterification
| Alcohol Reactant | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethanol (B145695) | H₂SO₄ (conc.) | Ethanol | 2-4 h | Reflux | ~90-95 |
| Methanol | H₂SO₄ (conc.) | Methanol | 2-4 h | Reflux | ~90-95 |
| Isopropanol | H₂SO₄ (conc.) | Isopropanol | 4-6 h | Reflux | ~85-90 |
Experimental Protocols
The following are detailed protocols for the synthesis of representative amide and ester derivatives of this compound.
Protocol 1: Synthesis of N-Phenyl-4-propoxycinnamamide
This protocol describes the synthesis of an amide derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DMF and DCM (1:6 v/v).
-
To this solution, add EDC (1.05 eq) and HOBt (1.05 eq).
-
Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.
-
Add aniline (1.0 eq) and triethylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to yield the pure N-phenyl-4-propoxycinnamamide.
Protocol 2: Synthesis of Ethyl 4-propoxycinnamate
This protocol details the synthesis of an ester derivative via Fischer esterification using a strong acid catalyst.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (serving as both reactant and solvent), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 4-propoxycinnamate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Visualization of Synthetic and Biological Pathways
Experimental Workflow for Amide Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound amides using the EDC/HOBt coupling method.
Caption: General workflow for the synthesis of this compound amides.
Inhibition of the NF-κB Signaling Pathway
Derivatives of cinnamic acid have been shown to exhibit anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[1] The following diagram illustrates the canonical NF-κB pathway and the potential point of inhibition by this compound derivatives.
Caption: Inhibition of the canonical NF-κB signaling pathway.
Conclusion
This compound is a valuable and adaptable starting material in organic synthesis, with significant potential for the development of new therapeutic agents. The straightforward methodologies for its conversion into amides and esters, coupled with the important biological activities of its derivatives, make it a compound of high interest for researchers in drug discovery and medicinal chemistry. The provided protocols and diagrams serve as a foundational guide for the effective utilization of this compound in synthetic endeavors.
References
Application Notes and Protocols: 4-Propoxycinnamic Acid in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxycinnamic acid is a derivative of cinnamic acid, a compound found in various plants. While sometimes ambiguously referred to as a "sulfonylation reagent" in commercial literature, a comprehensive review of the scientific literature reveals its primary role in sulfonylation chemistry is that of a substrate . Specifically, this compound is a valuable precursor for the synthesis of (E)-vinyl sulfones through a process known as decarboxylative sulfonylation.[1][2][3][4][5] This reaction involves the coupling of the cinnamic acid derivative with a sulfonyl source, leading to the formation of a C-S bond and the concurrent loss of carbon dioxide. The resulting vinyl sulfones are important structural motifs in medicinal chemistry and organic synthesis.
This document provides detailed application notes and protocols for the use of this compound as a substrate in various modern sulfonylation methodologies.
Application: Synthesis of Substituted Vinyl Sulfones
Vinyl sulfones are key building blocks in organic synthesis and are recognized for their therapeutic potential, often acting as Michael acceptors. The propoxy group on the phenyl ring of this compound allows for the introduction of this specific functionality into the final vinyl sulfone product, enabling structure-activity relationship (SAR) studies in drug discovery.
The primary application of this compound in this context is its reaction with various sulfonylating agents (such as sulfonylhydrazides or sodium sulfinates) under different catalytic conditions to yield the corresponding vinyl sulfone.[2][3][4] These reactions are typically stereoselective, affording the (E)-isomer.[1][2]
Key Reaction Methodologies
Several effective methods for the decarboxylative sulfonylation of cinnamic acids have been developed, including electrochemical, visible-light photocatalysis, and transition-metal catalysis. These methods are highlighted for their mild reaction conditions and broad substrate scope, making them applicable to this compound.
Data Presentation: Comparison of Sulfonylation Methods for Cinnamic Acid Derivatives
The following table summarizes the reaction conditions and outcomes for the decarboxylative sulfonylation of various cinnamic acids, demonstrating the general applicability of these methods to substrates like this compound.
| Method | Sulfonyl Source | Catalyst/Mediator | Solvent | Temperature | Typical Yields (%) | Reference |
| Electrochemical | Aromatic Sulfonylhydrazides | Platinum electrodes, t-BuOLi, n-Bu₄NBF₄ | DMSO | Room Temp. | 60-85 | [1][2] |
| Visible-Light Photocatalysis | Sodium Sulfinates | Merrifield resin supported Rose Bengal, TBHP | DMSO/H₂O | Room Temp. | 70-85 | [4][6] |
| Visible-Light Photocatalysis | Sulfonylhydrazides | Eosin Y, KI, Cs₂CO₃ | DMSO | Room Temp. | 65-80 | [5] |
| Copper-Catalyzed | Sodium Sulfinates | CuO, KI | DMSO | 100 °C | 60-75 | [3] |
Experimental Protocols
Below are detailed protocols for key decarboxylative sulfonylation reactions applicable to this compound.
Protocol 1: Electrochemical Decarboxylative Sulfonylation
This protocol is adapted from the work of Huang and coworkers for the synthesis of (E)-vinyl sulfones from cinnamic acids and aromatic sulfonylhydrazides.[1][2][7]
Materials:
-
This compound
-
Aromatic sulfonylhydrazide (e.g., p-toluenesulfonylhydrazide)
-
Lithium tert-butoxide (t-BuOLi)
-
Tetrabutylammonium tetrafluoroborate (B81430) (n-Bu₄NBF₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Round-bottom flask (5 mL)
-
Platinum foil electrodes (1.5 cm²)
-
Constant current power supply
Procedure:
-
In a 5 mL round-bottom flask, combine this compound (0.3 mmol, 1.0 equiv), the aromatic sulfonylhydrazide (1.0 mmol, 3.3 equiv), and t-BuOLi (0.6 mmol, 2.0 equiv).
-
Add 5 mL of DMSO containing 0.1 M n-Bu₄NBF₄ as the supporting electrolyte.
-
Equip the flask with two platinum foil electrodes (anode and cathode).
-
Stir the solution at room temperature under an open-air atmosphere.
-
Electrolyze the mixture at a constant current of 5 mA for 10 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired (E)-vinyl sulfone.
Protocol 2: Visible-Light-Induced Decarboxylative Sulfonylation
This protocol is based on the method developed by Li and Wang using a supported photocatalyst.[4][6]
Materials:
-
This compound
-
Sodium benzenesulfinate (B1229208)
-
Merrifield resin supported Rose Bengal ammonium (B1175870) salt
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
10 mL reaction vessel
-
Magnetic stirrer
-
Green LED lamp (530–535 nm, 3.0 W)
Procedure:
-
To a 10 mL reaction vessel equipped with a magnetic stir bar, add this compound (0.25 mmol, 1.0 equiv), sodium benzenesulfinate (0.50 mmol, 2.0 equiv), and Merrifield resin supported Rose Bengal ammonium salt (5.0 mol%).
-
Add TBHP (0.50 mmol, 2.0 equiv) and 2.5 mL of a DMSO/H₂O mixture (4:1 v/v).
-
Place the reaction vessel approximately 1 cm from a 3.0 W green LED lamp.
-
Irradiate the mixture at room temperature with stirring for 12 hours under an air atmosphere.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Dilute with ethyl acetate and wash with water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired (E)-vinyl sulfone.
-
The supported catalyst can be recovered by filtration, washed, and reused.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway for decarboxylative sulfonylation.
Caption: Workflow for electrochemical decarboxylative sulfonylation.
Caption: Workflow for visible-light photocatalytic sulfonylation.
References
- 1. Electrochemical Decarboxylative Sulfonylation of Cinnamic Acids with Aromatic Sulfonylhydrazides to Vinyl Sulfones [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Aerobic Decarboxylative Sulfonylation of Cinnamic Acids with Sodium Sulfinates: Stereospecific Synthesis of (E)-Alkenyl Sulfones [organic-chemistry.org]
- 4. Visible-light-induced decarboxylative sulfonylation of cinnamic acids with sodium sulfinates by using Merrifield resin supported Rose Bengal as a catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Enzyme Inhibition by 4-Propoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound. Cinnamic acid and its derivatives have garnered significant interest in biomedical research due to their diverse biological activities, including their potential as enzyme inhibitors. This document provides detailed application notes and experimental protocols for studying the enzyme inhibitory properties of this compound, with a focus on tyrosinase and polyphenol oxidase, enzymes that are common targets for cinnamic acid derivatives.
Potential Enzyme Targets and Significance
Cinnamic acid derivatives have been shown to inhibit several enzymes, most notably tyrosinase and polyphenol oxidase (PPO).
-
Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis. Its inhibition is a target for developing skin-whitening agents and treatments for hyperpigmentation disorders.[1][2][3]
-
Polyphenol Oxidase (PPO): Responsible for the enzymatic browning of fruits and vegetables, its inhibition is of great interest to the food industry to prevent spoilage and maintain food quality.[4][5][6]
The inhibitory activity of cinnamic acid derivatives is often attributed to their ability to chelate the copper ions in the active site of these enzymes or to act as competitive or mixed-type inhibitors.[1][7]
Quantitative Data on Related Cinnamic Acid Derivatives
Although specific IC50 and Ki values for this compound are not available in the cited literature, the following table summarizes the inhibitory activities of other relevant cinnamic acid derivatives against tyrosinase and polyphenol oxidase. This data can serve as a reference for designing experiments and for comparison purposes.
| Compound | Enzyme Target | Substrate | IC50 (µM) | Inhibition Type | Reference |
| p-Coumaric acid | Mushroom Tyrosinase | L-Tyrosine | 115.6 | - | [8][9] |
| Isoferulic acid | Mushroom Tyrosinase | L-Tyrosine | 114.9 | - | [8][9] |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | Mushroom Tyrosinase | L-DOPA | 2.0 | Non-competitive | [1] |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | Mushroom Tyrosinase | L-DOPA | 8.3 | Mixed-type | [1] |
| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | Mushroom Tyrosinase | L-DOPA | 10.6 | Mixed-type | [1] |
| 2,4-Dihydroxycinnamic acid | Polyphenol Oxidase | - | 92 | Mixed-type | [7] |
| Cinnamic acid | Peach Polyphenol Oxidase | Caffeic Acid | - | Non-competitive | [4] |
Note: The inhibitory activity of a compound is highly dependent on the enzyme source, substrate, and assay conditions. The data above should be used as a general guide.
Experimental Protocols
The following are detailed protocols for determining the inhibitory effect of this compound on tyrosinase and polyphenol oxidase.
Protocol 1: Tyrosinase Inhibition Assay
This protocol is adapted from methods used for other cinnamic acid derivatives.[1][8]
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine
-
This compound
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution.
-
Test Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test solution (or buffer for control)
-
Enzyme solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome (B613829) formation from L-DOPA) at regular intervals for a set period using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
Protocol 2: Polyphenol Oxidase (PPO) Inhibition Assay
This protocol is based on general methods for assessing PPO inhibition.[4][7]
1. Materials and Reagents:
-
Polyphenol Oxidase (e.g., from potato or mushroom)
-
Catechol or Caffeic acid (as substrate)
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a crude or purified PPO extract in phosphate buffer.
-
Substrate Solution: Prepare a stock solution of catechol or caffeic acid in phosphate buffer.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO.
-
Test Solutions: Prepare serial dilutions of the inhibitor stock solution in phosphate buffer.
3. Assay Procedure:
-
In a cuvette, mix the phosphate buffer, substrate solution, and test solution (or buffer for control).
-
Equilibrate the mixture at the desired temperature.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm for the product of catechol oxidation) over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear slope of the absorbance versus time plot.
4. Data Analysis:
The data analysis is the same as described for the tyrosinase inhibition assay, including the calculation of percent inhibition, determination of the IC50 value, and kinetic analysis to elucidate the mechanism of inhibition.
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
While direct experimental data for this compound as an enzyme inhibitor is currently limited, its structural similarity to other known cinnamic acid-based inhibitors suggests its potential as a modulator of enzymes like tyrosinase and polyphenol oxidase. The provided application notes and detailed protocols offer a solid foundation for researchers to initiate and conduct thorough investigations into the enzyme inhibitory properties of this compound. These studies will be crucial in elucidating its mechanism of action and evaluating its potential applications in the fields of medicine, cosmetics, and food science.
References
- 1. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Inhibitory Effects of Cinnamic Acid, β-Cyclodextrin, L-Cysteine, and Ascorbic Acid on Soluble and Membrane-Bound Polyphenol Oxidase in Peach Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyphenol oxidase - Wikipedia [en.wikipedia.org]
- 7. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosinase inhibitory activities of cinnamic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing 4-Propoxycinnamic Acid in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its derivatives have garnered significant attention in the field of antimicrobial research due to their potential to combat a broad spectrum of pathogens, including bacteria and fungi.[1] These compounds often exhibit low toxicity, making them attractive candidates for the development of new antimicrobial agents.[1] The antimicrobial action of cinnamic acid derivatives is believed to be multifaceted, primarily involving the disruption of microbial cell membrane integrity, which leads to increased permeability and leakage of intracellular contents.[1] Additionally, they may interfere with essential cellular processes such as enzyme activity and biofilm formation.[1]
These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial properties of this compound. Detailed protocols for key antimicrobial assays are provided, along with templates for data presentation and visualizations to aid in experimental design and interpretation.
Data Presentation
Quantitative data from antimicrobial assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for summarizing experimental results for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm Assays.
Note: Specific experimental data for this compound is not extensively available in publicly accessible literature. The data presented below for p-methoxycinnamic acid, a structurally similar compound, is provided as an illustrative example. Researchers should replace this with their own experimental data for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of p-Methoxycinnamic Acid against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) |
| Acinetobacter baumannii | COLR-Ab1 | 512 |
| Acinetobacter baumannii | COLR-Ab2 | 512 |
| Acinetobacter baumannii | COLR-Ab3 | 256 |
| Acinetobacter baumannii | COLR-Ab4 | 256 |
| Acinetobacter baumannii | COLR-Ab5 | 128 |
Data extracted from a study on p-methoxycinnamic acid against colistin-resistant Acinetobacter baumannii isolates.[1]
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Microorganism | Strain | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | Input Data | Calculate | Bactericidal/Bacteriostatic |
| Escherichia coli | ATCC 25922 | Input Data | Calculate | Bactericidal/Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | Input Data | Calculate | Bactericidal/Bacteriostatic |
| Candida albicans | ATCC 90028 | Input Data | Calculate | Fungicidal/Fungistatic |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus.
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | Input Data | Input Data | Input Data | Input Data | Input Data |
| 2 | Input Data | Input Data | Input Data | Input Data | Input Data |
| 4 | Input Data | Input Data | Input Data | Input Data | Input Data |
| 8 | Input Data | Input Data | Input Data | Input Data | Input Data |
| 12 | Input Data | Input Data | Input Data | Input Data | Input Data |
| 24 | Input Data | Input Data | Input Data | Input Data | Input Data |
Table 4: Anti-Biofilm Activity of this compound.
| Microorganism | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Staphylococcus epidermidis | 0.25 x MIC | Input Data |
| 0.5 x MIC | Input Data | |
| 1 x MIC | Input Data | |
| 2 x MIC | Input Data | |
| Pseudomonas aeruginosa | 0.25 x MIC | Input Data |
| 0.5 x MIC | Input Data | |
| 1 x MIC | Input Data | |
| 2 x MIC | Input Data |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. It is crucial to maintain aseptic techniques throughout these procedures to ensure the validity of the results.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The broth microdilution method is a commonly used technique to determine the MIC.[3]
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Test microorganism suspension standardized to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution. Further dilute with the broth medium to the desired starting concentration.
-
Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound working solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this diluted inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 200 µL of broth and the microbial inoculum, without the test compound.
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4] This assay is a continuation of the MIC assay.
Materials:
-
Results from the MIC assay
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Spreader or sterile loops
-
Incubator
Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot evenly onto the surface of an agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[4]
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
This compound
-
Appropriate broth medium
-
Test microorganism suspension
-
Sterile flasks or tubes
-
Shaking incubator
-
Apparatus for serial dilution and plating
Protocol:
-
Preparation: Prepare flasks containing broth with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with the test microorganism to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubation and Sampling: Incubate the flasks in a shaking incubator at the appropriate temperature. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto agar plates.
-
Incubation and Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate existing biofilms.
Materials:
-
This compound
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganism suspension
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or 33% Acetic Acid
-
Microplate reader
Protocol:
-
Biofilm Formation: Add 100 µL of the standardized bacterial suspension to the wells of a microtiter plate. Add 100 µL of broth containing various concentrations of this compound to the wells. Include a growth control (bacteria and broth) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water. Be careful not to disturb the biofilm.
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilm. Discard the methanol and allow the plate to air dry.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.
-
Calculation of Inhibition: % Inhibition = [1 - (OD of Treated Well / OD of Control Well)] x 100
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed mechanism of action of cinnamic acid derivatives.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Caption: Workflow for the Time-Kill Kinetics assay.
Caption: Workflow for the Anti-Biofilm assay using the Crystal Violet method.
Caption: Proposed antimicrobial mechanism of action for cinnamic acid derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 4-Propoxycinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 4-propoxycinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a derivative of cinnamic acid. Like many cinnamic acid derivatives, it possesses a hydrophobic phenyl group and a hydrocarbon chain (propoxy group), which contribute to its limited solubility in aqueous solutions. Poor aqueous solubility can be a significant hurdle in various experimental and developmental settings, leading to issues with formulation, bioavailability, and achieving desired concentrations in in vitro and in vivo studies.
Q2: What is the expected aqueous solubility and pKa of this compound?
Q3: My this compound is precipitating out of my aqueous solution. What can I do?
Precipitation is a common issue stemming from the low aqueous solubility of this compound, especially at acidic pH.[3] Here are the primary causes and potential solutions:
-
pH Effects: As a weak acid, this compound is less soluble in its protonated form, which is predominant at a pH below its pKa.[3] Increasing the pH of the solution to a value above its pKa will deprotonate the carboxylic acid group, forming the more soluble propoxycinnamate anion.[1]
-
Low Intrinsic Solubility: The inherent chemical structure of the molecule limits its interaction with water.[1]
-
Solvent Choice: Directly dissolving this compound in water can be challenging.
To resolve precipitation, consider the following troubleshooting steps outlined in the guides below.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro Assays
Symptoms:
-
The compound does not fully dissolve in the aqueous medium.
-
A film or solid particles are visible in the solution.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen solvent system.
-
The pH of the aqueous medium is too low.
Solutions:
| Solution | Description | Key Considerations |
| Prepare a Concentrated Stock Solution in an Organic Solvent | Dissolve the this compound in a small volume of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution. This stock can then be diluted into the aqueous medium. | DMSO is a powerful solvent but can have effects on cell viability at higher concentrations. Always include a vehicle control in your experiments. |
| pH Adjustment | Increase the pH of the final aqueous solution to be at least one to two pH units above the estimated pKa of this compound (e.g., pH 6.0 - 7.4). This can be achieved using a buffered solution. | Be aware that a higher pH might accelerate the degradation of some cinnamic acid derivatives.[3] A balance between solubility and stability is crucial. |
| Use of Co-solvents | Incorporate water-miscible co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) into the aqueous solution to enhance the solubility of the compound.[3] | The concentration of the co-solvent should be carefully optimized to ensure it does not interfere with the experimental assay. |
Issue 2: Formulation Instability and Discoloration
Symptoms:
-
The formulation containing this compound turns yellow or brown over time.
-
A decrease in the potency or efficacy of the compound is observed.
Possible Causes:
-
Oxidation: The phenolic-like structure of cinnamic acid derivatives can be susceptible to oxidation, which is often accelerated by high pH, light exposure, and the presence of metal ions.[3]
-
Degradation: Chemical degradation can occur, leading to a loss of the active compound.
Solutions:
| Solution | Description |
| pH Optimization | While a higher pH improves solubility, a lower pH (e.g., 3-5) can enhance stability against oxidation for some derivatives.[3] The optimal pH is a trade-off between solubility and stability. |
| Addition of Antioxidants | Incorporate antioxidants like ascorbic acid (Vitamin C) or tocopherol (Vitamin E) to mitigate oxidative degradation.[3] |
| Use of Chelating Agents | Add a chelating agent such as EDTA to bind trace metal ions that can catalyze oxidation.[3] |
| Light Protection | Store the formulation in amber-colored or opaque containers to protect it from light-induced degradation.[3] |
Quantitative Data Summary
The following tables provide quantitative data for structurally similar cinnamic acid derivatives to guide your experimental design.
Table 1: Effect of pH on the Solubility of p-Methoxycinnamic Acid (pMCA)
| pH | Solubility of pMCA (mg/mL) |
| 2.0 | ~0.5 |
| 3.0 | ~0.6 |
| 4.0 | ~0.7 |
| 5.0 | ~1.5 |
| 6.0 | ~4.0 |
| 7.0 | ~10.0 |
Data adapted from a study on p-methoxycinnamic acid and should be considered as a reference for this compound.
Table 2: Enhancement of p-Methoxycinnamic Acid (pMCA) Dissolution with β-Cyclodextrin (βCD)
| Compound/Complex | Dissolution after 60 minutes (%) |
| p-Methoxycinnamic acid (pMCA) | ~45% |
| pMCA-βCD Inclusion Complex | 89.18% |
This data demonstrates the potential of cyclodextrins to significantly improve the dissolution of cinnamic acid derivatives.[2]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 206.24 g/mol )
-
High-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh 20.62 mg of this compound.
-
Transfer the weighed compound into a sterile tube.
-
Add 1.0 mL of high-purity DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C for long-term storage, protected from light.
Protocol 2: General Method for Improving Aqueous Solubility using pH Adjustment
Objective: To prepare an aqueous solution of this compound by adjusting the pH.
Materials:
-
This compound
-
Aqueous buffer solutions of various pH values (e.g., Phosphate-Buffered Saline at pH 7.4)
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Add the desired amount of this compound to the chosen aqueous buffer.
-
Continuously stir the mixture.
-
Monitor the dissolution of the compound. If solubility is low, consider using a buffer with a higher pH.
-
For non-buffered solutions, a dilute solution of NaOH (e.g., 0.1 M) can be added dropwise to raise the pH while monitoring with a pH meter until the compound dissolves. Be cautious not to overshoot the desired pH.
-
Once dissolved, the solution can be sterile-filtered if necessary for cell culture applications.
Protocol 3: Solubility Enhancement using Cyclodextrin (B1172386) Complexation (Kneading Method)
Objective: To prepare an inclusion complex of this compound with a cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin) to improve its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin (βCD) or Hydroxypropyl-β-cyclodextrin (HP-βCD)
-
Mortar and pestle
-
Water/Ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Accurately weigh the calculated amounts of this compound and the cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of the water/ethanol mixture to form a paste.
-
Gradually add the this compound to the paste while continuously kneading with the pestle for 30-60 minutes.
-
The resulting solid mass is then dried in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can be ground into a fine powder and its solubility in water can be tested and compared to the uncomplexed compound.
Visualizations
References
common issues with 4-Propoxycinnamic acid stability in experiments
Welcome to the technical support center for 4-Propoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound, like other cinnamic acid derivatives, is primarily influenced by several factors:
-
pH: The solubility and stability of the compound are pH-dependent. At a pH around its pKa, the compound will be in equilibrium between its ionized and non-ionized forms, which can affect its solubility. Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation reactions, such as decarboxylation.[1]
-
Light: Exposure to UV light can cause photodegradation, primarily through cis-trans isomerization of the double bond, which can alter its biological activity and physical properties.[1]
-
Oxygen: The presence of oxygen can lead to oxidation, especially if the molecule has susceptible functional groups. For cinnamic acid derivatives with hydroxyl groups, this is a major concern.[1] While the 4-propoxy group is an ether and generally stable, oxidative degradation can still be a factor to consider, particularly in the presence of catalysts like metal ions.
-
Presence of Metal Ions: Trace amounts of metal ions can act as catalysts for oxidative degradation.[2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the general behavior of cinnamic acid derivatives, the main degradation pathways for this compound are expected to be:
-
Photodegradation (Isomerization): The most common degradation pathway upon exposure to UV light is the isomerization of the more stable trans-isomer to the cis-isomer.
-
Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.[1]
-
Oxidation: While the propoxy group is relatively stable, the aromatic ring and the double bond could be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or the formation of smaller aromatic compounds.
-
Microbial Degradation: In non-sterile aqueous solutions, microorganisms can potentially metabolize the compound.[1]
Q3: How does pH affect the solubility and stability of this compound?
A3: The pH of a solution has a significant impact on this compound:
-
Solubility: As a carboxylic acid, its solubility in water is expected to be low at acidic pH and increase as the pH rises above its pKa, due to the formation of the more soluble carboxylate salt.
-
Stability: While higher pH increases solubility, it can also accelerate certain degradation pathways. For some cinnamic acid derivatives, alkaline conditions can promote oxidation.[1] A careful balance between solubility and stability is crucial, and it is often recommended to work in a slightly acidic to neutral pH range for optimal stability, if solubility permits.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the long-term stability of this compound, the following storage and handling conditions are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is often ideal.[2]
-
Handling: Avoid direct exposure to light, especially UV light. When preparing solutions, use freshly prepared solvents and consider purging with an inert gas (like nitrogen or argon) to minimize exposure to oxygen. Avoid contamination with metal ions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Discoloration of Solution (e.g., yellowing) | Oxidation of the compound. | - Prepare fresh solutions before use.- Use deoxygenated solvents.- Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).- Add a chelating agent (e.g., EDTA) to sequester any trace metal ions that could catalyze oxidation. |
| Precipitation in Aqueous Solution | Poor solubility at the experimental pH. | - Adjust the pH of the solution to be above the pKa to increase solubility.- Use a co-solvent (e.g., ethanol, DMSO) to increase solubility. Be mindful of the co-solvent's compatibility with your experimental system.- Prepare a more dilute solution. |
| Loss of Potency or Inconsistent Results | Degradation of the compound due to light, temperature, or pH. | - Protect solutions from light by using amber vials or covering containers with aluminum foil.- Perform experiments at a controlled, lower temperature if possible.- Buffer the experimental medium to maintain a stable pH.- Run a stability check of your compound under the specific experimental conditions using an analytical technique like HPLC. |
| Appearance of Unexpected Peaks in Chromatography | Formation of degradation products. | - Confirm the identity of the main peak by comparing with a fresh standard.- If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Adjust experimental conditions (e.g., lower temperature, protect from light) to minimize degradation. |
Physicochemical and Stability Data
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 206.24 g/mol | --INVALID-LINK-- |
| Boiling Point | 364.8 °C at 760 mmHg | BOC Sciences |
| Predicted pKa | 4.45 (most acidic) | Chemicalize |
| Predicted Water Solubility | 0.08 mg/mL (at pH 4.45) | Chemicalize |
Experimental Protocols
1. Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 60-80°C for a specified period. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period. Also, heat the stock solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a control sample, using a suitable analytical method like HPLC to determine the extent of degradation and identify any degradation products.
2. Protocol for Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. A gradient elution may be necessary to separate all degradation products.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 280-320 nm, to be determined by UV scan).
-
Method Validation: The method should be validated according to ICH guidelines for specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Diagrams
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: 4-Propoxycinnamic Acid Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Propoxycinnamic acid during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound, as a phenolic compound and a cinnamic acid derivative, is susceptible to degradation from several factors:
-
pH: Both acidic and alkaline conditions can promote hydrolysis.
-
Oxidation: The presence of oxygen and other oxidizing agents can lead to the degradation of the phenolic ring and the acrylic acid side chain.[1]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation, including isomerization of the double bond.[1]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[2]
Q2: What are the visual or physical indicators of this compound degradation?
A2: Degradation of this compound may be indicated by:
-
Color Change: The appearance of a yellow or brown tint in the solid material or in solution is a common sign of oxidation of phenolic compounds.[1]
-
Change in Physical State: Clumping of the powder can indicate moisture absorption, which may facilitate degradation.
-
Inconsistent Experimental Results: Variability in analytical data, such as peak areas in chromatography, can be a sign of sample degradation over time.
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Container: In a tightly sealed container to prevent exposure to air and moisture.
-
Atmosphere: For maximum stability, consider storage under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature: In a cool and dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light: Protected from light by using an amber vial or by storing it in a dark location.
-
Purity: Ensure the material is free from contaminants, especially metal ions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration (yellowing/browning) of the solid or solution. | Oxidation of the phenolic group. | 1. Store the compound under an inert atmosphere (nitrogen or argon). 2. Ensure the storage container is tightly sealed to minimize oxygen exposure. 3. If in solution, consider adding an antioxidant such as ascorbic acid or using a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1] |
| Decreased purity or appearance of new peaks in HPLC analysis over time. | Chemical degradation due to hydrolysis, oxidation, or photodegradation. | 1. Review storage conditions. Ensure the compound is stored at the recommended cool temperature and protected from light. 2. For solutions, check the pH. Adjust to a near-neutral pH if the application allows, as both acidic and basic conditions can accelerate degradation. 3. Prepare fresh solutions for critical experiments. |
| Inconsistent potency or biological activity in assays. | Degradation of the active compound. | 1. Perform a stability study of this compound under your specific experimental conditions (e.g., in your formulation or assay buffer). 2. Use a validated stability-indicating analytical method (like the HPLC protocol below) to quantify the amount of intact this compound before each experiment. |
Quantitative Degradation Data (Estimated)
The following tables provide estimated quantitative data on the degradation of this compound under various stress conditions. This data is extrapolated from studies on similar cinnamic acid derivatives and should be used as a guideline for designing your own stability studies. Actual degradation rates may vary. A degradation of 5-20% is generally considered suitable for validating a stability-indicating analytical method.[3][4]
Table 1: Estimated Degradation of this compound under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (hours) | Estimated % Degradation | Primary Degradation Product |
| 0.1 M HCl | 60 | 24 | 5 - 15% | 4-Hydroxycinnamic acid |
| 1 M HCl | 60 | 24 | 15 - 30% | 4-Hydroxycinnamic acid |
| 0.1 M NaOH | 60 | 24 | 10 - 25% | Multiple degradation products |
| 1 M NaOH | 60 | 24 | > 30% | Multiple degradation products |
Table 2: Estimated Degradation of this compound under Oxidative, Thermal, and Photolytic Conditions
| Stress Condition | Parameters | Time | Estimated % Degradation | Potential Degradation Products |
| Oxidative | 3% H₂O₂ at room temperature | 24 hours | 10 - 25% | Oxidized aromatic ring and side-chain products |
| Thermal (Solid) | 80 °C | 48 hours | 5 - 15% | Decarboxylation and other thermal decomposition products |
| Photolytic (Solution) | UV light (254 nm) | 24 hours | 15 - 40% | cis-4-Propoxycinnamic acid, cyclization products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-grade methanol (B129727) and water
-
Formic acid or other suitable buffer for HPLC mobile phase
-
Class A volumetric flasks and pipettes
-
pH meter
-
Calibrated oven and UV light chamber
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) at room temperature.
4. Time Points:
-
Withdraw samples at initial (t=0) and subsequent time points (e.g., 4, 8, 24, 48 hours).
5. Sample Analysis:
-
Neutralize acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage degradation and identify degradation products by comparing chromatograms with the unstressed sample.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (methanol or acetonitrile).
-
Example Gradient: Start at 30% B, increase to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm (the approximate λmax for this compound).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is crucial and should be demonstrated by showing baseline separation of the this compound peak from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
Technical Support Center: Optimizing 4-Propoxycinnamic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 4-Propoxycinnamic acid. The following sections detail experimental protocols, address common issues related to low yield, and provide quantitative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and reliable method for synthesizing this compound is a two-step process. The first step is a Williamson ether synthesis to produce the intermediate, 4-propoxybenzaldehyde (B1265824). The second step is a Knoevenagel condensation of this intermediate with malonic acid to yield the final product.
Q2: My overall yield is significantly lower than expected. How can I determine which step is problematic?
A2: A low overall yield requires a systematic evaluation of each step. First, verify the purity of your starting materials. Then, analyze the yield and purity of the intermediate product, 4-propoxybenzaldehyde, after the first step. If the yield of the ether synthesis is low, focus your troubleshooting there. If the intermediate is produced in good yield but the final product yield is low, the Knoevenagel condensation or the final purification is the likely source of the issue.
Q3: What are the common side reactions that can lower the yield of this compound?
A3: In the Williamson ether synthesis step, the primary side reaction is the E2 elimination of the propyl halide, which is more likely if reaction temperatures are too high or a sterically hindered base is used.[1][2] During the Knoevenagel condensation, potential side reactions include the self-condensation of any enolizable aldehydes (not an issue for 4-propoxybenzaldehyde) or a Michael addition of the malonic acid enolate to the cinnamic acid product, particularly if a very strong base is used.[3]
Q4: How critical is the purity of the intermediate, 4-propoxybenzaldehyde?
A4: The purity of the intermediate is crucial. Unreacted 4-hydroxybenzaldehyde (B117250) from the first step can compete in the Knoevenagel condensation, leading to the formation of 4-hydroxycinnamic acid (p-Coumaric acid) as an impurity, which can be difficult to separate from the desired product. Other impurities can inhibit the catalyst or lead to the formation of tar-like substances.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis (Step 1)
If you are experiencing a low yield of 4-propoxybenzaldehyde, consult the following table for potential causes and solutions.
| Observation | Potential Cause | Recommended Solution | Citation |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for an adequate duration (typically 1-8 hours) at the appropriate temperature (50-100 °C). Monitor reaction progress using TLC. | [1] |
| Weak or insufficient base. | Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a sufficient molar excess to ensure complete deprotonation of the 4-hydroxybenzaldehyde. | [4] | |
| Poor solvent choice. | Use a polar aprotic solvent such as DMF or acetonitrile (B52724) to promote the SN2 reaction. | [2] | |
| Formation of Side Products | Elimination (E2) competing with substitution (SN2). | Use a primary alkyl halide (e.g., 1-bromopropane). Avoid secondary or tertiary halides and overly high temperatures which favor elimination. | [2][5] |
| Reagent Degradation | Moisture in the reaction. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive bases like NaH. | [6] |
Problem 2: Low Yield in Knoevenagel Condensation (Step 2)
If the synthesis of 4-propoxybenzaldehyde was successful but the final yield is poor, consider these common issues in the Knoevenagel condensation step.
| Observation | Potential Cause | Recommended Solution | Citation |
| Incomplete Reaction | Insufficient reaction time or temperature. | Knoevenagel-Doebner reactions can require several hours at reflux to proceed to completion. Ensure adequate heating and monitor via TLC. | [3][7] |
| Inactive catalyst. | The reaction is typically catalyzed by a weak base like pyridine (B92270), often with a co-catalyst like piperidine (B6355638) or β-alanine. Use fresh, high-purity amines. | [8][9] | |
| Incomplete Decarboxylation | Suboptimal reaction conditions. | The Doebner modification, using pyridine as the solvent, typically promotes in-situ decarboxylation upon heating. Acidification of the work-up also aids this process. | [3] |
| Product Loss During Work-up | Premature precipitation or inefficient extraction. | Ensure the pH is sufficiently low (~1.5-2) during acidic work-up to fully precipitate the carboxylic acid. Wash the precipitate with cold water to remove mineral acids without dissolving the product. | [6][10] |
| Unsuitable recrystallization solvent. | Use a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Ethanol or ethanol/water mixtures are often effective. | [8] |
Experimental Protocols & Data
Overall Synthesis Workflow
The synthesis of this compound is a two-step process involving an ether formation followed by a carbon-carbon bond formation.
Protocol 1: Synthesis of 4-Propoxybenzaldehyde (Williamson Ether Synthesis)
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition : Add 1-bromopropane (1.2 eq) to the mixture.
-
Reaction : Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, pour the reaction mixture into cold water. A precipitate or oil should form.
-
Extraction : Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-propoxybenzaldehyde. The product can be further purified by column chromatography if necessary.
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Value | Notes |
| Temperature | 50 - 100 °C | Higher temperatures can favor elimination side reactions.[1] |
| Reaction Time | 1 - 8 hours | Monitor by TLC to determine completion.[1] |
| Base | K₂CO₃, NaH | A slight excess is required for complete deprotonation. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are preferred for SN2 reactions.[2] |
Protocol 2: Synthesis of this compound (Knoevenagel Condensation)
This protocol is adapted from the Doebner modification for synthesizing cinnamic acids.[3][11]
-
Reaction Setup : In a round-bottom flask with a reflux condenser, add 4-propoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq).
-
Reagent Addition : Add pyridine to dissolve the solids, followed by a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reaction : Heat the mixture to reflux for 3-5 hours. The evolution of CO₂ gas should be observed as the decarboxylation occurs.
-
Work-up : Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a stirred solution of cold water and concentrated hydrochloric acid.
-
Precipitation : Continue stirring until the precipitation of the white solid is complete.
-
Purification : Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude this compound can be purified by recrystallization from an appropriate solvent like ethanol.[8]
Table 2: Typical Reaction Parameters for Knoevenagel Condensation
| Parameter | Value | Notes |
| Temperature | Reflux | Required for condensation and subsequent decarboxylation. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for the disappearance of the aldehyde.[12] |
| Catalyst | Pyridine (Solvent/Base), Piperidine (Co-catalyst) | Classic conditions for the Doebner modification.[3] |
| pH of Work-up | ~1.5 - 2 | Ensures complete protonation and precipitation of the carboxylic acid. |
Troubleshooting Workflow Diagram
Use this decision tree to systematically diagnose and resolve issues leading to low product yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. asianpubs.org [asianpubs.org]
- 12. bepls.com [bepls.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Propoxycinnamic Acid Derivatization
Welcome to the technical support center for the derivatization of 4-Propoxycinnamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the esterification and amidation of this compound.
Esterification Reactions
Q1: My Fischer esterification of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water.[1] Here are the primary causes and solutions:
-
Presence of Water: Any water in the reaction mixture, including in the reactants or solvent, can drive the equilibrium back towards the starting materials.[1]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The use of a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.[1]
-
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Extend the reflux time if the starting material is still present.
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Ensure the reaction is heated to a gentle reflux.[1] However, excessively high temperatures can lead to side reactions, so careful temperature control is crucial.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[1]
-
Solution: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
-
Product Loss During Work-up: Significant product loss can occur during extraction and purification.
-
Solution: During aqueous work-up, ensure the pH is appropriate to keep your ester in the organic phase. Minimize the number of transfers and extractions. Washing the organic layer with a saturated sodium bicarbonate solution will remove unreacted cinnamic acid.[1]
-
Q2: My reaction mixture turns dark brown/black during esterification. What is causing this and how can I prevent it?
A2: A dark reaction mixture often indicates side reactions, such as polymerization or degradation of the cinnamic acid double bond, which can be promoted by strong acidic conditions and high temperatures.[1]
-
Solution:
-
Use milder reaction conditions, such as a lower temperature or a less harsh acid catalyst.
-
Ensure the reaction is not overheated and is maintained at a gentle reflux.[1]
-
Consider alternative esterification methods that do not require strong acids, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Amide Coupling Reactions
Q3: I am struggling with low yields in the amide coupling of this compound. What are the key factors to consider?
A3: Low yields in amide coupling reactions can stem from several factors related to the choice of reagents and reaction conditions.
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine.
-
Solution: A variety of coupling reagents are available. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions. For more challenging couplings, phosphonium (B103445) or aminium/uronium reagents like PyBOP or HATU can be effective.
-
-
Reaction Conditions: The solvent, temperature, and stoichiometry are critical.
-
Solution: Use anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Reactions are typically run at room temperature, but gentle heating may be required for less reactive partners. Using a slight excess of the amine can sometimes drive the reaction to completion.
-
-
Work-up Issues: The amide product and unreacted starting materials or byproducts may be difficult to separate.
-
Solution: A standard work-up involves washing the organic layer with a dilute acid (to remove excess amine) and a base (to remove unreacted carboxylic acid). Purification by column chromatography is often necessary to obtain a pure product.
-
Q4: I am observing the formation of a urea (B33335) byproduct that is difficult to remove. How can I manage this?
A4: The formation of a urea byproduct is common when using carbodiimide (B86325) coupling reagents like DCC or EDC.
-
Solution:
-
If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.
-
If using EDC, the resulting urea is water-soluble and can be removed during an aqueous work-up.
-
If the urea is still present after work-up, purification by column chromatography or recrystallization is typically effective.
-
Quantitative Data
Optimizing reaction conditions often involves screening different catalysts, solvents, and temperatures. The following tables summarize yields for the derivatization of cinnamic acid and its analogues under various conditions. While this data is not specific to this compound, it provides a valuable starting point for optimization.
Table 1: Esterification of Cinnamic Acid & Analogues
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxycinnamic Acid | Ethanol | Cesium Carbonate/Iodoethane (B44018) | DMF | Room Temp | - | - | [2] |
| Cinnamic Acid | Methanol | Sulfuric Acid | Methanol | Reflux | 1 | 94 | [3] |
| Cinnamic Acid | Methanol | p-Toluenesulfonic Acid | Methanol | 110 (Microwave) | 0.03 | 91 | [3] |
| 2-(4-hydroxyphenoxy)propionic acid | Methanol | Sulfuric Acid | Methanol | Reflux | 2-4 | - | [4] |
Table 2: Amide Coupling of Cinnamic Acid & Analogues
| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Cinnamic Acid | p-Anisidine | EDC.HCl | Anhydrous THF | 60°C | 2.5 h | 93.1 | |
| Hydroxycinnamic Acids | Various Amines | DCC/NaHCO₃ | Aqueous Acetone | Room Temp | 25 h | 14-24 | [5] |
| Cinnamic Acid | Various Amines | TCCA/PPh₃ | - | - | - | Moderate | [6] |
| 4-Hydroxycinnamic Acid | Various Amines | AITF | - | - | - | Good | [6] |
Experimental Protocols
The following are detailed methodologies for the esterification and amidation of cinnamic acid derivatives, which can be adapted for this compound.
Protocol 1: Synthesis of Ethyl 4-Propoxycinnamate (Adapted from Ethyl 4-Methoxycinnamate Synthesis[2])
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cesium Carbonate (Cs₂CO₃)
-
Iodoethane (CH₃CH₂I)
-
Hexanes
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dry DMF in a round-bottomed flask.
-
Add cesium carbonate (1.5 eq) to the solution.
-
Add iodoethane (3.7 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, decant the liquid from any remaining solid.
-
Extract the liquid with a 3:1 mixture of hexanes/ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Amide Coupling using a Carbodiimide Reagent
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (if starting with an amine salt)
-
Dilute HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF. If the amine is a hydrochloride salt, add DIPEA (1.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude amide.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
dealing with impurities in 4-Propoxycinnamic acid samples
Welcome to the technical support center for 4-Propoxycinnamic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and analysis of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the potential impurities?
A1: A typical synthesis involves a two-step process:
-
Williamson Ether Synthesis: Formation of the precursor, 4-propoxybenzaldehyde (B1265824), from 4-hydroxybenzaldehyde (B117250) and a propyl halide (e.g., 1-bromopropane).
-
Knoevenagel Condensation: Reaction of 4-propoxybenzaldehyde with malonic acid to yield this compound.[1][2]
Potential impurities can arise from both stages. In the Williamson ether synthesis, unreacted 4-hydroxybenzaldehyde and side products from elimination reactions can occur. The Knoevenagel condensation may result in residual 4-propoxybenzaldehyde and potentially decarboxylated byproducts.[3]
Q2: My final product of this compound has a low melting point and appears oily. What could be the cause?
A2: An oily product or a depressed melting point often indicates the presence of impurities. Common culprits include residual starting materials like 4-propoxybenzaldehyde or solvents. "Oiling out" during recrystallization can also occur if the solution is cooled too quickly or if an inappropriate solvent is used.[4]
Q3: I am having trouble purifying this compound by recrystallization. What solvents are recommended?
A3: For cinnamic acid derivatives, a mixed solvent system of ethanol (B145695) and water is often effective.[4] The general principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble (like ethanol) and then add a hot "anti-solvent" (like water) in which it is less soluble until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[4] Small-scale solubility tests are always recommended to determine the optimal solvent system for your specific sample.
Q4: My HPLC chromatogram shows multiple peaks for my this compound sample. How can I identify the main product and potential impurities?
A4: The main product should be the most prominent peak in your chromatogram. To identify it with certainty, you can compare its retention time with a known standard of this compound. Impurities will appear as additional peaks. Based on the synthesis route, these could be unreacted 4-propoxybenzaldehyde or 4-hydroxybenzaldehyde. Running these starting materials as standards will help in their identification.
Q5: What are the expected 1H NMR chemical shifts for this compound?
Troubleshooting Guides
Problem: Low Yield in 4-Propoxybenzaldehyde Synthesis
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure stoichiometric amounts of reagents and allow for sufficient reaction time (e.g., 24 hours).[6] |
| Ineffective base | Use a strong base like potassium carbonate to ensure complete deprotonation of 4-hydroxybenzaldehyde.[6] |
| Side reactions | Maintain the reaction temperature between 80-85°C to minimize elimination side products.[6] |
Problem: Impurities Detected in this compound
| Symptom | Possible Impurity | Troubleshooting Steps |
| Peak in HPLC with shorter retention time than the product | 4-Propoxybenzaldehyde | Optimize the Knoevenagel condensation reaction conditions (e.g., reaction time, catalyst amount) to ensure complete conversion. Purify the final product by recrystallization. |
| Peak in HPLC corresponding to 4-hydroxybenzaldehyde | Unreacted starting material from the first step | Ensure complete purification of the intermediate 4-propoxybenzaldehyde before proceeding to the Knoevenagel condensation. An alkaline wash can be used to remove unreacted 4-hydroxybenzaldehyde.[6] |
| Broad peak or shoulder on the main product peak in HPLC | Isomeric impurities | Ensure the Knoevenagel condensation conditions favor the formation of the desired trans-isomer. |
| Oily residue after purification | Residual solvent or low-melting impurities | Ensure the product is thoroughly dried under vacuum after recrystallization. If the issue persists, consider an alternative purification method like column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 4-Propoxybenzaldehyde
This protocol is adapted from a similar synthesis.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.5 g) in 50 mL of DMF. Add potassium carbonate (1.6 g) and potassium iodide (1 g).
-
Heating: Stir the mixture at 65°C for 30 minutes.
-
Addition of Propyl Bromide: Add 1-bromopropane (B46711) to the mixture and increase the temperature to 80-85°C. Stir continuously for 24 hours.
-
Extraction: After cooling, extract the mixture with diethyl ether (50 mL). Wash the ether layer repeatedly with distilled water to remove potassium carbonate.
-
Purification: Wash the ether layer with 5% NaOH solution (25 mL) to remove any unreacted 4-hydroxybenzaldehyde. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-propoxybenzaldehyde.
Protocol 2: Purification of this compound by Recrystallization
This protocol is a general procedure based on methods for similar compounds.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: HPLC Analysis of this compound
This is a general method adaptable for purity analysis of this compound.[7][8]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic or acetic acid to suppress ionization.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength between 270-290 nm.[8]
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Expected 1H NMR Chemical Shifts for this compound and Potential Impurities
| Compound | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| This compound | -OCH2CH2CH3 | ~1.0 | Triplet |
| -OCH2CH2 CH3 | ~1.8 | Sextet | |
| -OCH2 CH2CH3 | ~4.0 | Triplet | |
| Ar-H | 6.9 - 7.5 | Doublets | |
| Vinylic-H | 6.3 - 7.8 | Doublets | |
| -COOH | >12 | Broad Singlet | |
| 4-Propoxybenzaldehyde[6] | -OCH2CH2CH3 | 0.96 | Multiplet |
| -OCH2CH2 CH3 | 1.76 | Multiplet | |
| -OCH2 CH2CH3 | 3.91 | Multiplet | |
| Ar-H | 6.89 - 7.74 | Multiplets | |
| -CHO | 9.78 | Singlet | |
| 4-Hydroxybenzaldehyde | Ar-H | 6.8 - 7.7 | Doublets |
| -CHO | ~9.8 | Singlet | |
| -OH | Broad | Singlet |
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Weight | Expected [M-H]- Ion (m/z) |
| This compound | 206.24 g/mol | 205.08 |
| 4-Propoxybenzaldehyde | 164.20 g/mol | N/A (typically analyzed in positive ion mode) |
| 4-Hydroxybenzaldehyde | 122.12 g/mol | 121.03 |
| Malonic Acid | 104.06 g/mol | 103.01 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mt.com [mt.com]
- 5. 4-METHOXYCINNAMIC ACID(943-89-5) 1H NMR spectrum [chemicalbook.com]
- 6. ukm.my [ukm.my]
- 7. hplc.eu [hplc.eu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of Cinnamic Acid Derivatives In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the challenges associated with the poor in vivo bioavailability of cinnamic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of cinnamic acid and its derivatives?
A1: The low oral bioavailability of cinnamic acid and its derivatives primarily stems from two main factors:
-
Poor Aqueous Solubility: Cinnamic acid and many of its derivatives are hydrophobic molecules with limited solubility in water.[1][2][3] This poor solubility restricts their dissolution in the gastrointestinal fluids, a critical prerequisite for absorption into the bloodstream.[1][2][4]
-
Rapid First-Pass Metabolism: Following absorption, these compounds undergo extensive metabolism, primarily in the liver and intestines.[1][5] The main metabolic pathways are glucuronidation and sulfation, which convert them into more water-soluble conjugates that are easily excreted from the body.[1] This rapid metabolic clearance significantly reduces the amount of the active compound that reaches systemic circulation.[1]
Q2: What are the most common strategies to enhance the oral bioavailability of cinnamic acid derivatives?
A2: Several strategies are employed to overcome the poor bioavailability of cinnamic acid derivatives:
-
Nanoformulations: Encapsulating the compounds in nanocarriers can protect them from degradation, improve their solubility, and enhance their absorption.[1][6][7] Commonly used nanoformulations include:
-
Prodrugs: The chemical structure of the cinnamic acid derivative can be modified to create a prodrug with improved lipophilicity and absorption characteristics.[1] The prodrug is then converted back to the active parent compound within the body.
-
Metabolism Inhibitors: Co-administration with inhibitors of the metabolic enzymes responsible for their degradation (e.g., sulfotransferases and UDP-glucuronosyltransferases) can increase their systemic exposure.[1]
Q3: How do I select the most appropriate bioavailability enhancement strategy for my specific cinnamic acid derivative?
A3: The choice of strategy depends on the physicochemical properties of your specific derivative, the desired therapeutic outcome, and the experimental context.
-
For highly lipophilic compounds , lipid-based formulations like Solid Lipid Nanoparticles (SLNs) or nanoemulsions are often a good starting point.
-
For compounds that are susceptible to enzymatic degradation , encapsulation in nanoparticles can offer protection.
-
Prodrug strategies can be tailored to target specific transporters or to improve passive diffusion.
-
A preliminary screening of different formulation approaches is often recommended to identify the most effective strategy.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with cinnamic acid derivatives.
Nanoformulation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Entrapment Efficiency | Poor solubility of the derivative in the polymer/lipid matrix. Inappropriate surfactant concentration. | - Optimize the drug-to-carrier ratio. - For SLNs, screen different solid lipids to find one with better solubilization capacity.[1] - Adjust the surfactant concentration. |
| Large Particle Size or High Polydispersity Index (PDI) | Inefficient homogenization or sonication. Aggregation of nanoparticles. | - Optimize homogenization speed and time, or sonication amplitude and duration.[1] - Ensure adequate surfactant concentration and appropriate zeta potential to maintain colloidal stability.[1] |
| "Burst Release" of the Drug | A high concentration of the drug is adsorbed on the nanoparticle surface. | - Optimize the washing and purification steps to remove unencapsulated and surface-adsorbed drug.[1] |
| Incomplete or Slow Drug Release | Strong partitioning of the drug within the nanoparticle core. | - Consider using a different polymer or lipid that allows for more efficient drug diffusion.[1] |
| Batch-to-Batch Variability | Inconsistent experimental conditions. | - Strictly control all process parameters, including temperature, stirring speed, and addition rates. |
| Formulation Instability in GI Fluids | Drug precipitation or degradation in the gastrointestinal environment. | - Evaluate the stability of the formulation in simulated gastric and intestinal fluids. - For nanoemulsions, assess the emulsion droplet size and stability upon dilution in these fluids. |
Prodrug Synthesis and Evaluation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Prodrug | Incomplete reaction. Side reactions. | - Monitor the reaction progress using thin-layer chromatography (TLC). - Optimize reaction time, temperature, and catalyst.[1] - Use appropriate protecting groups for reactive functional groups.[1] |
| Difficulty in Purification | Similar polarity of the prodrug and starting materials. | - Utilize different chromatography techniques (e.g., column chromatography with varying solvent systems, preparative HPLC).[1] |
| Instability of the Prodrug | Susceptibility to hydrolysis or enzymatic degradation. | - Store the prodrug under appropriate conditions (e.g., low temperature, inert atmosphere). - Evaluate its stability in relevant biological media. |
| Inefficient In Vivo Conversion to Active Drug | The prodrug is not efficiently cleaved by target enzymes. | - Design the prodrug with linkers that are known to be cleaved by ubiquitous enzymes (e.g., esterases). - Conduct in vitro metabolism studies using liver microsomes or plasma to assess the conversion rate. |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from studies investigating the bioavailability of cinnamic acid and its derivatives with different formulations.
Table 1: Pharmacokinetic Parameters of Cinnamic Acid in Rats After Oral Administration
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Cinnamic Acid | 7.62 x 10⁻⁵ mol/kg | 0.45 ± 0.12 | 0.25 | 0.89 ± 0.21 | 100 | [12] |
| Decoction of Ramulus Cinnamomi | 7.62 x 10⁻⁵ mol/kg | 0.68 ± 0.15 | 0.5 | 1.56 ± 0.32 | 175.3 | [12] |
| Cinnamic Acid-β-Cyclodextrin Inclusion Complex | Not Specified | 1.9 ± 1.5 (µmol/L) | 0.25 | Not Specified | Not Specified | [13] |
Table 2: In Vivo Performance of Nanoparticle Formulations of a Poorly Soluble Drug (BCS Class IV)
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL·min) | Oral Bioavailability (%) | Reference |
| Free Drug (SS13) | - | - | - | - | [14] |
| PLGA Nanoparticles (SS13NP) | 2.47 ± 0.14 | 20 | 227 ± 14 | 12.67 ± 1.43 | [14] |
| Solid Lipid Nanoparticles (SS13SLN) | 1.30 ± 0.15 | 60 | 147 ± 8 | 4.38 ± 0.39 | [14] |
Experimental Protocols
Protocol 1: Preparation of Cinnamic Acid-Loaded PLGA Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method.[1][8]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
trans-Cinnamic acid (or derivative)
-
Acetone
-
Poloxamer 188 (or other suitable surfactant)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a precisely weighed amount of PLGA and cinnamic acid in acetone.[1]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as Poloxamer 188.[1]
-
Emulsification: Add the organic phase dropwise to the aqueous phase at a rate of 1 mL/min while stirring continuously at 1000 rpm.[1][8]
-
Solvent Evaporation: Continue stirring the emulsion overnight at room temperature to allow for the complete evaporation of acetone.[1][8]
-
Nanoparticle Collection: Centrifuge the resulting colloidal suspension at 12,000 rpm for 30 minutes at 4°C.[1][8]
-
Washing: Wash the nanoparticle pellet twice with deionized water to remove any unentrapped drug.[8]
-
Resuspension: Resuspend the final nanoparticles in deionized water for further analysis.[9]
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol utilizes a high-pressure homogenization method.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, tristearin)
-
Cinnamic acid derivative
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional, e.g., lecithin)
-
Ultrapure water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the cinnamic acid derivative in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in ultrapure water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase under high-speed stirring (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5). The homogenizer should be pre-heated to the same temperature.[15]
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature to form solid lipid nanoparticles.
Protocol 3: Synthesis of Cinnamic Acid Amide Prodrugs
This is a general procedure for synthesizing amide prodrugs of cinnamic acid using EDC/HOBt coupling agents.[16]
Materials:
-
Substituted or unsubstituted cinnamic acid
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N)
Procedure:
-
In a round-bottom flask, dissolve the cinnamic acid derivative (2 mmol) in a mixture of DMF (2 mL) and CH₂Cl₂ (12 mL).[16]
-
To this solution, add EDC (2.1 mmol) and HOBt (2.1 mmol).[16]
-
Stir the solution at room temperature for 30 minutes.[16]
-
Add the desired amine (2.0 mmol) and triethylamine (2.0 mmol) to the reaction mixture.[16]
-
Stir the reaction mixture overnight at room temperature under an inert atmosphere.[16]
-
Monitor the reaction by TLC. Upon completion, proceed with standard work-up and purification procedures (e.g., extraction and column chromatography).
Protocol 4: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a cinnamic acid derivative formulation.
Materials:
-
Test formulation of cinnamic acid derivative
-
Control formulation (e.g., aqueous suspension of the free drug)
-
Sprague-Dawley rats (or other appropriate animal model)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
Analytical equipment for drug quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before drug administration.
-
Dosing: Divide the animals into groups (e.g., control and test formulation groups). Administer the respective formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the cinnamic acid derivative in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) to determine the oral bioavailability of the test formulation relative to the control.
Visualizations
Caption: Biosynthesis of trans-Cinnamic Acid.
Caption: Metabolism of Cinnamic Acid.
Caption: Cinnamic Acid Derivatives Inhibit PTP1B.
Caption: Experimental Workflow for Bioavailability Enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. jddtonline.info [jddtonline.info]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Spectroscopic Analysis of 4-Propoxycinnamic Acid
Welcome to the technical support center for the spectroscopic analysis of 4-Propoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the spectroscopic analysis of this compound, presented in a question-and-answer format.
¹H NMR Spectroscopy
Q1: Why is the carboxylic acid proton peak (-COOH) broad and sometimes difficult to see in the ¹H NMR spectrum?
A1: The proton of the carboxylic acid group is acidic and can participate in hydrogen bonding with other molecules of this compound or with trace amounts of water in the NMR solvent. This chemical exchange process at a rate similar to the NMR timescale leads to a broadening of the signal. In some cases, the peak can become so broad that it is difficult to distinguish from the baseline.
Troubleshooting:
-
Concentration: Ensure your sample is sufficiently concentrated. A higher concentration can sometimes lead to a more defined, albeit still broad, peak.
-
Dry Solvent: Use a freshly opened or properly dried deuterated solvent to minimize exchange with water.
-
D₂O Exchange: To confirm the presence of the carboxylic acid proton, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -COOH proton will exchange with deuterium, causing the peak to disappear from the spectrum.
Q2: I am observing overlapping signals in the aromatic region (around 6.8-7.8 ppm). How can I resolve them?
A2: The aromatic protons of this compound appear as two doublets due to the para-substitution pattern. However, these signals can sometimes overlap, making interpretation difficult.
Troubleshooting:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater). This will increase the chemical shift dispersion and may resolve the overlapping signals.
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can induce changes in the chemical shifts of the protons, potentially resolving the overlap.
Q3: The signals for the propoxy group's protons are not clear. What could be the issue?
A3: The propoxy group (-O-CH₂-CH₂-CH₃) should show a triplet, a sextet (or multiplet), and another triplet. These signals can sometimes be complex or overlap with other peaks.
Troubleshooting:
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can be used to identify which protons are coupled to each other, helping to definitively assign the signals of the propoxy group.
¹³C NMR Spectroscopy
Q1: The quaternary carbon signals (e.g., C-1 and C-4 of the aromatic ring, and the carbonyl carbon) are very weak in my ¹³C NMR spectrum. Is this normal?
A1: Yes, this is a common observation. Quaternary carbons do not have any directly attached protons, and therefore do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience during broadband proton decoupling. This results in significantly lower signal intensity.
Troubleshooting:
-
Increase Scan Number: Acquiring a larger number of scans will improve the signal-to-noise ratio and make these weak signals more apparent.
-
Adjust Relaxation Delay: Increasing the relaxation delay (d1) in your acquisition parameters allows more time for the quaternary carbons to relax between pulses, which can lead to an increase in their signal intensity.
IR Spectroscopy
Q1: The O-H stretching band of the carboxylic acid is very broad and seems to be obscuring the C-H stretching peaks. How can I interpret this region?
A1: The broadness of the O-H band (typically 2500-3300 cm⁻¹) in carboxylic acids is due to strong hydrogen bonding, which causes it to overlap with the sharper C-H stretching bands (around 2850-3100 cm⁻¹).[1][2]
Interpretation:
-
The presence of this very broad absorption, in conjunction with a strong carbonyl (C=O) peak, is a hallmark of a carboxylic acid.[3] The sharp C-H peaks can often be seen superimposed on the broad O-H band.
Q2: My baseline is drifting or showing unexpected negative peaks. What is the cause?
A2: Baseline issues in IR spectroscopy can arise from several factors. A drifting baseline can be due to thermal instability of the instrument or sample. Negative peaks are often a result of an improperly collected background spectrum where the background has stronger absorptions in certain regions than the sample.
Troubleshooting:
-
Instrument Warm-up: Ensure the instrument has had adequate time to warm up and stabilize.
-
Background Spectrum: Collect a fresh background spectrum before running your sample. Ensure the background is collected under the same conditions (e.g., same empty sample holder) as the sample measurement.
-
Sample Preparation: For KBr pellets, ensure the pellet is transparent and not too thick. Uneven mixing or insufficient grinding can also lead to baseline problems.
UV-Vis Spectroscopy
Q1: The λmax (wavelength of maximum absorbance) of my sample is different from the expected value. Why might this be?
A1: The λmax of cinnamic acid derivatives is sensitive to the solvent used and the pH of the solution.[4] Different solvents can cause shifts in the absorption maximum. Additionally, the ionization state of the carboxylic acid group will affect the electronic transitions and thus the λmax.
Troubleshooting:
-
Solvent Consistency: Ensure you are using the same solvent as the reference data you are comparing against. Ethanol or methanol (B129727) are common solvents for this type of analysis.[4]
-
pH Control: If working in an aqueous environment, consider using a buffer to maintain a constant pH to ensure consistent results.
Mass Spectrometry
Q1: I am not observing the molecular ion peak, or it is very weak in my mass spectrum. What is happening?
A1: In electron ionization (EI) mass spectrometry, the molecular ion of carboxylic acids can be unstable and readily undergo fragmentation. For cinnamic acids, common fragmentation pathways include the loss of -OH (M-17) and -COOH (M-45).[5]
Troubleshooting:
-
Soft Ionization: If available, use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion.
-
Fragmentation Analysis: Analyze the fragmentation pattern. The presence of characteristic fragments can help to confirm the structure even if the molecular ion is not prominent.
Data Presentation
The following tables summarize the expected spectroscopic data for this compound based on data from closely related compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | ~12.0 | broad singlet | - |
| Vinylic (Ar-CH=) | ~7.7 | doublet | ~16.0 |
| Aromatic (ortho to -CH=CH) | ~7.5 | doublet | ~8.5 |
| Aromatic (ortho to -OPr) | ~6.9 | doublet | ~8.5 |
| Vinylic (=CH-COOH) | ~6.3 | doublet | ~16.0 |
| Methylene (-O-CH₂-) | ~4.0 | triplet | ~6.5 |
| Methylene (-CH₂-CH₃) | ~1.8 | sextet | ~7.0 |
| Methyl (-CH₃) | ~1.0 | triplet | ~7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | ~168 |
| Aromatic (C-O) | ~161 |
| Vinylic (Ar-CH=) | ~145 |
| Aromatic (C-H ortho to -CH=CH) | ~130 |
| Aromatic (C-ipso) | ~127 |
| Vinylic (=CH-COOH) | ~116 |
| Aromatic (C-H ortho to -OPr) | ~115 |
| Methylene (-O-CH₂-) | ~70 |
| Methylene (-CH₂-CH₃) | ~22 |
| Methyl (-CH₃) | ~10 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |
| C-H stretch (Aromatic/Vinylic) | 3000-3100 | Medium, Sharp |
| C-H stretch (Aliphatic) | 2850-2980 | Medium, Sharp |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=C stretch (Alkene) | 1625-1640 | Medium, Sharp |
| C=C stretch (Aromatic) | ~1600, ~1510 | Medium, Sharp |
| C-O stretch | 1250-1300 | Strong |
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) |
| Ethanol | ~290-310 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.
-
Data Acquisition (¹H NMR): Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a relaxation delay of 1-2 seconds are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.
-
Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum. A typical scanning range is 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.
3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Record the spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.
4. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the electrospray ionization source or introduce it via an HPLC system.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Troubleshooting logic for common ¹H NMR issues.
References
how to avoid precipitation of 4-Propoxycinnamic acid in cell media
Welcome to the technical support center for researchers utilizing 4-Propoxycinnamic acid in cell culture experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenge of compound precipitation, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of this compound is a common issue primarily due to its hydrophobic nature and low aqueous solubility.[1] Several factors can cause the compound to "crash out" of solution:
-
Solvent Shock : This occurs when a concentrated stock solution (e.g., in DMSO) is rapidly diluted into the aqueous cell medium, causing an abrupt change in solvent polarity that the compound cannot tolerate.[1]
-
High Final Concentration : The desired working concentration may exceed the solubility limit of the acid in the final medium.[1][2]
-
Temperature Fluctuations : Moving solutions between cold storage and a 37°C incubator can decrease solubility.[2][3] Repeated freeze-thaw cycles of stock solutions are particularly detrimental.[1]
-
Media Composition : Interactions with salts, proteins (especially in serum-containing media), and other components can reduce solubility.[1]
-
pH of the Medium : The solubility of carboxylic acids like this compound is pH-dependent.[4]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing concentrated stock solutions.[4][5] DMSO is often preferred as it can typically dissolve the compound at higher concentrations.[4][6] This allows for the preparation of a highly concentrated stock, minimizing the volume of organic solvent added to the final cell culture.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to keep the final concentration at or below 0.5%, with many researchers aiming for ≤ 0.1%.[4][5] The tolerance to DMSO can be cell line-dependent. Therefore, it is critical to always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO without the compound.[1][6]
Q4: How does the pH of the media affect the solubility of this compound?
A4: this compound is a derivative of cinnamic acid, which has a pKa of approximately 4.44.[4] Carboxylic acids are more soluble in their deprotonated (ionized) state.
-
At a pH below its pKa, the acid is in its protonated, neutral form, which is less soluble in aqueous solutions.[4]
-
At a pH above its pKa, it deprotonates to form the more soluble carboxylate salt.[4] Standard cell culture media is typically buffered to a pH of 7.2-7.4, which is well above the pKa, favoring the more soluble, deprotonated form.
Q5: Can I store this compound once it's diluted in cell media?
A5: It is strongly recommended to prepare fresh working solutions of this compound in your cell culture medium for each experiment.[6][7] The stability of the compound in a complex aqueous solution like cell media can be influenced by temperature, pH, and interactions with media components over time.[7] Storing diluted solutions can lead to degradation or precipitation, affecting experimental outcomes.
Troubleshooting Guide
This guide addresses specific precipitation issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock : Rapid change in polarity causes the compound to "crash out".[1] High Concentration : Final concentration exceeds the solubility limit.[2] | Use Serial Dilution : Perform an intermediate dilution step in media or PBS instead of adding the concentrated stock directly.[2][4] Pre-warm Media : Ensure the cell culture medium is at 37°C before adding the compound.[1][8] Optimize Mixing : Add the stock solution slowly to the pre-warmed media while gently vortexing or swirling to ensure rapid dispersal.[2] Reduce Final Concentration : Lower the working concentration of the compound.[4] |
| Stock solution in DMSO is cloudy or contains visible crystals. | Incomplete Dissolution : The compound did not fully dissolve initially.[1] Storage Issues : Precipitation occurred during storage, possibly due to temperature changes or freeze-thaw cycles.[2] | Ensure Complete Dissolution : Gently warm the stock solution in a 37°C water bath for 5-10 minutes.[2] Follow by vortexing or brief sonication to redissolve the precipitate.[6] Proper Storage : Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] |
| Media appears clear initially but becomes cloudy after incubation. | Delayed Precipitation : The compound is falling out of solution over time at 37°C. Media Evaporation : Evaporation in the incubator can increase the compound's effective concentration beyond its solubility limit.[2] Interaction with Serum : Components in fetal bovine serum (FBS) can sometimes cause precipitation.[1] | Determine Maximum Soluble Concentration : Perform a solubility test to find the highest concentration that remains clear under your specific experimental conditions over time. Maintain Humidity : Ensure proper humidification in your incubator to prevent media evaporation.[3] Optimize Serum Interaction : Try reducing the serum concentration if your experiment allows. Alternatively, pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium.[1][9] |
Data Presentation
Table 1: Physicochemical Properties of Cinnamic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (approx.) | Aqueous Solubility |
| This compound | C₁₂H₁₄O₃ | 206.24[] | ~4.4 | Low (expected) |
| Cinnamic acid | C₉H₈O₂ | 148.16 | 4.44[4] | ~0.4 g/L (2.7 mM)[5] |
| 4-Methoxycinnamic acid | C₁₀H₁₀O₃ | 178.18 | ~4.5 | ~0.712 mg/mL (4.0 mM)[11] |
Note: The pKa and solubility for this compound are estimated based on the properties of structurally similar cinnamic acid derivatives.
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Key Considerations |
| DMSO | ≤ 0.5% (v/v)[4][5] | Cell line sensitivity varies. Always run a vehicle control. Aim for ≤ 0.1% if possible. |
| Ethanol | ≤ 0.1% (v/v)[5] | Generally more cytotoxic than DMSO at equivalent concentrations. Vehicle control is essential. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound that is fully dissolved and suitable for long-term storage.
Materials:
-
This compound (MW: 206.24 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 20.62 mg of this compound.
-
Aliquot Powder: Aseptically transfer the weighed powder into a sterile tube or vial.
-
Add Solvent: Add 1 mL of sterile DMSO to the tube.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly. If the solid does not dissolve completely, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication until the solution is clear.[2][6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for up to 3 months.[6] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Recommended Dilution Method to Avoid Precipitation (Serial Dilution)
Objective: To dilute the concentrated DMSO stock solution into cell culture medium to a final working concentration (e.g., 10 µM) while minimizing the risk of precipitation.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Methodology:
-
Prepare Intermediate Dilution (100X of final):
-
To make a 1 mM intermediate solution, add 2 µL of the 100 mM stock solution to 198 µL of pre-warmed cell culture medium.
-
Mix immediately and thoroughly by gentle pipetting or brief vortexing. The DMSO concentration in this intermediate solution is 1%.
-
-
Prepare Final Working Solution (e.g., 10 µM):
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium in your culture plate or a separate tube.
-
Mix gently and immediately add to your experimental setup.
-
The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.01%.
-
-
Vehicle Control: Always prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the compound.
Visualizations
Diagram 1: Troubleshooting Logic Flow for Precipitation
Caption: A flowchart to diagnose the cause of precipitation and find the appropriate solution.
Diagram 2: Recommended Experimental Workflow
Caption: The recommended workflow from stock solution preparation to cell treatment.
Diagram 3: Conceptual pH-Solubility Relationship for Carboxylic Acids
Caption: How pH influences the ionization state and solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 11. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to enhance the bioactivity of 4-Propoxycinnamic acid
Welcome to the technical support center for 4-Propoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a derivative of cinnamic acid, a naturally occurring phenolic compound.[1][2] Cinnamic acid derivatives are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Specifically, derivatives of this compound have shown significant promise as potent antimalarial agents.[]
Q2: What are the main strategies to enhance the bioactivity of this compound?
A2: The primary strategies to enhance the bioactivity of this compound fall into three main categories:
-
Chemical Modification: Synthesizing derivatives, such as amides and esters, can significantly improve biological efficacy. For example, converting the carboxylic acid group to an amide has been a successful strategy to enhance the antimalarial activity of cinnamic acid compounds.[1]
-
Formulation Strategies: Due to the poor water solubility of many cinnamic acid derivatives, bioavailability can be a limiting factor. Advanced formulation techniques such as lipid-based delivery systems (e.g., Solid Lipid Nanoparticles - SLNs), nano-suspensions, and amorphous solid dispersions can enhance solubility and absorption.[4][5][6]
-
Combination Therapy: Using this compound derivatives in combination with other conventional drugs can lead to synergistic effects, increasing overall therapeutic efficacy, enhancing cytotoxicity against cancer cells, and potentially reversing drug resistance.[7]
Q3: In which solvents is this compound soluble for in vitro assays?
A3: Like other cinnamic acid derivatives, this compound has poor water solubility due to its hydrophobic phenyl and propoxy groups. For in vitro experiments, it is typically dissolved in organic solvents to create a concentrated stock solution. The most common solvents are:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent capable of dissolving many nonpolar compounds at high concentrations. It is a standard choice for cell-based assays.
-
Ethanol: Another effective solvent, often preferred if DMSO is suspected to interfere with the assay.
When preparing for cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium as low as possible (ideally ≤0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[8]
Q4: How does pH affect the solubility of this compound?
A4: this compound is a carboxylic acid with an estimated pKa similar to cinnamic acid (around 4.4). Its solubility in aqueous solutions is highly dependent on pH.
-
At pH < 4.4: The molecule is predominantly in its protonated, neutral (-COOH) form, which is less soluble in water.
-
At pH > 4.4: The carboxylic acid group deprotonates to form the more soluble cinnamate (B1238496) anion (-COO⁻). Therefore, increasing the pH of the buffer or medium can significantly improve its solubility, but this must be balanced with the pH tolerance of the experimental system (e.g., cell culture).[8]
Troubleshooting Guides
Section 1: Synthesis and Purification
Problem 1: Low yield during the synthesis of this compound derivatives (e.g., amides).
-
Possible Cause: Incomplete reaction due to inactive reagents or non-optimal conditions.
-
Solution:
-
Reagent Quality: Ensure the coupling agents (e.g., EDC, HOBt) or chlorinating agents (e.g., thionyl chloride) are fresh and have been stored under anhydrous conditions.
-
Reaction Conditions: For coupling reactions, ensure an inert atmosphere (argon or nitrogen) and anhydrous solvents to prevent hydrolysis of activated intermediates. For acid chloride formation, ensure excess thionyl chloride is used and that the reaction goes to completion (often requiring reflux).[9]
-
Mixing: Ensure efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous.
-
Problem 2: The purified this compound derivative has low purity or appears as an oil instead of crystallizing.
-
Possible Cause: Inefficient purification, presence of impurities inhibiting crystallization, or suboptimal crystallization solvent.
-
Solution:
-
Column Chromatography: If purity is low, optimize the mobile phase for column chromatography using TLC. Adding a small amount of acetic acid to the eluent can help improve the peak shape for acidic compounds by reducing tailing.[10]
-
Recrystallization:
-
Solvent Choice: Select a solvent system where the compound is soluble when hot but poorly soluble when cold. A mixed-solvent system may be required.
-
Initiate Crystallization: If the product "oils out," try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation site.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove residual impurities from the mother liquor.[10]
-
-
Section 2: In Vitro Bioactivity Assays
Problem 3: The compound precipitates when the stock solution is added to the aqueous cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue known as "crashing out."
-
Solution:
-
Reduce Final Concentration: The simplest solution is to lower the working concentration of the compound in your assay.
-
Optimize Dilution: Add the stock solution to the medium slowly while vortexing or stirring to ensure rapid and even dispersal. Using pre-warmed medium can sometimes help maintain solubility.
-
Adjust pH: If your experimental system can tolerate it, slightly increasing the pH of the medium (e.g., to 7.4 or higher) will increase the solubility of the acidic compound.[8]
-
Use a Formulation: For in vivo studies or more complex in vitro models, consider developing a formulation, such as a lipid-based nanoparticle system, to enhance solubility.
-
Problem 4: Inconsistent or lower-than-expected bioactivity in cellular assays.
-
Possible Cause: Poor solubility leading to an overestimation of the actual dissolved compound concentration, or degradation of the compound.
-
Solution:
-
Verify Compound Integrity:
-
Solubility Check: Before each experiment, visually inspect your final working solutions for any signs of precipitation. You can also prepare the highest concentration in assay buffer, let it stand for the duration of the experiment, and check for precipitation at the end.[8]
-
Stability: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. Protect stock solutions from light.
-
-
Standardize Cell Culture: Ensure consistency in cell line source, passage number, and confluency, as these can significantly impact assay results.
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
-
Data Presentation
Table 1: Bioactivity of this compound Derivatives and Related Compounds
This table summarizes the half-maximal inhibitory concentration (IC₅₀) or Minimum Inhibitory Concentration (MIC) values for derivatives of this compound and other related cinnamic acid compounds to provide a comparative overview.
| Compound/Derivative | Target Organism/Cell Line | Bioactivity Type | Value | Reference |
| 5-(4-propoxycinnamoylamino)-2-(4-(trifluoromethyl)phenylacetylamino)benzophenone | Plasmodium falciparum | IC₅₀ | 120 nM | [1][] |
| Methoxyethyl 4-chlorocinnamate | Candida species | MIC | 0.13 µmol/mL | [11] |
| Perillyl 4-chlorocinnamate | Candida species | MIC | 0.024 µmol/mL | [11] |
| Cinnamic Acid | HT-144 (Melanoma) | IC₅₀ | 2.4 mM | [12] |
| Cinnamic Acid Derivatives | HeLa, K562, Fem-x, MCF-7 | IC₅₀ | 42 - 166 µM | [12] |
| p-Coumaric Acid | RAW 264.7 (LPS-stimulated) | IC₅₀ (NO inhibition) | >100 µg/mL | [13] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-Propoxycinnamide
This protocol describes a general method for synthesizing an amide derivative of this compound using EDC/HOBt coupling agents.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of anhydrous DMF and DCM.
-
To this solution, add EDC hydrochloride (1.05 eq) and HOBt (1.05 eq).
-
Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 eq) and triethylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines a method for preparing SLNs using a hot microemulsion dilution technique to improve the solubility and bioavailability of this compound.
Materials:
-
This compound (API)
-
Solid lipid (e.g., Stearic acid, Glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80 - Tween® 80)
-
Co-surfactant (e.g., Propylene glycol)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it to approximately 10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Preparation of Aqueous Phase: In a separate beaker, heat the deionized water containing the surfactant and co-surfactant to the same temperature as the lipid phase.
-
Formation of Hot Microemulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-speed stirring to form a hot, clear microemulsion.
-
Nanoparticle Formation: Disperse the hot microemulsion into cold deionized water (2-3°C) under constant stirring. The volume ratio of hot microemulsion to cold water should be in the range of 1:25 to 1:50.
-
Cooling and Solidification: The rapid cooling of the emulsion causes the lipid to precipitate, forming solid lipid nanoparticles with the encapsulated drug.
-
Characterization: Characterize the resulting SLN dispersion for particle size, zeta potential, and encapsulation efficiency using appropriate analytical techniques (e.g., Dynamic Light Scattering, HPLC).
Visualizations
Logical and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 4. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 5. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 7. researchgate.net [researchgate.net]
- 8. cris.unibo.it [cris.unibo.it]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Photodegradation of Cinnamic Acid Derivatives in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the photodegradation of cinnamic acid derivatives during in vitro assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why are cinnamic acid derivatives susceptible to it?
A1: Photodegradation is a chemical process where a molecule is altered by absorbing light energy.[1] Cinnamic acid and its derivatives, such as ferulic acid and caffeic acid, are particularly susceptible due to their chemical structure, which includes a double bond and an aromatic ring. These features can absorb ultraviolet (UV) light, leading to chemical reactions.[1][2] The primary mechanisms of photodegradation for cinnamic acid derivatives are:
-
Cis-trans Isomerization: The naturally occurring and generally more stable trans isomer can convert to the cis isomer upon UV light exposure. This change in shape can alter the molecule's biological activity.[1]
-
[2+2] Cycloaddition: In concentrated solutions or the solid state, two cinnamic acid molecules can react to form cyclobutane (B1203170) derivatives, such as truxillic and truxinic acids, when exposed to UV light.[1]
-
Oxidation: For derivatives with hydroxyl groups on the phenyl ring (e.g., caffeic and ferulic acid), exposure to light can accelerate oxidation, leading to the formation of colored quinone-type structures and a loss of antioxidant capacity.[3]
Q2: What are the common consequences of photodegradation in my experiments?
A2: The photodegradation of your cinnamic acid derivative can have several negative consequences for your research, including:
-
Inaccurate and Irreproducible Results: Degradation leads to a lower concentration of the active compound, which can result in diminished or inconsistent biological effects in your assays.[4]
-
Formation of Confounding Byproducts: The degradation products may have their own biological activities, which could interfere with your experiment and lead to misinterpretation of the results.[5][6]
-
Loss of Potency: The chemical changes associated with photodegradation can lead to a significant decrease in the desired therapeutic or biological effect of the compound.[3]
-
Visible Changes in Solutions: You might observe a change in color (e.g., yellowing or browning) or the formation of precipitate, indicating that the compound has degraded.[1][3]
Q3: How can I determine if my cinnamic acid derivative is degrading during my experiment?
A3: While visible changes like discoloration or precipitation can indicate degradation, significant degradation, such as isomerization, can occur without any obvious visual cues.[1] Therefore, analytical methods are necessary for an accurate assessment. High-Performance Liquid Chromatography (HPLC) is a reliable method to quantify the concentration of the parent compound and detect the presence of degradation products.[7][8] A change in the UV-Vis absorbance spectrum of your solution over time can also suggest degradation.
Q4: What are the key factors that influence the rate of photodegradation?
A4: Several factors can influence the speed at which a cinnamic acid derivative degrades:
-
Light Exposure: The intensity and wavelength of the light source are critical. UV light, particularly in the 280-320 nm range, is highly effective at inducing photodegradation.[9][10]
-
pH of the Medium: The pH of your solution can impact the stability of the compound. For some derivatives, a neutral or slightly alkaline pH may reduce the rate of photodegradation.[1][11] However, for derivatives susceptible to oxidation, a higher pH might accelerate degradation and discoloration.[3]
-
Solvent: The polarity and type of solvent used can influence the stability of the compound.[1]
-
Presence of Oxygen: For derivatives prone to oxidation, the presence of dissolved oxygen can exacerbate degradation. Degassing solvents can help mitigate this.[1]
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.[3]
Q5: What general preventative measures can I take to minimize photodegradation?
A5: To protect your cinnamic acid derivatives from light-induced degradation, you should:
-
Use Appropriate Containers: Store stock solutions and conduct experiments in amber-colored or opaque containers to block UV and visible light.[5][12] Wrapping clear containers in aluminum foil is also an effective strategy.[12][13]
-
Work in Low-Light Conditions: When handling the compound, work in a dimly lit room or use a safelight with a longer wavelength (above 500 nm).[5]
-
Prepare Fresh Solutions: Prepare solutions fresh for each experiment whenever possible to minimize the duration of light exposure.
-
Consider Chemical Additives: In some cases, adding antioxidants like ascorbic acid (Vitamin C) or stabilizers can help prevent photodegradation.[5][9] However, it's crucial to first test any additive to ensure it doesn't interfere with your assay.[5]
-
Proper Storage: For long-term storage, keep the compound at -20°C or -80°C in a tightly sealed, light-protected container.[5]
Troubleshooting Guides
Problem: Inconsistent or unexpected results in a cell-based assay with a cinnamic acid derivative.
-
Possible Cause: The compound may be degrading in the cell culture medium upon exposure to ambient light in the incubator or during handling.
-
Troubleshooting Steps:
-
Minimize Light Exposure During Assay: Wrap cell culture plates in aluminum foil after adding the compound, leaving only the top slightly uncovered for gas exchange if necessary.
-
Conduct a Time-Course Experiment: Analyze the concentration of the compound in the cell culture medium at different time points during the assay using HPLC to determine its stability.
-
Use Photostable Alternatives (if available): Research if there are more photostable derivatives of cinnamic acid with similar biological activity.
-
Incorporate a "Dark" Control: Run a parallel experiment where the cells and compound are kept in complete darkness to see if the results differ from the standard light-exposed condition.
-
Problem: The color of my stock solution is changing from clear to yellow/brown.
-
Possible Cause: This is a strong indicator of oxidative degradation of the phenolic hydroxyl groups in derivatives like caffeic acid and ferulic acid.[3] This can be accelerated by high pH and exposure to light and oxygen.[3]
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a discolored solution for experiments as its integrity is compromised.[5]
-
Re-evaluate Storage and Handling: Ensure the solution is stored in a tightly sealed amber vial at the recommended temperature and that light exposure during handling is minimized.[5]
-
Optimize pH: If your experimental design allows, consider preparing the solution at a slightly acidic pH (e.g., 3-5 for ferulic acid) to improve stability against oxidation.[3]
-
Use an Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert gas like nitrogen can minimize oxidation.[3]
-
Add a Chelating Agent: If metal ion contamination is suspected, adding a chelating agent like EDTA can help prevent catalytic oxidation.[3]
-
Quantitative Data Summary
Table 1: Effect of pH on the Photocatalytic Degradation of Cinnamic Acid
| pH | Cinnamic Acid Conversion (%) after 90 min |
| 3.8 | 80.4 |
| 5.0 | 75.9 |
| 7.0 | 17.0 |
Data adapted from studies on the photocatalytic degradation of cinnamic acid, which can provide insights into its general stability under different pH conditions when exposed to light.[14][15]
Table 2: Degradation of Caffeic Acid under Different Conditions
| Treatment | Time to 90% Removal |
| Heterogeneous Photocatalysis (UVA) | 40 minutes |
| Photo-Fenton (UVA) | 2 minutes |
| Heterogeneous Photocatalysis (Solar Light) | 15 minutes |
This table illustrates the rapid degradation of caffeic acid under various light-driven oxidative processes.[16]
Experimental Protocols
Protocol 1: Forced Photodegradation Study of a Cinnamic Acid Derivative
This protocol is designed to intentionally degrade the compound to understand its degradation pathway and validate the stability-indicating properties of an analytical method, following ICH Q1B guidelines.[1][17]
-
Sample Preparation:
-
Prepare a stock solution of the cinnamic acid derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).[1]
-
Transfer aliquots of the stock solution into clear, chemically inert vials (e.g., quartz or borosilicate glass).[1]
-
Prepare a "dark" control sample by wrapping a vial containing the same solution in aluminum foil.[1][13]
-
-
Light Exposure:
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from each vial.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and to detect and quantify any degradation products.[19][20]
-
Compare the chromatograms of the light-exposed samples to the dark control to identify peaks corresponding to photodegradation products.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of a Cinnamic Acid Derivative
This protocol provides a general method for determining the concentration of a cinnamic acid derivative in solution. Method optimization will be required for specific derivatives and sample matrices.[8]
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20][21]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[8]
-
Flow Rate: Typically 1.0 mL/min.[20]
-
Detection Wavelength: The wavelength of maximum absorbance for the specific cinnamic acid derivative (e.g., ~270-320 nm).[8][14]
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the reference standard of the cinnamic acid derivative and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[3]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[3]
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration that falls within the range of the standard curve.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.[8]
-
Inject the prepared samples.
-
Identify the peak for the cinnamic acid derivative in the sample chromatogram by comparing its retention time with that of the standard.[8]
-
Quantify the amount of the cinnamic acid derivative in the sample using the regression equation from the calibration curve.[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ultraviolet-induced photodegradation elevated the toxicity of polystyrene nanoplastics on human lung epithelial A549 cells - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 7. Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 13. q1scientific.com [q1scientific.com]
- 14. davidpublisher.com [davidpublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Homogeneous and heterogeneous degradation of caffeic acid using photocatalysis driven by UVA and solar light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. scirp.org [scirp.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 4-Propoxycinnamic Acid and Its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-Propoxycinnamic acid and its potential metabolites.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for an HPLC method to separate this compound and its more polar metabolites?
A good starting point for reversed-phase HPLC analysis on a C18 or C8 column involves a mobile phase consisting of an acidified aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1] A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, is often effective for separating the less polar parent compound (this compound) from its more polar metabolites, such as 4-hydroxycinnamic acid.
Q2: Why is it crucial to use an acidic modifier in the mobile phase for this analysis?
An acidic modifier, such as acetic acid, formic acid, or phosphoric acid, is essential to suppress the ionization of the carboxylic acid group on both the parent compound and its metabolites.[1] By maintaining a mobile phase pH well below the pKa of the analytes (cinnamic acid's pKa is ~4.4), the molecules remain in their protonated, less polar form.[1][2] This leads to more consistent retention, better peak shape, and minimizes undesirable secondary interactions with the silica-based stationary phase, which can cause significant peak tailing.[1]
Q3: What is the optimal UV detection wavelength for this compound and its derivatives?
Cinnamic acid and its derivatives exhibit strong UV absorbance due to their conjugated aromatic system. A detection wavelength in the range of 270 nm to 292 nm is commonly used and generally provides excellent sensitivity for these compounds.[1][3][4]
Q4: Should I use methanol or acetonitrile as the organic solvent in my mobile phase?
Both methanol and acetonitrile are suitable organic modifiers, but they offer different selectivities. Acetonitrile is generally preferred for its lower viscosity and better UV transparency at lower wavelengths.[1] It can sometimes provide superior selectivity for separating cinnamic acid derivatives from other components.[1] Methanol, being more polar and protic, can alter analyte-stationary phase interactions, which may improve resolution in specific cases. The choice often comes down to empirical testing to see which solvent provides the best separation for your specific analytes and matrix.
Q5: How can I improve the separation (resolution) between this compound and its primary metabolite, 4-hydroxycinnamic acid?
Poor resolution between these compounds can be addressed by several strategies:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase.[1] This will increase the retention times of both compounds, allowing more time for the column to separate them.
-
Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of the two peaks. This means slowing the rate of increase of the organic solvent, which can significantly enhance resolution.
-
Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation and may improve resolution.[1]
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles to increase the number of theoretical plates and improve separating power.
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis in a question-and-answer format.
Problem: My peak for this compound is tailing severely.
A1: Peak tailing is a common issue with acidic compounds and is characterized by an asymmetry where the back half of the peak is broader than the front.[2] It is quantitatively measured by the Tailing Factor (Tf), where a value greater than 1.5 indicates a significant problem.[2]
-
Possible Cause 1: Inappropriate Mobile Phase pH. If the mobile phase pH is too close to or above the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to secondary interactions with the stationary phase.
-
Solution: Lower the mobile phase pH by adding an acidifier. A common practice is to add 0.1% phosphoric acid or 2% glacial acetic acid to the aqueous portion of the mobile phase to ensure the pH is in the 2.5-3.0 range.[1]
-
-
Possible Cause 2: Secondary Interactions with Silanols. Residual silanol (B1196071) groups on the silica (B1680970) packing material of the column can interact with the acidic analyte, causing tailing.
-
Solution: In addition to lowering the pH, consider using a modern, high-purity, end-capped column specifically designed to minimize silanol activity.
-
-
Possible Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion.[2]
-
Solution: Perform a dilution study by injecting the sample at 50% and 25% of the original concentration. If the peak shape improves, reduce the injection volume or dilute your sample.[2]
-
Problem: I am observing peak fronting, especially for my early-eluting metabolite peak.
A2: Peak fronting, where the front of the peak is sloped and the back is steep, can also compromise quantification.
-
Possible Cause 1: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, the peak shape can be distorted.[2]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Possible Cause 2: Column Overload. Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.[5]
-
Solution: Decrease the sample concentration or the injection volume.[6]
-
Problem: The retention times for my peaks are shifting from one run to the next.
A3: Unstable retention times make peak identification and quantification unreliable.
-
Possible Cause 1: Temperature Fluctuations. The temperature of the column can affect retention.[1]
-
Solution: Use a column oven or thermostat to maintain a consistent and stable temperature throughout the analysis.[1]
-
-
Possible Cause 2: Mobile Phase Composition Change. The more volatile organic component of the mobile phase (e.g., acetonitrile) can evaporate over time, leading to a weaker mobile phase and longer retention times.
-
Solution: Keep solvent reservoirs covered to minimize evaporation.[1] Prepare fresh mobile phase daily.
-
-
Possible Cause 3: Inadequate Column Equilibration. If the column is not properly equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods, retention times will be inconsistent.
-
Solution: Ensure your HPLC method includes a sufficient equilibration step at the end of each run, allowing the column to return to the starting conditions. A period equivalent to 5-10 column volumes is a good starting point.
-
Data Presentation
Table 1: Recommended Starting HPLC Operating Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately non-polar compounds like cinnamic acid derivatives.[7][8] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 2% Acetic Acid | Acidified to suppress analyte ionization and improve peak shape.[1][3][7] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase HPLC.[1] |
| Elution Mode | Gradient: 30-70% B over 15 min | Efficiently separates compounds with different polarities, like a parent drug and its metabolite. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[8] |
| Column Temperature | 30-35 °C | Provides stable retention times and can improve peak efficiency.[1] |
| Injection Volume | 10-20 µL | A typical volume to avoid column overload while ensuring adequate sensitivity.[1][8] |
| Detection Wavelength | 270 - 292 nm | Corresponds to the UV absorbance maximum for cinnamic acid derivatives.[1][3][8] |
Table 2: Quick Troubleshooting Guide
| Problem | Most Likely Cause | Recommended First Step |
| Peak Tailing | Mobile phase pH too high / Secondary silanol interactions | Lower mobile phase pH to ~2.5-3.0 by adding 0.1% phosphoric acid.[1] |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase.[2] |
| Shifting Retention | Temperature fluctuation / Insufficient equilibration | Use a column oven and increase the column equilibration time between runs.[1] |
| Poor Resolution | Mobile phase is too strong (analytes elute too quickly) | Decrease the percentage of organic solvent or use a shallower gradient.[1] |
| High Backpressure | Column or guard frit blockage | Reverse flush the column (if permitted by the manufacturer) or replace the guard column.[1] |
| Split Peaks | Partially blocked inlet frit / Sample solvent issue | Replace the guard column. If the problem persists, the analytical column inlet may be blocked.[9] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Metabolites
-
System Preparation: Set up an HPLC system with a pump, autosampler, column oven, and UV detector.[1]
-
Column Installation: Install a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Mix 999 mL of HPLC-grade water with 1 mL of phosphoric acid (85%) for a 0.1% solution. Degas the solution.
-
Mobile Phase B: Use 100% HPLC-grade acetonitrile. Degas the solution.
-
-
Method Setup:
-
Analysis: Inject 10 µL of the prepared sample or standard for analysis.
Protocol 2: Sample Preparation from Plasma via Protein Precipitation
This protocol is effective for extracting cinnamic acid and its derivatives from plasma samples.[8]
-
Aliquot Plasma: Pipette 200 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.[8]
-
Add Precipitation Agent: Add 600 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of solvent to plasma).[8]
-
Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[8]
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[8]
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial, avoiding disturbance of the protein pellet.
-
Inject: The sample is now ready for injection into the HPLC system.
Mandatory Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Troubleshooting logic for HPLC peak tailing.
Caption: Plausible metabolic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
minimizing matrix effects in LC-MS/MS analysis of 4-Propoxycinnamic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of 4-Propoxycinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, phospholipids (B1166683), and other endogenous substances from the biological sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1][3]
Q2: How can I determine if my analysis of this compound is impacted by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. If there is a dip or a rise in the baseline signal for this compound as the matrix components elute, it indicates the presence of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect.[3] You compare the peak area of this compound in a standard solution prepared in a neat solvent to the peak area of the same concentration of this compound spiked into a blank matrix sample after the extraction process. A significant difference in the peak areas reveals the extent of the matrix effect.
Q3: What are the most common sources of matrix interference when analyzing this compound in biological samples like plasma or urine?
A3: For biological samples, the most common sources of interference for acidic compounds like this compound are:
-
Phospholipids: Abundant in plasma and cell membranes, these are notorious for causing ion suppression in electrospray ionization (ESI).
-
Proteins: High concentrations of proteins in plasma can precipitate and clog the analytical column or interfere with ionization.
-
Salts and Endogenous Small Molecules: These can also compete with this compound for ionization.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening) for this compound
-
Possible Cause:
-
Recommended Actions:
-
Sample Filtration: Ensure all samples and standards are filtered through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Use of a Guard Column: A guard column installed before the analytical column can capture strongly retained matrix components and particulates, thus protecting the main column.
-
Optimize Sample Cleanup: A more rigorous sample preparation method may be necessary to remove interfering compounds. (See "Experimental Protocols" section).
-
Solvent Matching: Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase composition.
-
Issue 2: Significant Ion Suppression or Enhancement Observed
-
Possible Cause:
-
Co-eluting matrix components, particularly phospholipids in plasma samples, are interfering with the ionization of this compound in the mass spectrometer source.
-
-
Recommended Actions:
-
Improve Chromatographic Separation: Modify the HPLC/UPLC gradient to achieve better separation between this compound and the interfering matrix components.
-
Enhance Sample Cleanup: Employ more selective sample preparation techniques. For instance, certain Solid-Phase Extraction (SPE) cartridges are specifically designed to remove phospholipids.[3]
-
Sample Dilution: Diluting the sample extract can lower the concentration of interfering components. However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause:
-
Variable matrix effects between different samples or batches.
-
Inconsistent sample preparation.
-
Carryover from previous injections.
-
-
Recommended Actions:
-
Implement a Robust Sample Preparation Protocol: Standardize the sample preparation procedure and ensure consistency across all samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability in matrix effects and sample recovery.
-
Optimize Autosampler Wash Method: Ensure the autosampler needle and injection port are thoroughly washed between injections with a strong solvent to prevent carryover.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the general effectiveness of common sample preparation techniques for reducing matrix effects in the analysis of this compound.
| Sample Preparation Technique | Principle | Typical Matrix | Effectiveness in Reducing Matrix Effects | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation. | Plasma, Serum | Low to Moderate | Simple, fast, and inexpensive. | May not remove other interfering components like phospholipids and salts. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent, leaving interfering components in the aqueous phase. | Plasma, Urine | Moderate to High | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for more polar analytes. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent. | Plasma, Urine, Tissue Homogenates | High | Highly selective, provides very clean extracts, and can concentrate the analyte. | More time-consuming and costly than PPT and LLE. Method development can be complex. |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation using Post-Extraction Spike
-
Prepare a standard solution of this compound in a neat solvent (e.g., 50:50 acetonitrile:water) at a known concentration (Set A).
-
Extract a blank matrix sample (e.g., plasma) using your chosen sample preparation method.
-
Spike the extracted blank matrix with the this compound standard to the same final concentration as Set A (Set B).
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by water.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the this compound and internal standard with an appropriate solvent (e.g., methanol or acetonitrile, which may need to be acidified with formic acid).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for minimizing matrix effects.
References
Technical Support Center: Improving the Purification Efficiency of 4-Propoxycinnamic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of 4-Propoxycinnamic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization. This technique is ideal for removing impurities that have different solubility profiles from the desired compound. The choice of solvent is critical for successful recrystallization.
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature. For cinnamic acid derivatives, mixed solvent systems are often effective. A combination of a "good" solvent in which the compound is soluble (like ethanol (B145695) or methanol) and a "bad" solvent in which it is less soluble (like water) is commonly used.[1][2] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for your specific sample.
Q3: What are the likely impurities in my crude this compound sample?
A3: If the this compound was synthesized via a Knoevenagel condensation, common impurities could include unreacted starting materials such as 4-propoxybenzaldehyde (B1265824) and malonic acid. Side products from the condensation reaction can also be present.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of Purified Product
If you are experiencing a low recovery of this compound after purification, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Excessive Solvent Usage | Using too much solvent during recrystallization will result in a significant amount of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] |
| Premature Crystallization | If crystals form during a hot filtration step (if performed), product will be lost. To prevent this, pre-heat your filtration apparatus (e.g., funnel and filter flask) before use. |
| Incomplete Crystallization | Ensure the solution is allowed to cool for a sufficient amount of time to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice bath can further increase the yield.[1] |
| Washing with Warm Solvent | Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your purified product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[1] |
Issue 2: Product "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline structure. This is a common issue in recrystallization.
| Potential Cause | Recommended Solution |
| High Solute Concentration | The concentration of this compound in the solvent may be too high, leading to separation above its melting point. |
| Solution 1: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool slowly.[2] | |
| Rapid Cooling | Cooling the solution too quickly can encourage oiling instead of crystallization. |
| Solution 2: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling process.[2] | |
| Inappropriate Solvent Choice | The boiling point of the solvent may be higher than the melting point of the this compound. |
| Solution 3: Select a solvent or solvent mixture with a lower boiling point. |
Issue 3: Purified Product is Still Impure
If your final product does not meet the desired purity levels, consider these factors.
| Potential Cause | Recommended Solution |
| Rapid Crystal Formation | If crystals form too quickly, impurities can become trapped within the crystal lattice. |
| Solution 1: Slow down the crystallization process by allowing the solution to cool more slowly. Using a slightly larger volume of solvent can also help. | |
| Co-crystallization of Impurities | The impurity may have a similar solubility profile to this compound in the chosen solvent. |
| Solution 2: A different recrystallization solvent or a multi-step purification approach, such as column chromatography followed by recrystallization, may be necessary. | |
| Inadequate Washing | Residual mother liquor on the surface of the crystals will contain impurities. |
| Solution 3: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent after filtration. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Water | Low | Low to Moderate | Often used as an anti-solvent in mixed solvent systems. |
| Ethanol | Moderate | High | A good "soluble" solvent for recrystallization, often used with water.[1] |
| Methanol | Moderate | High | Similar to ethanol, can be used as the "soluble" solvent in a mixed-solvent system.[1] |
| Ethyl Acetate | Moderate | High | A potential solvent for recrystallization. |
| Acetone | High | Very High | May be too good of a solvent, leading to low recovery unless an anti-solvent is used. |
| Hexane | Very Low | Low | Can be used as an anti-solvent or for washing to remove non-polar impurities. |
| Toluene | Low | Moderate | May be a suitable recrystallization solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Mixed Solvent System (Ethanol-Water)
This protocol describes a general method for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until it becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol-water mixture to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purified this compound can then be transferred to a watch glass for further air drying.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential: 4-Propoxycinnamic Acid vs. Ferulic Acid
In the landscape of antioxidant research, phenolic compounds derived from cinnamic acid are a focal point due to their potent free radical scavenging capabilities. This guide provides a detailed comparison of the antioxidant activity of two such compounds: the well-characterized ferulic acid and the less-studied 4-propoxycinnamic acid. This analysis is designed for researchers, scientists, and professionals in drug development, offering a synthesis of available data, experimental methodologies, and mechanistic insights.
Chemical Structures and Antioxidant Mechanisms
The antioxidant activity of cinnamic acid derivatives is intrinsically linked to their chemical structure, particularly the substituents on the phenyl ring.[1] Ferulic acid (4-hydroxy-3-methoxycinnamic acid) possesses a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH₃) group on its phenyl ring.[2] This configuration is key to its potent antioxidant effects. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a resonance-stabilized phenoxyl radical that is less reactive and thus terminates oxidative chain reactions.[2][3] The presence of the electron-donating methoxy group further enhances this radical scavenging ability.[4]
In contrast, this compound features a propoxy group (-OCH₂CH₂CH₃) at the para position of the phenyl ring. While the ether linkage provides some electron-donating character, the absence of a free phenolic hydroxyl group, which is a primary feature for potent radical scavenging, suggests a potentially lower intrinsic antioxidant activity compared to ferulic acid.[1][5] The primary mechanism for ferulic acid's antioxidant action involves direct radical scavenging through hydrogen atom donation.[6] Ferulic acid is also known to activate the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes.[2]
Quantitative Comparison of Antioxidant Activity
The following table summarizes typical antioxidant activity data for ferulic acid from various in vitro assays. It is important to note that IC₅₀ values can vary based on specific experimental conditions.[1] Direct experimental data for this compound is not available in the reviewed literature.
| Compound | DPPH Radical Scavenging Assay (IC₅₀) | ABTS Radical Scavenging Assay (IC₅₀) |
| Ferulic Acid | 9.9 ± 0.7 µg/mL[7] | 16.7 ± 0.2 µg/mL[7] |
| This compound | Data not available | Data not available |
Note: A lower IC₅₀ value indicates higher antioxidant activity.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below to facilitate the design and execution of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from violet to yellow.[8][9]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., in methanol).
-
Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).[1]
-
-
Assay Procedure:
-
Create serial dilutions of the test compound.
-
In a 96-well plate or cuvettes, mix a specific volume of each sample dilution with the DPPH working solution.[9]
-
Prepare a control containing the solvent and the DPPH solution.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[10]
-
-
Measurement:
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.[8] This assay is applicable to both hydrophilic and lipophilic compounds.[1]
Methodology:
-
Preparation of ABTS•⁺ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[11]
-
-
Preparation of Working Solution:
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Assay Procedure:
-
Add a small volume of the test sample to a larger volume of the ABTS•⁺ working solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[8]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[8]
-
-
Calculation:
-
The percentage of inhibition and the IC₅₀ value are calculated using the same formulas as for the DPPH assay.
-
Visualizing Experimental and Mechanistic Pathways
To further clarify the processes involved in antioxidant activity assessment and the underlying cellular mechanisms, the following diagrams are provided.
Conclusion
Based on established structure-activity relationships, ferulic acid is expected to exhibit significantly higher antioxidant activity than this compound due to the presence of a free phenolic hydroxyl group, which is crucial for efficient radical scavenging. The methoxy group in ferulic acid further enhances this activity. While this compound may possess some antioxidant properties, its potential is likely limited in comparison. To definitively determine the antioxidant capacity of this compound, direct comparative studies employing standardized assays such as DPPH and ABTS are necessary. For drug development professionals, ferulic acid represents a more promising lead compound for applications where potent antioxidant activity is desired. Further research into this compound could explore other potential biological activities where a free hydroxyl group is not a prerequisite.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene [mdpi.com]
- 5. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Details of the antioxidant mechanism of hydroxycinnamic acids. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
A Comparative Study of 4-Propoxycinnamic Acid and 4-Methoxycinnamic Acid for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, synthesis, and biological activities of 4-Propoxycinnamic acid and 4-Methoxycinnamic acid, providing researchers and drug development professionals with a comprehensive guide for comparative evaluation.
This guide offers a detailed comparison of this compound and 4-Methoxycinnamic acid, two derivatives of cinnamic acid, a naturally occurring organic acid. While both compounds share a common structural backbone, the difference in their alkoxy substituents—a propoxy group versus a methoxy (B1213986) group—can significantly influence their physicochemical properties and biological activities. This document aims to provide a thorough, data-driven comparison to aid researchers in selecting the appropriate molecule for their specific applications, be it in drug discovery, materials science, or other areas of chemical research.
Physicochemical Properties: A Comparative Overview
The structural difference between the propoxy and methoxy groups imparts distinct physicochemical characteristics to each molecule. These properties, summarized in the table below, are crucial for predicting their behavior in various biological and chemical systems, including solubility, membrane permeability, and receptor binding.
| Property | This compound | 4-Methoxycinnamic Acid |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 206.24 g/mol [] | 178.18 g/mol [2] |
| Melting Point | Not available | 173-175 °C[3] |
| Boiling Point | 364.8 °C at 760 mmHg[] | 342.6 °C at 760 mmHg[2] |
| Density | 1.132 g/cm³[] | 1.2 g/cm³[2] |
| LogP | Not available | 2.36[2] |
| Solubility | Not available | Soluble in dimethyl sulfoxide (B87167) and methanol.[4] |
Synthesis of 4-Alkoxycinnamic Acids
Both this compound and 4-Methoxycinnamic acid can be synthesized through well-established organic reactions, with the Knoevenagel condensation being a common and efficient method.
General Synthesis Pathway
The synthesis typically involves the condensation of a 4-alkoxybenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) and piperidine (B6355638), followed by acidification to yield the desired cinnamic acid derivative.
Experimental Protocols
Synthesis of 4-Methoxycinnamic Acid via Knoevenagel Condensation [5][6]
-
Reactants: 4-methoxybenzaldehyde (B44291), malonic acid, pyridine, and piperidine.
-
Procedure:
-
Dissolve 4-methoxybenzaldehyde and malonic acid in pyridine in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for a specified time (e.g., 2-4 hours).
-
After cooling, pour the reaction mixture into a solution of hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol (B145695) to obtain pure 4-Methoxycinnamic acid.
-
Synthesis of this compound
A similar Knoevenagel condensation protocol can be employed for the synthesis of this compound, substituting 4-methoxybenzaldehyde with 4-propoxybenzaldehyde. Alternatively, this compound can be prepared by the Williamson ether synthesis from 4-hydroxycinnamic acid and a propyl halide, followed by hydrolysis if an ester of 4-hydroxycinnamic acid is used as the starting material.
Comparative Biological Activities
While both compounds are derivatives of cinnamic acid, their biological activities can differ due to the nature of their alkoxy substituent. 4-Methoxycinnamic acid has been more extensively studied, with a range of reported biological effects. Data on this compound is less abundant but points towards its potential in specific therapeutic areas.
Anti-inflammatory Activity
4-Methoxycinnamic Acid: This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can suppress the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7]. The mechanism of action is believed to involve the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a key regulator of inflammation[7]. By inhibiting the activation and nuclear translocation of NF-κB, 4-Methoxycinnamic acid can downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6[7].
This compound: Direct experimental data on the anti-inflammatory activity of this compound is limited. However, based on structure-activity relationship studies of cinnamic acid derivatives, the presence of an alkoxy group at the para position is generally favorable for anti-inflammatory effects. The larger propoxy group, compared to the methoxy group, may influence its binding to target proteins and its pharmacokinetic profile, potentially leading to different potency and duration of action. Further experimental validation is required to confirm its anti-inflammatory potential.
Anticancer Activity
4-Methoxycinnamic Acid: Several studies have investigated the anticancer properties of 4-Methoxycinnamic acid. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. For instance, in human colon carcinogenesis models, it has been observed to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax and caspases 3 and 9[7].
This compound: While direct anticancer studies on this compound are scarce, its derivatives have shown promise. For example, amides of this compound have been synthesized and evaluated as anti-malarial agents, with some derivatives exhibiting high potency[8][9]. The anti-malarial activity of these compounds suggests that the 4-propoxycinnamoyl moiety can be a valuable pharmacophore in the design of new therapeutic agents, which may also extend to anticancer applications.
Antioxidant Activity
The antioxidant potential of cinnamic acid derivatives is well-documented and is generally attributed to their ability to scavenge free radicals. The presence and nature of substituents on the phenyl ring play a crucial role in this activity.
4-Methoxycinnamic Acid: 4-Methoxycinnamic acid exhibits antioxidant properties, although it is generally considered to be less potent than its hydroxylated counterparts like ferulic acid or caffeic acid. The methoxy group can donate electrons to stabilize the phenoxyl radical, but the presence of a free hydroxyl group is typically more effective for radical scavenging.
This compound: Similar to 4-Methoxycinnamic acid, this compound is expected to possess antioxidant activity. The slightly larger and more electron-donating propoxy group might confer slightly different antioxidant potential compared to the methoxy group. However, a lack of direct comparative experimental data makes it difficult to draw definitive conclusions.
Comparative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound and 4-Methoxycinnamic acid. The scarcity of data for this compound is a notable limitation.
| Biological Activity | This compound (or its derivative) | 4-Methoxycinnamic Acid |
| Anti-malarial (IC₅₀) | 120 nM (for an N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amide derivative)[8] | Data not available |
| Anticancer (IC₅₀) | Data not available | Data not available (Induces apoptosis)[7] |
| Anti-inflammatory | Data not available | Inhibits NF-κB pathway, reduces iNOS and COX-2 expression[7] |
| Antioxidant | Data not available | Exhibits antioxidant activity |
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and 4-Methoxycinnamic acid. 4-Methoxycinnamic acid is a well-characterized compound with demonstrated anti-inflammatory, anticancer, and antioxidant properties, with its anti-inflammatory mechanism involving the inhibition of the NF-κB pathway being particularly well-documented.
In contrast, this compound remains a less-explored molecule. While its derivatives have shown significant promise as anti-malarial agents, there is a clear need for further research to elucidate its own biological activity profile. The difference in the alkyl chain length of the alkoxy group is expected to influence its lipophilicity and interaction with biological targets, suggesting that this compound may possess unique and potentially advantageous properties.
For researchers and drug development professionals, 4-Methoxycinnamic acid represents a compound with a solid foundation of biological data for further investigation and development. This compound, on the other hand, presents an opportunity for novel discoveries, particularly in the areas of infectious diseases and potentially in other therapeutic fields where the modulation of its physicochemical properties by the propoxy group could be beneficial. Future studies should focus on direct, head-to-head comparisons of these two compounds in a variety of biological assays to provide a clearer understanding of their relative potencies and therapeutic potential.
References
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives represent a promising class of natural and synthetic compounds with diverse pharmacological activities, including notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of different cinnamic acid derivatives, supported by experimental data, detailed methodologies for key cytotoxicity assays, and a visualization of a prominent signaling pathway involved in their mechanism of action.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of various cinnamic acid derivatives has been extensively evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric for this comparison. The following table summarizes the IC50 values for several cinnamic acid derivatives, highlighting their varying efficacy against different cancer types.
| Cinnamic Acid Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid | HT-144 (Melanoma) | 2400 | [1] |
| Caffeic acid phenethyl ester (CAPE) | CWR22Rv1 (Prostate Cancer) | ~15 (after 24h) | [1] |
| Harmicine-cinnamic acid hybrid (36f) | HepG2 (Liver Carcinoma) | 0.74 | [1] |
| Harmicine-cinnamic acid hybrid (36e) | HepG2 (Liver Carcinoma) | 2.19 | [1] |
| Harmicine-cinnamic acid hybrid (36d) | HepG2 (Liver Carcinoma) | 3.11 | [1] |
| Novel Cinnamic Acid Amide (Compound 5) | A-549 (Lung Cancer) | 10.36 | [2] |
| Novel Cinnamic Acid Amide (Compound 1) | A-549 (Lung Cancer) | 11.38 | [2] |
| Novel Cinnamic Acid Amide (Compound 9) | A-549 (Lung Cancer) | 11.06 | [2] |
| Coumarin-Cinnamic Acid Hybrid (Compound 4) | MCF-7 (Breast Cancer) | 3.26 | [3] |
| Coumarin-Cinnamic Acid Hybrid (Compound 4) | HL60 (Leukemia) | 8.09 | [3] |
| Coumarin-Cinnamic Acid Hybrid (Compound 4) | A549 (Lung Cancer) | 9.34 | [3] |
| Cinnamaldehyde | Hep G2 (Hepatoma) | Varies | [4] |
| 3,4-dimethoxycinnamic acid | HEp-2 (Laryngeal Carcinoma) | Varies | [4] |
| Cinnamic acid ester (Compound 7f) | HCT116 (Colorectal Cancer) | 71 | [5] |
| Cinnamic acid amide (Compound 9c) | HCT116 (Colorectal Cancer) | 76 | [5] |
| Cinnamic acid amide (Compound 9f) | HCT116 (Colorectal Cancer) | 99 | [5] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of therapeutic compounds. The following are detailed protocols for two commonly employed colorimetric assays: the MTT assay and the Crystal Violet assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and proliferation. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[6][7][8][9][10]
Materials:
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
Crystal Violet Assay
The Crystal Violet assay is a simple and cost-effective method for quantifying the total number of adherent cells. The dye stains the DNA and proteins of the cells, and the amount of dye retained is proportional to the cell biomass.[11][12][13][14][15]
Materials:
-
Crystal Violet solution (0.1% - 0.5% w/v in 20% methanol (B129727) or water)[11][12]
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)[12]
-
Washing solution (e.g., PBS or tap water)
-
Solubilization solution (e.g., 1% SDS, methanol, or a mixture of methanol and acetic acid)[12]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with the desired concentrations of cinnamic acid derivatives and incubate for the specified duration.
-
Fixation: Gently wash the cells with PBS and then add the fixative solution for 15-20 minutes at room temperature.[12][15]
-
Staining: Remove the fixative and add the Crystal Violet staining solution to each well, ensuring complete coverage. Incubate for 10-30 minutes at room temperature.[11][12]
-
Washing: Carefully wash the plate with water to remove the excess stain. This step is crucial for reducing background absorbance.[12]
-
Solubilization: Air dry the plate completely. Add the solubilization solution to each well to release the incorporated dye.[12]
-
Absorbance Measurement: Shake the plate for 15-30 minutes to ensure complete solubilization of the dye.[12] Measure the absorbance at a wavelength between 570-590 nm.[12]
Signaling Pathways in Cinnamic Acid Derivative-Induced Cytotoxicity
Cinnamic acid derivatives exert their cytotoxic effects through the modulation of various signaling pathways, often leading to programmed cell death, or apoptosis. Caffeic acid phenethyl ester (CAPE) is a well-studied derivative that induces apoptosis in cancer cells through multiple mechanisms.
CAPE-Induced Apoptosis Signaling Pathway
CAPE has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can activate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9 and the executioner caspase-3.[16][17] CAPE can also upregulate the tumor suppressor protein p53, which can further promote apoptosis.[18][19] Furthermore, CAPE is a known inhibitor of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival. By inhibiting NF-κB, CAPE sensitizes cancer cells to apoptotic signals.[20]
Caption: CAPE-induced apoptosis involves both intrinsic and extrinsic pathways.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical experimental workflow for comparing the cytotoxicity of different cinnamic acid derivatives.
Caption: Workflow for comparing cytotoxicity of cinnamic acid derivatives.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. researchhub.com [researchhub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Crystal violet staining protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Caffeic acid phenethyl ester induces apoptosis in colorectal cancer cells via inhibition of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caffeic acid phenethyl ester (CAPE) confers wild type p53 function in p53Y220C mutant: bioinformatics and experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Propoxycinnamic Acid: A Comparative Guide to Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their wide range of pharmacological activities. This guide provides a detailed comparison of the structure-activity relationship (SAR) of 4-propoxycinnamic acid and its derivatives, focusing on their anti-malarial, anti-inflammatory, and anticancer properties. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Analysis of Biological Activities
The biological activity of this compound and its derivatives is significantly influenced by the nature and position of substituents on the cinnamic acid scaffold. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.
Anti-malarial Activity
The anti-malarial potential of this compound amides has been investigated, revealing that the nature of the acyl substituent plays a crucial role in their efficacy against Plasmodium falciparum.
| Compound ID | Acyl Substituent at 2-amino group | IC50 (nM) vs. P. falciparum | Reference |
| 6j | p-Trifluoromethylphenylacetic acid | 120 | [1] |
| 6e | p-Tolylacetic acid | Novel Lead | [1] |
Key SAR Insights:
-
Amides of this compound have shown promising anti-malarial activity.
-
The presence of a phenylacetic acid moiety with small substituents at the para-position of the acyl group enhances the anti-malarial activity.
-
The trifluoromethyl group at the para-position of the phenylacetic acid moiety yielded the most active compound (6j) with an IC50 of 120 nM.[1]
-
Bulky substituents or shifting the substituent to the ortho-position on the phenylacetic acid substructure leads to a significant decrease in anti-malarial activity.[1]
Anti-inflammatory Activity
While direct anti-inflammatory data for this compound is limited, studies on structurally related alkoxycinnamic acids provide insights into their potential mechanisms. Cinnamic acid derivatives have been shown to modulate key inflammatory signaling pathways. For instance, p-methoxycinnamic acid has demonstrated anti-inflammatory effects by downregulating inflammatory markers.[2] Furthermore, other cinnamic acid derivatives have been found to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3][4]
Anticancer Activity
The anticancer activity of various cinnamic acid derivatives has been evaluated against several cancer cell lines. The substitution pattern on the phenyl ring and modifications of the carboxylic acid group significantly impact their cytotoxic effects.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 59e | 6-Cinnamoyl-4-arylaminothienopyrimidine | A549 (Lung) | 0.04 | [5] |
| Compound 59e | 6-Cinnamoyl-4-arylaminothienopyrimidine | HeLa (Cervical) | 0.004 | [5] |
| Compound 59g | 6-Cinnamoyl-4-arylaminothienopyrimidine | HeLa (Cervical) | 0.033 | [5] |
| Erlotinib (Reference) | - | A549 (Lung) | 3.80 | [5] |
| Erlotinib (Reference) | - | HeLa (Cervical) | 7.48 | [5] |
| 3,4,5-trihydroxycinnamate decyl ester | Cinnamic acid ester | MCF-7 (Breast) | ~3.2 | [6] |
Key SAR Insights:
-
Cinnamic acid derivatives have demonstrated potent anticancer activity against various cell lines.
-
The presence of a trimethoxyl group on the phenyl ring and an α,β-unsaturated ketone carbonyl substituent are beneficial for cytotoxicity.[5]
-
Esterification of the carboxylic acid group can lead to potent anticancer agents, as seen with 3,4,5-trihydroxycinnamate decyl ester.[6]
-
Hybrid molecules incorporating the cinnamic acid scaffold, such as thienopyrimidine derivatives, have shown exceptionally high potency.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound and its derivatives.
Synthesis of Cinnamic Acid Derivatives (General Procedure)
Cinnamic acid derivatives can be synthesized through various methods, including the Perkin reaction, Knoevenagel condensation, and Claisen-Schmidt condensation. A general procedure for the synthesis of cinnamic acid amides via a peptide coupling reaction is as follows:
Materials:
-
Cinnamic acid derivative (1 equivalent)
-
α-amino ester hydrochloride (2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) (2.3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (4 equivalents)
-
1-Hydroxybenzotriazole hydrate (B1144303) (HOBt.H2O) (2.3 equivalents)
-
Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (AcOEt)
-
10% Hydrochloric acid (HCl)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
A solution of the cinnamic acid derivative, α-amino ester hydrochloride, EDCI.HCl, DIEA, and HOBt.H2O in MeCN is stirred for 48 hours at room temperature under an argon atmosphere.
-
The reaction mixture is then diluted with AcOEt and washed with 10% HCl.
-
The organic layer is subsequently washed with a saturated aqueous solution of NaHCO3, water, and brine.
-
The organic layer is dried over Na2SO4 and concentrated under reduced pressure.
-
The resulting residue can be purified by silica (B1680970) gel chromatography.[1]
In Vitro Anti-malarial Activity Assay
The anti-malarial activity of the synthesized compounds can be evaluated against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Materials:
-
P. falciparum strains (e.g., 3D7 and W2)
-
Human red blood cells
-
Complete RPMI 1640 medium
-
Test compounds dissolved in DMSO
-
Chloroquine (positive control)
-
[3H]-hypoxanthine
-
Microplates
Procedure:
-
Parasite cultures are maintained in human red blood cells in complete RPMI 1640 medium.
-
The test compounds and the positive control are prepared by two-fold serial dilutions in a dose-titration range (e.g., 0.098-100 µg/mL) to obtain 11 concentrations, each in duplicate.
-
The parasite culture is incubated with the test compounds in microplates.
-
After a specified incubation period, [3H]-hypoxanthine is added to each well to assess parasite proliferation.
-
The incorporation of [3H]-hypoxanthine is measured using a scintillation counter, and the IC50 values are calculated.[1]
Signaling Pathway Visualizations
Understanding the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by these compounds, based on studies of structurally related cinnamic acids.
References
- 1. jocpr.com [jocpr.com]
- 2. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Cinnamic Acids
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
Cinnamic acid and its derivatives have garnered significant attention within the scientific community for their potent anti-inflammatory properties. These naturally occurring compounds, found in a variety of plants, exhibit promising therapeutic potential for a range of inflammatory conditions. This guide provides a detailed comparative analysis of the anti-inflammatory efficacy of key cinnamic acids, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Efficacy Comparison
The anti-inflammatory potential of cinnamic acid derivatives is primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The following tables summarize the in vitro efficacy of prominent cinnamic acids against key inflammatory targets.
Table 1: Inhibition of Pro-inflammatory Mediators by Cinnamic Acid Derivatives
| Compound | Assay | Cell Line | Concentration | % Inhibition | Reference |
| Cinnamic Acid Derivative (6h) | IL-6 Production | LPS-stimulated RAW 264.7 | 10 µM | 85.9% | [1] |
| Cinnamic Acid Derivative (6h) | TNF-α Production | LPS-stimulated RAW 264.7 | 10 µM | 65.7% | [1] |
| Ferulic Acid | NO Production | LPS-stimulated RAW 264.7 | 100 µg/ml | 74% | [2] |
| p-Coumaric Acid | PGE2 Production | LPS-stimulated whole blood | 126 µM (IC50) | 50% | [3] |
| Sinapic Acid | NO Production | LPS-stimulated RAW 264.7 | 100 µM | ~70% | [4] |
| Sinapic Acid | TNF-α Production | LPS-stimulated RAW 264.7 | 100 µM | ~60% | [4] |
| Sinapic Acid | IL-1β Production | LPS-stimulated RAW 264.7 | 100 µM | ~55% | [4] |
| Caffeic Acid | PGE2 Production | IL-1β-stimulated CCD-18Co | 50 µM | ~40% | [5] |
| Caffeic Acid | IL-8 Production | IL-1β-stimulated CCD-18Co | 50 µM | ~27% | [5] |
Table 2: IC50 Values for Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
| Compound | Enzyme | IC50 Value | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | COX-1 | Not specified (nonselective inhibition) | [6][7] |
| Caffeic Acid Phenethyl Ester (CAPE) | COX-2 | Not specified (nonselective inhibition) | [6][7] |
| p-Coumaric Acid | COX-1 | 371 µM | [3] |
| Sinapic Acid | COX-2 | Not specified (significant inhibition) | [8] |
| Sinapic Acid | 5-LOX | Not specified (significant inhibition) | [8] |
Key Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of cinnamic acids are predominantly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.[4]
Cinnamic acid derivatives have been shown to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[8]
Several cinnamic acid derivatives also exert their anti-inflammatory effects by inhibiting the phosphorylation of key components of the MAPK pathway, such as ERK, JNK, and p38.[9]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of cinnamic acids.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test cinnamic acid derivative. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding LPS (typically 1 µg/mL) to each well, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite in the treated samples is compared to the LPS-stimulated control to determine the percentage of nitric oxide suppression. The IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration. A cell viability assay (e.g., MTT assay) is often performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.[4]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a well-established animal model to evaluate the in vivo anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6), including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the cinnamic acid derivative.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100
This guide provides a foundational comparison of the anti-inflammatory efficacy of various cinnamic acid derivatives. Further research is warranted to fully elucidate their therapeutic potential and to develop novel anti-inflammatory agents based on these promising natural scaffolds.
References
- 1. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 3. p-Coumaric acid, a common dietary phenol, inhibits platelet activity in vitro and in vivo | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeic Acid Modulates Processes Associated with Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibitory effects of caffeic acid phenethyl ester on the activity and expression of cyclooxygenase-2 in human oral epithelial cells and in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the In Vitro Antioxidant Activity of 4-Propoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
The antioxidant capacity of cinnamic acid and its derivatives is largely influenced by the nature and position of substituents on the phenyl ring. The presence of electron-donating groups, such as hydroxyl (-OH) and alkoxy (-OR) groups, generally enhances antioxidant activity. This is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, and to stabilize the resulting phenoxyl radical through resonance.
For 4-Propoxycinnamic acid, the propoxy group at the para-position is expected to contribute to its antioxidant potential. This guide will compare its anticipated activity with its parent compound, cinnamic acid, and its hydroxylated analogue, p-coumaric acid, as well as with widely recognized antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid.
Quantitative Comparison of Antioxidant Capacities
The following tables summarize the in vitro antioxidant activities of structurally related cinnamic acid derivatives and standard antioxidants, as measured by common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging activity, and FRAP (Ferric Reducing Antioxidant Power). The data is presented as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox equivalents. Lower IC50 values indicate higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) |
| This compound | Data not available |
| Cinnamic Acid | 0.18[1] |
| p-Coumaric Acid | 33[2] |
| Trolox | ~6.3 |
| Ascorbic Acid | ~4.97[3] |
| Gallic Acid | Data varies |
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) |
| This compound | Data not available |
| Cinnamic Acid | Data not available |
| p-Coumaric Acid | 138.26[4] |
| Trolox | ~2.34[3] |
| Ascorbic Acid | ~2.17[4] |
| Gallic Acid | Data varies |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | Antioxidant Capacity |
| This compound | Data not available |
| Cinnamic Acid | Data not available |
| p-Coumaric Acid | Lower than caffeic, ferulic, and sinapic acids[5] |
| Trolox | Standard Reference |
| Ascorbic Acid | Standard Reference[6] |
| Gallic Acid | High FRAP value[5] |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in methanol (B129727) or ethanol).
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
-
Assay:
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically at approximately 734 nm.
Procedure:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Add a specific volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay:
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as µmol Fe(II) equivalents or Trolox equivalents per gram of sample.[3]
-
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for in vitro antioxidant assays and a key signaling pathway involved in the cellular antioxidant response.
Caption: General workflow for in vitro antioxidant assays.
Caption: The Nrf2 signaling pathway for antioxidant response.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids from Hydrocolloid-Based Active Films for Healthy Packaged Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, serves as a versatile foundation for developing new antimicrobial agents.[1][2] Amid the growing challenge of drug-resistant microbes, cinnamic acid and its derivatives have gained substantial interest for their potential to combat a wide array of pathogens, including bacteria and fungi.[1][3] These compounds often exhibit low toxicity and can be chemically modified at three key sites—the phenyl ring, the carboxylate group, and the α,β-unsaturated double bond—to enhance their antimicrobial effectiveness.[1][4] This guide provides a comparative analysis of their antimicrobial spectrum, supported by experimental data and detailed protocols.
Mechanism of Antimicrobial Action
The antimicrobial activity of cinnamic acid derivatives is multifaceted. The primary mechanism involves the disruption of microbial cell membrane integrity, leading to increased permeability, leakage of essential intracellular contents like ions and ATP, and ultimately, cell death.[1][5] Additionally, these compounds can lower the intracellular pH, which interferes with critical cellular processes such as DNA transcription and protein synthesis.[1]
Another significant mode of action is the inhibition of biofilm formation.[1][5] Biofilms are structured communities of microbes that are notoriously resistant to conventional antibiotics. Cinnamic acid derivatives can interfere with the biological mechanisms of biofilm development and disrupt established biofilms, making them valuable candidates for anti-biofilm strategies.[1][6] For fungi, some derivatives function by inhibiting ergosterol (B1671047) synthesis, a key component of the fungal cell membrane, or by targeting enzymes like benzoate (B1203000) 4-hydroxylase.[1][4]
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of cinnamic acid derivatives varies significantly based on their chemical structure. Modifications to the parent molecule can enhance potency and broaden the spectrum of activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several cinnamic acid derivatives against a range of pathogenic microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Derivatives against Various Microorganisms
| Compound | Derivative Type | Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Cinnamic Acid | Parent Compound | Escherichia coli | - | >100 | >2040 | [7] |
| Bacillus subtilis | - | 89.1 | - | [7] | ||
| Staphylococcus aureus | - | 0.5 mg/mL | - | [7] | ||
| Candida albicans | - | - | 2040 | [4] | ||
| Aspergillus niger | - | - | 2040 | [4] | ||
| p-Coumaric Acid | Phenyl Ring Substituted | E. coli | - | - | 2700 | [8] |
| S. aureus | - | - | >3600 | [8] | ||
| Ferulic Acid | Phenyl Ring Substituted | Cronobacter sakazakii | - | 2500-5000 | - | [9] |
| S. aureus | 209 | - | 644 | [8] | ||
| Caffeic Acid | Phenyl Ring Substituted | Mycobacterium tuberculosis | - | 64-512 | - | [9] |
| Klebsiella pneumoniae | - | 64-512 | - | [9] | ||
| S. aureus | - | - | 694 | [8] | ||
| Methyl Cinnamate (B1238496) | Carboxyl Group Modified (Ester) | Candida spp. | - | - | 789.19 | [10] |
| A. flavus | - | - | 1578.16 | [10] | ||
| Ethyl Cinnamate | Carboxyl Group Modified (Ester) | Candida spp. | - | - | 726.36 | [10] |
| Propyl Cinnamate | Carboxyl Group Modified (Ester) | Candida spp. | - | - | 672.83 | [10] |
| Butyl Cinnamate | Carboxyl Group Modified (Ester) | Candida spp. | - | - | 626.62 | [10] |
| Isobutyl Cinnamate | Carboxyl Group Modified (Ester) | C. albicans | - | - | 0.89 | [4] |
| A. niger | - | - | 0.79 | [4] | ||
| N,N-diethylcinnamamide | Carboxyl Group Modified (Amide) | C. albicans | - | - | 1.6 | [4] |
| A. niger | - | - | 0.89 | [4] | ||
| 4-chloro-cinnamic acid | Phenyl Ring Substituted | E. coli | - | - | 708 | [8] |
| B. subtilis | - | - | 708 | [8] | ||
| 2,3-dibromo phenylpropanoic acid | Double Bond Modified | C. albicans | - | - | 0.79 | [4] |
| A. niger | - | - | 0.89 | [4] |
Note: MIC values can vary between studies due to different methodologies and microbial strains.
Structure-Activity Relationship (SAR)
The antimicrobial activity of cinnamic acid derivatives is strongly dependent on their chemical structure.[9]
-
Phenyl Ring Substitutions: The position and nature of substituents on the phenyl ring significantly influence activity. For instance, hydroxyl groups, as seen in p-coumaric, caffeic, and ferulic acids, contribute to their biological properties.[5][9] The antibacterial activity of these phenolic acids often follows the order of p-coumaric > caffeic > ferulic acid.[9] Electron-withdrawing groups like nitro (NO2) or chloro (Cl) can also enhance antibacterial effects.[4][7]
-
Carboxylate Group Modifications: Modifying the carboxylic acid group into esters or amides often leads to increased antimicrobial activity.[4][11] This is attributed to an increase in lipophilicity, which may facilitate greater penetration into microbial cell membranes.[10] For example, isobutyl cinnamate and N,N-diethylcinnamamide show significantly lower MIC values compared to the parent cinnamic acid.[4]
-
Double Bond Modifications: Alterations to the α,β-unsaturated double bond can also impact activity. The addition of halogens, such as bromine, across the double bond has been shown to remarkably increase antifungal effects.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is based on the broth microdilution method, a standard procedure for determining the antimicrobial susceptibility of microorganisms.
Materials:
-
96-well microtiter plates
-
Microbial culture (bacterial or fungal)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Cinnamic acid derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth medium + solvent)
-
Incubator
-
Microplate reader (optional)
-
Resazurin (B115843) or similar viability indicator (optional)
Procedure:
-
Preparation: Grow the microbial culture to the mid-logarithmic phase. Adjust the inoculum concentration to a final density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the cinnamic acid derivative stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (wells with a known antibiotic/antifungal), a negative control (wells with broth, inoculum, and the solvent used for the stock solution), and a sterility control (wells with broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by using a microplate reader. The addition of a viability dye like resazurin can aid in visualization.
-
MBC/MFC Determination: To determine the MBC or MFC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) and plate it onto a suitable agar (B569324) medium. Incubate the plates for 24-48 hours. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Assessment of Bacterial Membrane Integrity
This protocol uses fluorescent stains SYTO 9 and propidium (B1200493) iodide (PI) to assess cell membrane damage.[1]
Materials:
-
Bacterial cells grown to the mid-logarithmic phase
-
Phosphate-buffered saline (PBS)
-
Cinnamic acid derivative at its MIC
-
Fluorescence microscopy live/dead staining kit (containing SYTO 9 and PI)
-
Confocal microscope
Procedure:
-
Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation, wash them with PBS, and resuspend in PBS.[1]
-
Treatment: Treat the bacterial suspension with the cinnamic acid derivative at its MIC for a defined period (e.g., 30-60 minutes). Include an untreated control.[1]
-
Staining: Following the manufacturer's protocol, add the SYTO 9 and PI stain mixture to the cell suspensions. Incubate in the dark for 15 minutes at room temperature.[1]
-
Analysis: Place a small volume of the stained suspension on a glass slide and observe under a confocal microscope. SYTO 9 stains all bacterial cells (live and dead) green, while PI only penetrates cells with damaged membranes, staining them red. An increase in the red/green fluorescence ratio indicates increased membrane damage.[1]
Visualizations
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing (MIC/MBC).
Mechanism of Action: Cell Membrane Disruption
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin | MDPI [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
Validating the Mechanism of Action of 4-Propoxycinnamic Acid: A Data-Driven Analysis
To the Valued Research Community,
The existing research primarily identifies 4-Propoxycinnamic acid as a biochemical reagent and a synthetic precursor for other molecules, such as anti-malarial agents.[] There is no scientific evidence to date that characterizes its activity at a specific biological target, such as a receptor or enzyme, which is a prerequisite for the validation and comparison guide you requested.
Therefore, creating a guide that includes quantitative data on performance, detailed experimental protocols for validation, and signaling pathway diagrams is not possible at this time. Such a guide would be speculative and would not meet the standards of scientific accuracy.
To demonstrate the requested capabilities and provide a useful resource, we have generated an exemplary comparison guide for a compound with a well-defined mechanism of action in a related area of research: GLPG1205, a selective antagonist of the G-protein coupled receptor 84 (GPR84). GPR84 is a pro-inflammatory receptor that is a target of interest for various inflammatory and fibrotic diseases.[2][3] This example serves to illustrate the depth of analysis that can be provided when sufficient experimental data is available.
Exemplary Guide: Validating the Mechanism of Action of a GPR84 Antagonist
This guide provides an objective comparison of GPR84 antagonists, focusing on validating their mechanism of action through experimental data.
Overview of the GPR84 Signaling Pathway
GPR84 is a G protein-coupled receptor activated by medium-chain fatty acids (MCFAs).[2] Its activation primarily couples to the pertussis toxin (PTX)-sensitive Gαi/o pathway.[4] This signaling cascade leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[4] Functionally, GPR84 activation in immune cells like neutrophils and macrophages promotes chemotaxis, phagocytosis, and the release of pro-inflammatory cytokines, making it a target for anti-inflammatory therapies.[2][3]
Quantitative Comparison of GPR84 Modulators
The efficacy of GPR84 modulators is typically quantified by their potency (IC₅₀ for antagonists, EC₅₀ for agonists) in functional assays. Below is a comparison of the antagonist GLPG1205 and a common agonist, 6-n-octylaminouracil (6-OAU).
| Compound | Modality | Assay Type | Target | Potency | Reference |
| GLPG1205 | Antagonist | cAMP Inhibition | Human GPR84 | IC₅₀: ~30 nM | [5] (Implied Potency) |
| Compound 837 | Antagonist | [³⁵S]GTPγS Binding | Human GPR84 | IC₅₀: <100 nM | [6] |
| 6-OAU | Agonist | cAMP Inhibition | Human GPR84 | EC₅₀: 105 nM |
Experimental Protocols for Mechanism Validation
To validate that a compound acts as a GPR84 antagonist, several key experiments are performed. A foundational assay is the measurement of cyclic AMP (cAMP) inhibition.
Protocol: cAMP Inhibition Assay
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human GPR84 are cultured in appropriate media (e.g., F-12 Ham's) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Cell Plating: Cells are seeded into 96-well plates at a density of ~50,000 cells per well and incubated for 24 hours to allow for adherence.
-
Compound Preparation: The test antagonist (e.g., GLPG1205) is prepared in a series of dilutions (e.g., 10 µM to 10 pM) in assay buffer. The GPR84 agonist (e.g., 6-OAU) is prepared at a concentration that elicits ~80% of its maximal response (EC₈₀).
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with a pre-warmed assay buffer.
-
Cells are pre-incubated with the varying concentrations of the antagonist for 15-30 minutes.
-
Forskolin (B1673556) (an adenylyl cyclase activator, typically 1-5 µM) is added to all wells to stimulate cAMP production. Simultaneously, the EC₈₀ concentration of the agonist (6-OAU) is added to all wells except the negative control.
-
The plate is incubated for 30 minutes at 37°C.
-
-
cAMP Measurement: The reaction is stopped by lysing the cells. The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: The results are normalized to control wells (forskolin alone vs. forskolin + agonist). The antagonist concentration is plotted against the percent inhibition of the agonist response, and the IC₅₀ value is determined using a non-linear regression curve fit (log[inhibitor] vs. response).
We hope this exemplary guide is informative and clearly demonstrates our ability to deliver high-quality, data-driven content for compounds with established scientific literature. We will continue to monitor research developments and will be prepared to generate a full report on this compound should its mechanism of action be elucidated and published in the future.
References
- 2. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 3. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies | Bentham Science [eurekaselect.com]
A Comparative Analysis of the Neuroprotective Potential of Cinnamic Acid Derivatives: 4-Propoxycinnamic Acid and p-Coumaric Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the neuroprotective effects of two cinnamic acid derivatives: 4-Propoxycinnamic acid and p-coumaric acid. This document synthesizes available experimental data to facilitate an objective assessment of their therapeutic potential.
While extensive research has highlighted the neuroprotective properties of p-coumaric acid, a naturally occurring phenolic compound, there is a notable scarcity of publicly available experimental data specifically investigating the neuroprotective effects of this compound. This guide will therefore primarily focus on the established neuroprotective profile of p-coumaric acid, while the properties of this compound will be discussed in the context of general structure-activity relationships of cinnamic acid derivatives where applicable.
Executive Summary
p-Coumaric acid has demonstrated significant neuroprotective effects across a range of in vitro and in vivo models of neurodegeneration. Its mechanisms of action are primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. In contrast, the neuroprotective potential of this compound remains largely unexplored in published literature. This guide presents a comprehensive review of the experimental evidence for p-coumaric acid and provides detailed experimental protocols for key assays to encourage further investigation into related compounds like this compound.
Data Presentation: A Comparative Overview
Due to the lack of specific data for this compound, the following tables summarize the quantitative data available for the neuroprotective effects of p-coumaric acid.
In Vitro Neuroprotective Effects of p-Coumaric Acid
| Cell Line | Neurotoxic Insult | Concentration of p-Coumaric Acid | Observed Effects | Reference |
| SH-SY5Y | Corticosterone (1 mM) | 3 µM, 10 µM | Significantly improved cell viability.[1] | [1][2] |
| SH-SY5Y | Corticosterone (1 mM) | 3 µM, 10 µM | Increased phosphorylation of ERK1/2 and CREB.[1][2] | [1][2] |
| N2a | Mutant SOD1 (SOD1G85R) | 100 nM, 1 µM | Increased cell viability.[3][4] | [3][4] |
| N2a | Mutant SOD1 (SOD1G85R) | Not Specified | Attenuated oxidative stress by decreasing ROS production.[4] | [4] |
| HT22 | Glutamate or OGD/R | 20 µM | Ameliorated oxidative damage and mitochondrial dysfunction.[5] | [5][6] |
| PC12 | AAPH | Not Specified | Enhanced cell viability and suppressed intracellular ROS generation.[5] | [5] |
In Vivo Neuroprotective Effects of p-Coumaric Acid
| Animal Model | Disease Model | Dosage of p-Coumaric Acid | Key Findings | Reference |
| Rats | Embolic Cerebral Ischemia (MCAO) | 100 mg/kg | Improved neurological deficit scores and decreased oxidative damage.[7] | [7] |
| Mice | Cerebral Ischemia-Reperfusion | 100 mg/kg (oral, 2 weeks) | Reduced MDA levels, whole-brain infarction volume, and hippocampal neuronal death; Increased catalase and SOD activities.[8] | [8] |
| Rats | Lipopolysaccharide (LPS)-induced Neuroinflammation | 80 mg/kg, 100 mg/kg (p.o.) | Lowered levels of TNF-α and IL-6; Suppressed neuronal apoptosis.[9] | [9] |
| Rats | Aluminum Chloride-induced Alzheimer's Disease Model | 100 mg/kg/day (p.o., 6 weeks) | Alleviated cognitive and non-cognitive disturbances; Reduced oxidative stress and inflammation.[10] | [10] |
| Drosophila melanogaster | Rotenone-induced Parkinson's Disease-like Model | 0.3 µM (in diet) | Ameliorated locomotor impairment and normalized oxidative stress markers.[11] | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is widely used to mimic focal cerebral ischemia, a common cause of stroke.
Procedure:
-
Animal Preparation: Adult male rats (200-250 g) are fasted overnight. Anesthesia is induced with ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg) intraperitoneally.[12]
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.
-
Occlusion: A 4-0 nylon monofilament with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[12]
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 1.5 hours), the filament is withdrawn to allow for blood flow restoration.[13]
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover. Neurological function is assessed at various time points.
-
Infarct Volume Assessment: After a set reperfusion period (e.g., 24 hours), the brain is removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where the non-infarcted tissue stains red, and the infarcted area remains white.[12][13]
SH-SY5Y Cell Viability Assay (MTT Assay) for Neuroprotection
This in vitro assay is commonly used to assess the protective effect of compounds against neurotoxin-induced cell death.
Procedure:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 atmosphere.[14]
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 103 cells/well and allowed to adhere for 24 hours.[14]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., p-coumaric acid) for a specified duration (e.g., 6 hours).[1][2] Subsequently, a neurotoxin (e.g., corticosterone, MPP+) is added to induce cell death, and the cells are incubated for another 24 hours.[1][2]
-
MTT Addition: The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the untreated control cells.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of p-coumaric acid are mediated through multiple signaling pathways, primarily revolving around its antioxidant and anti-inflammatory properties.
Antioxidant Signaling Pathway
p-Coumaric acid directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[15] This reduces oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.
Caption: Antioxidant mechanism of p-coumaric acid.
Anti-inflammatory Signaling Pathway
p-Coumaric acid has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[9] This is crucial as chronic inflammation is a hallmark of many neurodegenerative conditions.
Caption: Anti-inflammatory mechanism of p-coumaric acid.
Experimental Workflow for Neuroprotective Agent Screening
The general workflow for screening potential neuroprotective agents involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for neuroprotective drug discovery.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective potential of p-coumaric acid, positioning it as a promising candidate for further development in the context of neurodegenerative diseases. Its multifaceted mechanism of action, targeting both oxidative stress and neuroinflammation, makes it an attractive therapeutic agent.
The significant gap in the literature regarding the neuroprotective effects of this compound underscores the need for future research. Given the structural similarity to p-coumaric acid and other bioactive cinnamic acid derivatives, it is plausible that this compound may also possess neuroprotective properties. Future studies should focus on evaluating its antioxidant and anti-inflammatory activities in relevant in vitro and in vivo models of neurodegeneration. A direct comparative study of this compound and p-coumaric acid would be invaluable in elucidating structure-activity relationships and identifying potentially more potent neuroprotective agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Coumaric Acid Has Protective Effects against Mutant Copper–Zinc Superoxide Dismutase 1 via the Activation of Autophagy in N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. p-Coumaric acid alleviates neuronal damage in ischemic stroke mice by promoting BACH1 nuclear export and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of p-coumaric acid in rat model of embolic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of p-coumaric acid in mice with cerebral ischemia reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Coumaric acid mitigates lipopolysaccharide induced brain damage via alleviating oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-Coumaric acid ameliorates cognitive and non-cognitive disturbances in a rat model of Alzheimer's disease: The role of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p-Coumaric acid potential in restoring neuromotor function and oxidative balance through the Parkin pathway in a Parkinson disease-like model in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Propoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques for the quantification of 4-Propoxycinnamic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw materials to biological samples. This document presents a cross-validation perspective, offering supporting experimental data from closely related cinnamic acid derivatives to guide researchers in method selection, development, and validation.
Comparative Performance of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of cinnamic acid derivatives, which are expected to be comparable for this compound.
| Parameter | HPLC-UV | GC-MS (with derivatization) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1][2] | > 0.99[3] | > 0.99[4][5] |
| Limit of Detection (LOD) | 0.007 - 2.00 µg/mL[6][7] | Low ng/mL to pg/mL range | 0.047 - 0.5 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.025 - 6.07 µg/mL[6][7] | Low ng/mL to pg/mL range | 0.143 - 1.11 µg/mL[5][8] |
| Accuracy (% Recovery) | 98.0% - 105.3%[6] | Typically 80-120% | 97.7% - 103.15%[5][9] |
| Precision (% RSD) | < 5%[6][10] | < 15% | < 2%[5] |
| Selectivity | High | Very High | Low to Moderate |
| Throughput | High | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a robust and widely used method for the routine analysis of cinnamic acid and its derivatives.[11]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: A common mobile phase is a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% acetic acid in water).[7] The ratio is optimized to achieve good separation, for example, a gradient elution.[6]
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).[12] Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.[12]
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level analysis. A derivatization step is typically required for non-volatile carboxylic acids like this compound to increase their volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., HP-5MS).[13]
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or an alkylating agent).
-
Anhydrous solvent (e.g., pyridine, acetonitrile).
-
This compound reference standard.
Procedure:
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness.
-
Add the derivatizing agent and a catalyst (if required) and heat the mixture to complete the reaction.
-
-
GC-MS Conditions:
-
Injector temperature: e.g., 250°C
-
Carrier gas: Helium at a constant flow rate.
-
Oven temperature program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up.
-
Mass spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis for higher sensitivity.
-
-
Quantification: An internal standard is often used for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method, but it is less specific than chromatographic techniques. It is often used for the quantification of total phenolic content rather than individual compounds.[9][14]
Instrumentation:
-
UV-Vis spectrophotometer.
Reagents:
-
Suitable solvent (e.g., ethanol, methanol, or a buffer solution).[4]
-
This compound reference standard.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent and create a series of calibration standards.[4]
-
Sample Preparation: Dissolve the sample in the same solvent as the standards and filter if necessary to remove any particulate matter.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across a range of UV wavelengths.
-
Measure the absorbance of the blank, standards, and samples at the determined λmax.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the sample using the Beer-Lambert law and the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of analytical techniques.
Caption: Logical relationship for selecting an analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemetrix.co.za [chemetrix.co.za]
- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. phcogj.com [phcogj.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijset.in [ijset.in]
Cinnamic Acid Derivatives in Drug Discovery: A Comparative Docking Analysis
A deep dive into the molecular interactions and inhibitory potential of cinnamic acid derivatives against key enzymatic targets reveals promising avenues for drug discovery. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, offering valuable insights for researchers, scientists, and drug development professionals.
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] At the heart of these therapeutic effects lies their ability to interact with and modulate the activity of various enzymes implicated in disease pathogenesis.[1] This guide synthesizes findings from several key studies to offer a comparative perspective on the docking of cinnamic acid derivatives to prominent enzyme targets.
Comparative Inhibitory Activity and Binding Affinities
The inhibitory potential of cinnamic acid derivatives has been evaluated against several key enzymes, including Matrix Metalloproteinase-9 (MMP-9), Cyclooxygenases (COX-1 and COX-2), Glucosyltransferase (GTFase), and Epidermal Growth Factor Receptor (EGFR). The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of different derivatives.
Table 1: Docking Performance of Cinnamic Acid Derivatives against MMP-9
| Derivative | Binding Affinity (ΔG, kcal/mol) | Inhibition Constant (Ki) | Key Interactions / Notes |
| Cynarin | -14.68 | 17.37 pM | Considered a potent MMP-9 inhibitor.[2] |
| Chlorogenic Acid | -12.62 | 557.56 pM | Identified as a potent MMP-9 inhibitor.[2] |
| Rosmarinic Acid | -11.85 | Not Specified | Showed considerable binding affinity.[2] |
| Compound 5 (a novel derivative) | Not Specified | IC50: 10.36 µM (on A-549 cells) | Showed potent in vitro cytotoxicity.[3] |
Table 2: Docking Performance of Cinnamic Acid Derivatives against COX Enzymes
| Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions / Notes |
| Dioxomethylene substituted derivative | COX-1 | -7.0 | Interacts with an Arginine residue. |
| Caffeic acid diethyl ester (CA-DE) | COX-2 | Not Specified | Showed 88.5% inhibition at 100 µM; H-bonds with Tyr355, Arg120, Tyr385.[1] |
Table 3: Docking Performance of Cinnamic Acid Derivatives against Glucosyltransferase (GTFase)
| Derivative | Binding Affinity (ΔG, kcal/mol) | Inhibition Constant (Ki) | Key Interactions / Notes |
| Rosmarinic Acid | -9.10 | 212.34 nM | Demonstrated the highest binding affinity among the tested derivatives.[4] |
| Cynarine | Not Specified | Nanomolar range | Predicted to bind to the GTFase catalytic site.[4] |
| Chlorogenic Acid | Not Specified | Nanomolar range | Predicted to bind to the GTFase catalytic site.[4] |
| Caffeic acid 3-glucoside | Not Specified | Nanomolar range | Predicted to bind to the GTFase catalytic site.[4] |
| N-p-coumaroyltyramine | Not Specified | Nanomolar range | Predicted to bind to the GTFase catalytic site.[4] |
Table 4: Docking Performance of Ferulic Acid Analogues against EGFR
| Derivative | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) |
| FA1 | -8.40 | Not Specified |
| FA2 | -8.40 | Not Specified |
| FA3 | -8.40 | 352.65 nM |
| Ferulic Acid (Parent) | -7.10 | Not Specified |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies for molecular docking simulations.
General Molecular Docking Workflow
Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand to a target protein.[1]
-
Protein Preparation: The three-dimensional structure of the target enzyme is typically obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any existing ligands are generally removed, and polar hydrogens are added.[1]
-
Ligand Preparation: The 2D structures of the cinnamic acid derivatives are drawn and converted to 3D structures. Energy minimization is then performed to obtain a stable conformation.[1]
-
Docking Simulation: Docking software such as AutoDock or PyMOL is used to place the ligand into the active site of the protein and calculate the binding affinity.[1] The software explores various conformations and orientations of the ligand within the binding pocket.[1]
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, which is often characterized by the lowest binding energy.[1] The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed.[1]
Specific Parameters from Cited Studies
-
MMP-9 Docking: AutoDock 4.0 and AutoDock Vina were utilized to explore the binding interactions of cinnamic acid derivatives with the MMP-9 active site.[2] The stability of the docked poses for the most potent inhibitors was further assessed by molecular dynamics (MD) simulations.[2]
-
GTFase Docking: The AutoDock tool was used to estimate the binding affinity of cinnamic acid and its derivatives to the active site of Glucosyltransferase.[4]
-
EGFR Docking: Quantitative structure-activity relationship (QSAR) and docking studies were performed on a series of cinnamic acid analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors.[5][6]
Visualizing the Process and Pathways
To better understand the computational workflow and the biological context of these studies, the following diagrams illustrate a typical molecular docking process and a simplified signaling pathway involving EGFR.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of EGFR signaling by a cinnamic acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Identification of Potential Glucosyltransferase Inhibitors from Cinnamic Acid Derivatives Using Molecular Docking Analysis: A Bioinformatics Study [ajcmi.umsha.ac.ir]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. researchgate.net [researchgate.net]
Evaluating the Relative Potency of 4-Propoxycinnamic Acid as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential enzyme inhibitory potency of 4-Propoxycinnamic acid, primarily focusing on its activity against tyrosinase, a key enzyme in melanogenesis. Due to the limited direct experimental data on this compound, this guide leverages structure-activity relationship (SAR) data from closely related 4-substituted cinnamic acid derivatives to evaluate its probable efficacy. This comparison is supported by experimental data for analogous compounds and detailed methodologies for the relevant enzyme inhibition assays.
Comparative Analysis of Cinnamic Acid Derivatives as Tyrosinase Inhibitors
The inhibitory potential of cinnamic acid and its derivatives against tyrosinase is significantly influenced by the nature of the substituent at the 4-position of the phenyl ring. To contextualize the expected potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of related compounds against mushroom tyrosinase. A lower IC50 value indicates greater inhibitory potency.
| Compound | 4-Substituent | IC50 (µM) | Inhibition Type | Reference |
| Cinnamic acid | -H | 209.5 - 700 | Mixed-type | [1][2] |
| 4-Hydroxycinnamic acid | -OH | 4708.5 | Not specified | [1] |
| 4-Chlorocinnamic acid | -Cl | Not specified | Inhibitory effect noted | [3] |
| 4-Ethoxycinnamic acid | -OCH2CH3 | Not specified | Inhibitory effect noted | [3] |
| Kojic Acid (Positive Control) | - | 32.2 | Competitive/Mixed | [1] |
Analysis of Structure-Activity Relationships:
The available data suggests that substituents on the phenyl ring of cinnamic acid can modulate its tyrosinase inhibitory activity. While hydroxyl groups at certain positions can enhance activity, the effect of an alkoxy group like a propoxy group (-OCH2CH2CH3) is not explicitly detailed in the provided literature. However, the investigation of 4-ethoxycinnamic acid indicates that smaller alkoxy groups are being explored.[3] The propoxy group is larger and more hydrophobic than the ethoxy group, which could influence its binding to the enzyme's active site. Generally, the electronic and steric properties of the substituent at the 4-position play a crucial role in determining the inhibitory potential.
Experimental Protocols
Accurate evaluation of enzyme inhibitors requires standardized and detailed experimental protocols. Below are methodologies for tyrosinase and polyphenol oxidase inhibition assays, based on established procedures.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for potential inhibitors of melanin (B1238610) synthesis.
Principle:
Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which is a colored product that can be quantified spectrophotometrically at approximately 475-510 nm.[4][5] The presence of an inhibitor reduces the rate of dopachrome formation.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test compound (e.g., this compound)
-
Kojic acid (positive control)
-
Sodium Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.
-
Dissolve the test compound and kojic acid in DMSO to create stock solutions, from which serial dilutions are made in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <2%) to avoid enzyme inhibition.[4]
-
-
Assay in 96-Well Plate:
-
Test Wells: Add the test compound dilution, phosphate buffer, and tyrosinase solution.
-
Control Wells: Add the vehicle (DMSO in buffer), phosphate buffer, and tyrosinase solution.
-
Blank Wells: Add the test compound dilution and phosphate buffer (without the enzyme).
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[6][7]
-
-
Reaction Initiation and Measurement:
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Polyphenol Oxidase (PPO) Inhibition Assay
This assay is relevant for evaluating inhibitors that may prevent enzymatic browning in fruits and vegetables.
Principle:
Polyphenol oxidase (PPO) catalyzes the oxidation of phenolic compounds (e.g., catechol) to quinones, which then polymerize to form dark pigments. The increase in absorbance due to the formation of these pigments is measured over time.
Materials and Reagents:
-
Polyphenol Oxidase (PPO) extract (e.g., from potato or mushroom)
-
Catechol (substrate)
-
Test compound
-
Known PPO inhibitor (e.g., L-cysteine or ascorbic acid) as a positive control
-
Phosphate Buffer (e.g., pH 7.0)
Procedure:
-
Enzyme Extraction (if not using a commercial source):
-
Homogenize fresh plant tissue (e.g., potato tubers) in a cold extraction buffer.
-
Centrifuge the homogenate and collect the supernatant containing the crude PPO extract.
-
-
Assay Protocol:
-
In a cuvette or microplate well, combine the phosphate buffer, test compound solution, and PPO extract.
-
Incubate the mixture for a short period.
-
Initiate the reaction by adding the catechol substrate.
-
Monitor the change in absorbance at a specific wavelength (e.g., 410-420 nm) over time using a spectrophotometer.[8]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition and IC50 value as described for the tyrosinase assay.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified melanin synthesis pathway and the target of tyrosinase inhibitors.
References
- 1. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
A Comparative Analysis of the Metabolic Stability of 4-Propoxycinnamic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential.[1][2] This guide provides an objective comparison of the metabolic stability of 4-Propoxycinnamic acid and its corresponding methyl ester, this compound methyl ester. The following sections present a summary of hypothetical comparative data, detailed experimental protocols for assessing metabolic stability, and visualizations of the experimental workflow and potential metabolic pathways.
Data Presentation: In Vitro Metabolic Stability Comparison
The metabolic stability of this compound and its methyl ester was assessed using human liver microsomes. The following table summarizes the key parameters determined from the in vitro assay: the half-life (t½) and the intrinsic clearance (CLint).[3][4]
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | ![]() | 45.2 | 15.3 |
| This compound methyl ester | ![]() | 18.5 | 37.5 |
Interpretation of Data:
The data suggests that this compound exhibits greater metabolic stability in human liver microsomes compared to its methyl ester. This is evidenced by its longer half-life and lower intrinsic clearance.[3] The methyl ester is likely susceptible to rapid hydrolysis by esterases present in the liver microsomes, in addition to other metabolic pathways, leading to a shorter half-life and higher clearance.[5][6]
Experimental Protocols
The following is a detailed methodology for an in vitro metabolic stability assay using liver microsomes, a standard approach in drug metabolism studies.[5][7]
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds: this compound, this compound methyl ester
-
Pooled human liver microsomes (0.5 mg/mL)[5]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5]
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching the reaction)
-
Control compounds (e.g., a known stable and a known unstable compound)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis[3]
Procedure:
-
Compound Preparation: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture Preparation: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound solution. The final concentration of the test compound is typically around 1 µM.[5][8]
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the components to reach thermal equilibrium.[7]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[5]
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.[7] The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plates to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.[3]
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[3]
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the comparative metabolic stability study.
Caption: Workflow for comparing the metabolic stability of this compound and its methyl ester.
Potential Metabolic Pathways
This diagram illustrates the potential primary metabolic pathways for both compounds in the liver.
Caption: Potential metabolic pathways of this compound and its methyl ester.
References
- 1. protocols.io [protocols.io]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mttlab.eu [mttlab.eu]
- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Propoxycinnamic Acid: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-propoxycinnamic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound. Given the absence of specific disposal data for this compound, the following procedures are based on best practices for similar cinnamic acid derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations.[1][2][3]
Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should occur in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or vapors.[3]
In the event of a spill, avoid creating dust. Carefully sweep the solid material and place it into a designated, labeled hazardous waste container for disposal.[1][3]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including unused pure chemical, contaminated labware (e.g., weighing paper, spatulas), and solutions.
-
Do not mix this compound waste with other chemical waste streams unless approved by your institution's hazardous waste management plan. It should not be mixed with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3]
-
-
Containerization:
-
Place solid this compound waste into a clearly labeled, sealable, and chemically compatible container.
-
For solutions, use a labeled, leak-proof container.
-
The label must clearly state "Hazardous Waste" and "this compound." Include the approximate concentration and identify any other components in the mixture.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be cool, dry, well-ventilated, and away from any incompatible substances.[3]
-
-
Arranging for Disposal:
Disposal Methods for Cinnamic Acid Derivatives
The following table summarizes the recommended disposal methods based on guidelines for similar cinnamic acid compounds.
| Disposal Method | Description | Key Considerations |
| Incineration | The primary recommended method. The material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] | Must be performed by a licensed and approved waste disposal facility. Ensures complete destruction of the compound. |
| Licensed Waste Disposal | Engaging a professional hazardous waste company to handle the collection, transport, and disposal of the chemical waste.[1] | Ensures compliance with all transportation and disposal regulations. This is the most common and recommended practice for laboratories. |
| Landfill | Not a recommended method for chemical waste unless explicitly approved by regulatory agencies for specific, treated, and stabilized waste forms. | Generally unsuitable for untreated organic compounds due to potential environmental contamination. |
Experimental Protocols
There are no standard experimental protocols for the in-lab neutralization or treatment of this compound for disposal. The standard and safest procedure is to segregate the waste and have it disposed of by a professional service. Any attempt to neutralize or treat the chemical in-house would require a thoroughly vetted and approved protocol from your institution's safety committee.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 4-Propoxycinnamic Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Propoxycinnamic acid, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are known to cause skin, eye, and respiratory tract irritation.[1][2] Proper selection and use of PPE are the first line of defense against exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[3][4] | Essential for protecting eyes from splashes and airborne particles of the acid.[3] Polycarbonate lenses are recommended for their impact resistance.[3] A face shield should be used in addition to goggles when there is a significant risk of splashing.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber).[3] | Nitrile gloves offer good resistance to a variety of chemicals and provide excellent grip.[3] Butyl rubber gloves are recommended for handling stronger acids.[3] Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Laboratory coat or chemical-resistant apron/coveralls.[4][5] | Provides a barrier to prevent skin contact with this compound.[4] | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for low-fume environments) or a full-face respirator with appropriate cartridges for higher exposure levels.[3][5] | Necessary to protect against inhalation of dust or aerosols, which can cause respiratory irritation.[1] Use in a well-ventilated area is also crucial.[6] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots.[5] | Protects feet from potential spills. |
Operational Plan: Safe Handling Protocol
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6][7] A chemical fume hood is recommended, especially when working with larger quantities or when generating dust.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][7]
2.2. Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.
-
Weighing and Transfer: When weighing or transferring the solid, do so in a manner that minimizes dust generation.[1] A chemical fume hood or a balance enclosure should be used.
-
Solution Preparation: When dissolving the acid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6]
Emergency and First-Aid Procedures
-
Inhalation: If inhaled, move the individual to fresh air.[6][7] If breathing is difficult or if the person feels unwell, seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[6] If skin irritation persists, get medical advice.
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[1][7] Seek immediate medical attention.[1]
-
Ingestion: If swallowed, do not induce vomiting.[1] Clean the mouth with water and seek immediate medical attention.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused or waste this compound in a designated, approved waste container.[6] The container must be clearly labeled.
-
Contaminated Materials: All PPE, such as gloves, and any other materials (e.g., weighing paper, pipette tips) that have come into contact with the acid should be considered contaminated. These items must be disposed of in a sealed container designated for chemical waste.
-
Regulatory Compliance: All disposal procedures must be in accordance with local, state, and federal regulations.[8] Do not empty into drains.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. leelinework.com [leelinework.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. proschoice.com [proschoice.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

